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5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide Documentation Hub

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  • Product: 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide
  • CAS: 50427-79-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Abstract 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that serves as a pivotal structural motif and synthetic intermediate in the fields of medicinal and agricultural chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that serves as a pivotal structural motif and synthetic intermediate in the fields of medicinal and agricultural chemistry. The pyrazole core, functionalized with amino and carboxamide groups, provides a versatile scaffold for the development of novel therapeutic agents and crop protection chemicals. This technical guide offers a comprehensive examination of its fundamental physicochemical properties, explores its biological significance as a precursor to potent kinase inhibitors, details generalized synthetic and analytical workflows, and provides essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this pyrazole derivative in their scientific endeavors.

Physicochemical Profile and Core Characteristics

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide belongs to the aminopyrazole class of compounds, which are recognized for their broad utility in chemical synthesis.[1] The presence of the 4-chlorophenyl group at the N1 position, combined with the amino and carboxamide functionalities at positions 5 and 4, respectively, dictates its chemical reactivity and potential for biological interactions.

Key identifying and physical properties are summarized below. While exhaustive experimental data for this specific molecule is not publicly available for all parameters, information has been compiled from supplier data and supplemented with predicted values or data from closely related analogs to provide a comprehensive profile.

PropertyValue / DescriptionSource(s)
IUPAC Name 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide-
CAS Number 50427-79-7[2]
Molecular Formula C₁₀H₉ClN₄O[2]
Molecular Weight 236.66 g/mol -
Appearance Solid form[2]
Solubility Expected to be soluble in DMSO and Methanol (based on phenyl analog)[3]
pKa (Predicted) 15.05 ± 0.50 (based on phenyl analog)[3]
Boiling Point (Predicted) 423.7 ± 25.0 °C (based on phenyl analog)[3]

Biological Activity and Mechanism of Action: A Scaffold for Kinase Inhibition

The 5-aminopyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[4] Kinases are critical enzymes that regulate a vast number of cellular processes, and their aberrant activation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6]

While 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is primarily utilized as a synthetic intermediate, its core structure is integral to numerous potent and selective kinase inhibitors. Derivatives have shown significant activity against several important kinase families:

  • Fibroblast Growth Factor Receptors (FGFRs): The aberrant activation of FGFRs is a key driver in various cancers.[5] A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors, demonstrating the ability to target both wild-type and drug-resistant mutant forms of the enzyme.[5] These inhibitors work by irreversibly binding to the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[5]

  • p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinase pathway is a central regulator of inflammatory responses. A novel class of highly selective p38 inhibitors was developed from a 5-aminopyrazole core.[7] X-ray crystallography revealed that the exocyclic amino group of the pyrazole forms a unique hydrogen bond within the ATP binding pocket of the enzyme, a key interaction that contributes to the inhibitor's high selectivity.[7]

  • Interleukin-1 Receptor Associated Kinase 4 (IRAK4): As a crucial transducer in the IL-1R and Toll-like receptor (TLR) signaling pathways, IRAK4 is an attractive target for treating inflammatory diseases.[8] Researchers have successfully developed potent IRAK4 inhibitors based on a fused pyrazolopyrimidine scaffold derived from 5-aminopyrazole precursors.[8]

The general mechanism for these inhibitors involves competitive binding at the ATP pocket of the target kinase, preventing the phosphorylation of downstream substrates and thus interrupting the signaling cascade.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., AP-1, Myc) ERK->TF Phosphorylates Pyrazole 5-Aminopyrazole-based Inhibitor Pyrazole->RTK Inhibits ATP Binding Gene Gene Expression TF->Gene Regulates

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by a pyrazole-based compound.

Experimental Protocols: Synthesis and Analysis

The synthesis of 5-aminopyrazole derivatives is a well-documented process in organic chemistry, often proceeding through the cyclocondensation of a hydrazine with a β-ketonitrile derivative.[1]

General Synthesis of 5-Aminopyrazoles

A common and effective route involves the reaction of an appropriately substituted phenylhydrazine with a derivative of ethyl cyanoacetate. The following is a generalized, illustrative protocol.

Step 1: Formation of the Phenylhydrazine Precursor

  • The starting material, 4-chlorophenylhydrazine, is typically prepared from 4-chloroaniline via diazotization followed by reduction.

Step 2: Preparation of the β-Ketonitrile Intermediate

  • A common intermediate is ethyl 2-cyano-3-ethoxyacrylate, formed from the reaction of ethyl cyanoacetate and triethyl orthoformate.

Step 3: Cyclocondensation Reaction

  • Dissolve 4-chlorophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add the β-ketonitrile intermediate (e.g., ethyl 2-cyano-3-ethoxyacrylate, 1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • The resulting product is an ester, which then requires hydrolysis and amidation to yield the final 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Step 4: Purification and Characterization

  • The crude product is typically purified by recrystallization or column chromatography.

  • The final structure is confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, C=O, C=N).

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Modification cluster_analysis Purification & Analysis Reactants 4-Chlorophenylhydrazine + β-Ketonitrile Reaction Cyclocondensation (Reflux in Ethanol) Reactants->Reaction Crude Crude Product (Ester Intermediate) Reaction->Crude Hydrolysis Hydrolysis (Ester -> Acid) Crude->Hydrolysis Amidation Amidation (Acid -> Amide) Hydrolysis->Amidation Purify Purification (Recrystallization/ Chromatography) Amidation->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Final Pure Compound Analyze->Final

Caption: General workflow for the synthesis and characterization of the target compound.

Safety, Handling, and Storage

Proper handling of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is essential to ensure laboratory safety. The following guidelines are based on available safety data sheets (SDS) for this and structurally similar compounds.[2][9]

  • Hazard Classification:

    • Eye Irritation: Causes serious eye irritation (H319).[2]

    • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects (H410).[2]

    • Other related pyrazoles may cause skin irritation and respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or face shield (conforming to EN166 standards) are required.[10]

    • Hand Protection: Wear suitable chemical-resistant gloves.[10]

    • Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn.[9]

    • Respiratory Protection: If handling as a powder where dust may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[9]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

    • Keep away from incompatible materials such as strong oxidizing agents.[12]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

    • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[10]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[9]

    • Due to its high aquatic toxicity, prevent release into the environment.[2]

Conclusion and Future Outlook

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is more than a simple chemical entity; it is a foundational building block for innovation in drug discovery and agrochemical science.[13] Its robust physicochemical properties and versatile synthetic handles make it an ideal starting point for creating extensive libraries of bioactive compounds. The proven success of its core scaffold in developing highly selective and potent kinase inhibitors for oncology and inflammatory diseases underscores its therapeutic potential.[5][7] As researchers continue to explore the vast chemical space surrounding this pyrazole core, it is poised to remain a molecule of significant interest, contributing to the development of next-generation targeted therapies and advanced chemical solutions.

References

  • Solubility of Things. 5-amino-1-phenylpyrazole-4-carboxamide. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-09-05). Available from: [Link]

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. Available from: [Link]

  • PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]

  • PubMed Central. Approaches towards the synthesis of 5-aminopyrazoles. (2011-02-09). Available from: [Link]

  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. (2016-12-08). Available from: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]

  • PubChem. 5-amino-1H-pyrazole-4-carboxamide;sulfate. Available from: [Link]

  • PubMed. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2006-03-09). Available from: [Link]

  • PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024-06). Available from: [Link]

  • Chemcasts. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a member of the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] Pyrazole derivatives have shown a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][4] A thorough understanding of the physicochemical properties of this specific derivative is crucial for its potential development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, detailing the theoretical basis and practical methodologies for their determination. While experimental data for this specific molecule is limited, this guide will leverage data from closely related analogs to provide insightful estimations and context.

Chemical Identity and Structural Features

  • IUPAC Name: 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • CAS Number: 50427-79-7

  • Molecular Formula: C₁₀H₉ClN₄O

  • Molecular Weight: 236.66 g/mol

The molecular structure consists of a central pyrazole ring substituted with an amino group at the 5-position, a carboxamide group at the 4-position, and a 4-chlorophenyl group at the 1-position. The presence of both hydrogen bond donors (amino and amide groups) and acceptors (pyrazole nitrogens, amide carbonyl), along with a lipophilic chlorophenyl ring, suggests a molecule with a nuanced solubility and permeability profile.

Physical State and Thermal Properties

Physical Appearance

Based on related compounds, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is expected to be a solid at room temperature, likely appearing as a white to off-white or beige crystalline powder.[5][6]

Melting Point

The melting point is a critical indicator of purity and is influenced by the crystal lattice energy of the solid. For pure crystalline organic compounds, a sharp melting range of 0.5-1.0°C is typically observed.[7] A broader melting range can indicate the presence of impurities.[7]

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: 190-198 °C

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: 181.0-190.0 °C

Given these values, the melting point of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is anticipated to be in a similar high-temperature range, likely between 180°C and 200°C.

Table 1: Physicochemical Property Summary

PropertyPredicted/Estimated ValueExperimental Protocol
Molecular Weight 236.66 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Melting Point Estimated 180-200 °CCapillary Melting Point Method
Solubility Poorly soluble in water; Soluble in DMSO, MethanolKinetic and Thermodynamic Solubility Assays
pKa Estimated 2-4 (basic), 14-16 (acidic)Potentiometric Titration
LogP Estimated 1.5 - 2.5Shake-Flask Method

Experimental Protocol: Melting Point Determination (Capillary Method) [8][9]

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

  • Principle: A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating block. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, sample grinder.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (initial melting point).

    • Record the temperature at which the entire sample has turned to a clear liquid (final melting point).

    • The recorded range is the melting point of the sample.

MeltingPointWorkflow A Sample Preparation (Dry and Powder) B Capillary Loading (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (to ~20°C below Mp) C->D E Slow Heating (1-2°C/min) D->E F Record T_initial (First liquid drop) E->F G Record T_final (Completely liquid) F->G H Report Melting Range G->H

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a key determinant of a drug's bioavailability. It is influenced by factors such as the polarity of the solvent and the solute, temperature, and the pH of the medium.[6] The presence of polar functional groups like the carboxamide in 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide suggests some degree of solubility in polar solvents, while the chlorophenyl group imparts lipophilic character.

Based on the non-chlorinated analog, 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, the title compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[5] Its aqueous solubility is likely to be low.

Experimental Protocol: Kinetic Solubility Assay [10][11][12][13]

This method provides a rapid assessment of a compound's solubility, which is useful for high-throughput screening in early drug discovery.

  • Principle: A concentrated stock solution of the compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is detected, often by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration or centrifugation.

  • Apparatus: Microtiter plates, automated liquid handler, plate reader (nephelometer or UV-Vis), LC-MS/MS system.

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Dispense the stock solution into a microtiter plate.

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations.

    • Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

    • Alternatively, filter or centrifuge the plate to remove any precipitate and analyze the supernatant by LC-MS/MS to quantify the concentration of the dissolved compound.

SolubilityWorkflow A Prepare DMSO Stock (e.g., 10 mM) B Dilute in Aqueous Buffer (in microtiter plate) A->B C Incubate with Shaking (e.g., 2h at 25°C) B->C D Measure Turbidity (Nephelometry) C->D E OR Separate Solid (Filtration/Centrifugation) C->E G Determine Solubility D->G F Quantify Supernatant (LC-MS/MS) E->F F->G

Caption: Kinetic Solubility Determination Workflow.

Acidity and Basicity (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values, which profoundly impacts its solubility, permeability, and interaction with biological targets. The 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide molecule has several ionizable groups: the amino group and the pyrazole ring nitrogens are basic, while the amide proton is weakly acidic.

  • The amino group is expected to have a pKa in the range of 2-4, typical for anilino-type amines.

  • The pyrazole ring itself is a weak base.[14]

  • The amide N-H is generally very weakly acidic, with a pKa likely above 14.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination [15][16][17][18]

This is a highly accurate method for determining the pKa of ionizable compounds.

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer regions in the resulting titration curve.

  • Apparatus: pH meter with a combination electrode, automated titrator or burette, magnetic stirrer.

  • Procedure:

    • Calibrate the pH meter using standard buffers.

    • Prepare a solution of the compound in a suitable solvent (e.g., water with a co-solvent if solubility is low) of known concentration.

    • Titrate the solution with a standardized solution of HCl (to determine basic pKa's) or NaOH (to determine acidic pKa's).

    • Record the pH at regular intervals of titrant addition.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

    • For more accurate determination, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point(s).

Lipophilicity (LogP)

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid and aqueous phase, typically octanol and water. LogP, the logarithm of P, is a key parameter in predicting a drug's membrane permeability and overall ADME properties.

Given the presence of the lipophilic 4-chlorophenyl group, the LogP of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is expected to be moderately positive.

Experimental Protocol: Shake-Flask Method for LogP Determination

This is the traditional and most widely recognized method for measuring LogP.

  • Principle: The compound is dissolved in a mixture of n-octanol and water (or buffer). After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

  • Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Prepare a solution of the compound in either n-octanol or water.

    • Add an equal volume of the other solvent to a separatory funnel or vial.

    • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached (e.g., 24 hours).

    • Allow the two phases to separate completely.

    • Carefully withdraw a sample from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would provide information on the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aromatic protons of the 4-chlorophenyl ring, the pyrazole ring proton, and the protons of the amino and amide groups. The chemical shifts and coupling patterns would be characteristic of the structure.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrazole and phenyl rings, and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy[20][21][22][23]

The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule:

  • N-H stretching: The amino and amide groups would exhibit characteristic stretches in the region of 3200-3500 cm⁻¹.

  • C=O stretching: The amide carbonyl group would show a strong absorption band, typically in the range of 1650-1690 cm⁻¹.[19]

  • C=C and C=N stretching: Aromatic and pyrazole ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: A band corresponding to the carbon-chlorine bond would be expected in the fingerprint region.

Mass Spectrometry (MS)[24][25][26][27]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI-MS), the molecular ion peak would be observed, confirming the molecular weight. The fragmentation pattern would likely involve cleavage of the substituents from the pyrazole ring and fragmentation of the heterocyclic core, providing further structural information.

Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[20][21] If suitable crystals of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide can be obtained, this method would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.[22][23] This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.

Conclusion

The physicochemical properties of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide are critical to its potential as a drug candidate. This technical guide has provided a comprehensive overview of these properties and the established methodologies for their determination. While experimental data for this specific molecule is not extensively available, the provided information on related analogs and detailed experimental protocols offers a robust framework for researchers to characterize this and similar compounds. A thorough experimental investigation of these properties is a necessary next step in the development of this promising pyrazole derivative.

References

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Foundational

The Biological Versatility of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the design and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the design and development of novel therapeutic agents.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1][2] Within the vast chemical space of pyrazole derivatives, the 5-amino-1-aryl-1H-pyrazole-4-carboxamide core has emerged as a particularly fruitful template for the discovery of potent modulators of cellular signaling pathways implicated in a range of pathologies, including cancer, inflammation, and microbial infections.[3][4][5] This technical guide provides an in-depth exploration of the biological activities associated with a specific, yet representative, member of this class: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide. By synthesizing data from related analogues and outlining robust experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate and harness the therapeutic potential of this promising molecular entity.

The strategic incorporation of a 4-chlorophenyl group at the N1 position and a carboxamide moiety at the C4 position of the 5-aminopyrazole core is not arbitrary. These substitutions are anticipated to significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including target affinity, selectivity, and metabolic stability. This guide will delve into the preclinical evidence supporting the potential anticancer, anti-inflammatory, and antimicrobial activities of this structural motif, providing a rationale for its further investigation.

Anticipated Biological Activities and Mechanistic Insights

While direct experimental data for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is emerging, a comprehensive analysis of structurally related compounds allows for the formulation of well-grounded hypotheses regarding its biological potential.

Anticancer Activity: Targeting Aberrant Kinase Signaling

A significant body of research points to the potential of 5-aminopyrazole derivatives as potent inhibitors of protein kinases, enzymes that play a pivotal role in intracellular signaling and are frequently dysregulated in cancer.[6][7]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold has been identified as a promising foundation for the development of pan-FGFR inhibitors.[6][7] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a key oncogenic driver in a variety of solid tumors.[7] Derivatives of this class have demonstrated the ability to potently inhibit multiple FGFR isoforms, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[6] The presence of the 4-chlorophenyl group on our lead molecule may enhance its binding affinity within the ATP-binding pocket of FGFRs.

A representative compound from this class, designated 10h in one study, exhibited potent, nanomolar-level inhibitory activity against FGFR1, FGFR2, and FGFR3, as well as the FGFR2 V564F gatekeeper mutant.[7] This compound also demonstrated strong anti-proliferative effects in lung and gastric cancer cell lines.[7]

Cyclin-Dependent Kinase (CDK) Inhibition: The aminopyrazole core is also a well-established pharmacophore in the design of CDK inhibitors.[8] CDKs are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The structural features of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide make it a candidate for investigation as a CDK inhibitor.

VEGFR-2 and Other Kinase Targets: The pyrazole scaffold is known to be a versatile kinase hinge-binder.[8] Various derivatives have shown inhibitory activity against other key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[8]

Signaling Pathway: FGFR Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg GRB2 GRB2 FGFR->GRB2 PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression STAT->Gene_Expression Inhibitor 5-Amino-1-(4-chlorophenyl) -1H-pyrazole-4-carboxamide Inhibitor->FGFR

Caption: Proposed mechanism of anticancer action via FGFR inhibition.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

The pyrazole scaffold is a well-established anti-inflammatory pharmacophore, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[3][9] Pyrazole derivatives can exert their anti-inflammatory effects through various mechanisms.[9]

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10] The structural characteristics of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide suggest its potential to interact with the active site of COX enzymes, possibly with selectivity for the inducible COX-2 isoform.[10]

Cytokine Modulation: Chronic inflammation is often driven by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6).[9][11] Pyrazole derivatives have been shown to suppress the expression of these cytokines in cellular models of inflammation.[11]

NF-κB Suppression: The transcription factor NF-κB is a master regulator of the inflammatory response.[9] Inhibition of the NF-κB signaling pathway is another potential mechanism by which pyrazole-based compounds can exert anti-inflammatory effects.[9]

Signaling Pathway: COX and Cytokine Inhibition

Anti_Inflammatory_Pathway cluster_cellular Macrophage / Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway COX2_Gene COX-2 Gene NFkB_Pathway->COX2_Gene Cytokine_Genes Cytokine Genes (TNF-α, IL-6) NFkB_Pathway->Cytokine_Genes COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Expression Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Cytokines Expression Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Catalyzed by COX2_Enzyme->Prostaglandins Inhibitor 5-Amino-1-(4-chlorophenyl) -1H-pyrazole-4-carboxamide Inhibitor->NFkB_Pathway Inhibitor->COX2_Enzyme

Caption: Potential anti-inflammatory mechanisms of action.

Antimicrobial Activity: A Broad-Spectrum Potential

The pyrazole nucleus is a common feature in a variety of compounds exhibiting antimicrobial properties.[12][13] The incorporation of a carboxamide group and a halogenated phenyl ring can further enhance this activity.

Antibacterial and Antifungal Effects: Numerous studies have demonstrated that pyrazole-4-carboxamide derivatives possess significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13] The proposed mechanisms often involve the disruption of essential cellular processes in microorganisms. The lipophilicity conferred by the 4-chlorophenyl group may facilitate the compound's passage through microbial cell membranes.

Synthesis and Characterization

The synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide can be achieved through established synthetic routes for 5-aminopyrazoles.[14][15][16] A common and efficient approach involves the reaction of a β-ketonitrile derivative with a substituted hydrazine.

General Synthetic Pathway

A plausible synthetic route involves the condensation of ethyl 2-cyano-3-ethoxyacrylate with 4-chlorophenylhydrazine. This reaction typically proceeds in a suitable solvent such as ethanol, often with catalytic amounts of an acid or base, to yield the cyclized pyrazole product. Subsequent aminolysis of the ester group would yield the desired carboxamide.

Workflow: Synthesis and Characterization

Synthesis_Workflow Start Starting Materials: - Ethyl 2-cyano-3-ethoxyacrylate - 4-chlorophenylhydrazine Reaction Cyclocondensation Reaction (e.g., in Ethanol) Start->Reaction Intermediate Intermediate: Ethyl 5-amino-1-(4-chlorophenyl) -1H-pyrazole-4-carboxylate Reaction->Intermediate Aminolysis Aminolysis (e.g., with NH3/MeOH) Intermediate->Aminolysis Purification Purification (Crystallization/Chromatography) Aminolysis->Purification Final_Product Final Product: 5-Amino-1-(4-chlorophenyl) -1H-pyrazole-4-carboxamide Purification->Final_Product Characterization Structural Characterization: - NMR (1H, 13C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) Final_Product->Characterization

Caption: General workflow for synthesis and characterization.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a series of well-defined in vitro and in vivo assays are required.

Anticancer Activity Assays
  • Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®):

    • Objective: To determine the cytotoxic and cytostatic effects of the compound on a panel of cancer cell lines (e.g., lung, gastric, breast cancer lines known for FGFR aberrations).[17]

    • Methodology:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a serial dilution of the test compound for 48-72 hours.

      • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's protocol.

      • Measure absorbance or luminescence to determine cell viability.

      • Calculate the IC50 (half-maximal inhibitory concentration) value.

  • Kinase Inhibition Assay (Biochemical):

    • Objective: To quantify the direct inhibitory effect of the compound on specific kinase targets (e.g., FGFR1, FGFR2, FGFR3, COX-2).[7]

    • Methodology:

      • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

      • Incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of the test compound.

      • Measure the amount of ADP produced, which is inversely proportional to the kinase activity.

      • Determine the IC50 value for each kinase.

  • Western Blot Analysis:

    • Objective: To assess the compound's effect on downstream signaling pathways.

    • Methodology:

      • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).

      • Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

Anti-inflammatory Activity Assays
  • LPS-Induced Cytokine Production in Macrophages:

    • Objective: To measure the compound's ability to inhibit the production of pro-inflammatory cytokines.[11]

    • Methodology:

      • Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat with the test compound.

      • Stimulate the cells with lipopolysaccharide (LPS).

      • Collect the cell supernatant and measure the concentration of TNF-α and IL-6 using ELISA kits.

  • In Vivo Carrageenan-Induced Paw Edema Model:

    • Objective: To evaluate the acute anti-inflammatory activity in an animal model.[9]

    • Methodology:

      • Administer the test compound or a vehicle control to rodents (e.g., rats or mice).

      • After a set time, inject a solution of carrageenan into the sub-plantar region of the hind paw.

      • Measure the paw volume at regular intervals using a plethysmometer.

      • Calculate the percentage inhibition of edema compared to the vehicle-treated group.

Antimicrobial Activity Assays
  • Broth Microdilution Method (MIC Determination):

    • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.[4][13]

    • Methodology:

      • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

      • Inoculate each well with a standardized suspension of the microorganism.

      • Incubate the plates under suitable conditions.

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary and Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamides is highly dependent on the nature and position of substituents on the pyrazole and phenyl rings.

General Structure Substituent (R) Observed Activity Reference
5-Amino-1-phenyl-1H-pyrazole-4-carboxamideVaried substituents on the phenyl ringAnticancer (FGFR inhibition)[6][7]
Pyrazole-4-carboxamideElectron-donating groups on the phenyl ringEnhanced antibacterial and antifungal activity[4][13]
Pyrazole-3-carboxamide1,3,4-thiadiazole linkagePotent anti-inflammatory activity[5]
3-(halophenyl)-1-phenyl-1H-pyrazoleHalogen substitutionsStrong and selective cytotoxic activity against cancer cell lines[17]

Key SAR Insights:

  • N1-Aryl Substitution: The presence of an aryl group, particularly a substituted one like 4-chlorophenyl, is often crucial for potent biological activity, likely by engaging in hydrophobic and/or halogen bonding interactions with the target protein.

  • C4-Carboxamide: The carboxamide group is a key hydrogen bond donor and acceptor, which can anchor the molecule within the active site of target enzymes.

  • C5-Amino Group: The 5-amino group is another important site for hydrogen bonding and can be a key determinant of target selectivity.

Conclusion and Future Directions

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide stands as a molecule of significant interest at the crossroads of anticancer, anti-inflammatory, and antimicrobial research. The robust body of literature supporting the biological activities of its structural congeners provides a strong rationale for its comprehensive evaluation. The experimental protocols detailed in this guide offer a clear roadmap for elucidating its precise mechanisms of action and therapeutic potential.

Future research should focus on the systematic evaluation of this compound against a broad panel of kinases and microbial strains, followed by in vivo efficacy studies in relevant disease models. Further derivatization of this core scaffold, guided by structure-activity relationship studies and computational modeling, could lead to the discovery of next-generation therapeutic agents with enhanced potency, selectivity, and drug-like properties. The journey from this promising chemical entity to a clinically validated therapeutic is a challenging but potentially rewarding endeavor for the drug discovery community.

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Exploratory

An In-Depth Technical Guide to 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Structural Analogs and Derivatives for Drug Discovery

Abstract The 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various bi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, structural analogs, and derivatives of this core, with a focus on their application in drug discovery. We will delve into the strategic considerations behind synthetic methodologies, analyze structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and characterization of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important class of molecules.

Introduction: The Significance of the 5-Aminopyrazole-4-Carboxamide Core

The 5-aminopyrazole moiety is a cornerstone in the development of a wide array of therapeutic agents due to its ability to engage in diverse biological interactions.[1][2] The fusion of a pyrazole ring with an amino and a carboxamide group at adjacent positions creates a unique electronic and steric environment, making it an ideal scaffold for targeting enzyme active sites, particularly those of kinases. The 1-aryl substituent, in this case, a 4-chlorophenyl group, plays a crucial role in orienting the molecule within the binding pocket and can be modified to fine-tune selectivity and pharmacokinetic properties.

Derivatives of the 5-aminopyrazole-4-carboxamide core have demonstrated a broad spectrum of biological activities, including but not limited to:

  • Kinase Inhibition: Notably as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4]

  • Anticancer Activity: Demonstrating potent anti-proliferative effects against various cancer cell lines.[5][6]

  • Antimicrobial and Antifungal Properties: Exhibiting efficacy against a range of pathogens.

  • Anti-inflammatory Effects: Modulating inflammatory pathways.[7]

This guide will systematically explore the chemical space around the 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide core, providing a roadmap for the rational design of novel therapeutic candidates.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Construction of the 5-Aminopyrazole Ring: The Thorpe-Ziegler Cyclization

A robust and widely employed method for the synthesis of the 5-aminopyrazole core is the Thorpe-Ziegler reaction. This involves the base-catalyzed intramolecular cyclization of a dinitrile. A common starting point is the condensation of (4-chlorophenyl)hydrazine with a suitable three-carbon electrophile bearing nitrile groups.

A general representation of this synthetic approach is the reaction of an arylhydrazine with an ethoxymethylenemalononitrile derivative, which proceeds via a Michael addition followed by cyclization and elimination of ethanol.

G cluster_0 Core Synthesis Arylhydrazine Ar-NH-NH2 (4-chlorophenyl)hydrazine Intermediate Michael Adduct Arylhydrazine->Intermediate + Dinitrile Dinitrile NC-CH(OR)-CN (Ethoxymethylenemalononitrile) Aminopyrazole_nitrile 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Intermediate->Aminopyrazole_nitrile Cyclization -ROH Aminopyrazole_carboxamide 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Aminopyrazole_nitrile->Aminopyrazole_carboxamide Hydrolysis

Caption: General synthetic scheme for the 5-aminopyrazole core.

Multi-Component Reactions: An Efficient Alternative

One-pot, multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazoles.[8] For the synthesis of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile precursor, a three-component reaction involving an aromatic aldehyde, malononitrile, and an arylhydrazine can be employed, often under microwave irradiation to accelerate the reaction.[6]

Experimental Protocol: Three-Component Synthesis of 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile [8][9]

  • Reaction Setup: To a solution of 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.

  • Reaction Conditions: Subject the reaction mixture to microwave irradiation at 140°C for 2-5 minutes.

  • Work-up and Purification: After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Derivatization Strategies: Exploring Chemical Diversity

With the core scaffold in hand, a multitude of derivatives can be generated through functionalization of the amino and carboxamide groups.

The 5-amino group can be functionalized through various C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, or through reductive amination with aldehydes and ketones.

The carboxamide moiety is a key interaction point with many biological targets. Its modification is a common strategy in SAR studies. This is typically achieved by first hydrolyzing the nitrile precursor to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines using standard peptide coupling reagents like HATU or EDC/HOBt.

Experimental Protocol: Amide Coupling

  • Acid Activation: To a solution of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF, add a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with a suitable organic solvent, and purify by column chromatography.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents. Understanding the SAR is critical for optimizing potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: Targeting FGFR and IRAK4

Derivatives of this scaffold have emerged as potent inhibitors of FGFR and IRAK4, both of which are implicated in cancer and inflammatory diseases, respectively.

FGFR Inhibition:

Recent studies have identified 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors of FGFR.[4] The SAR suggests that:

  • N1-Aryl Group: The 4-chlorophenyl group at the N1 position occupies a hydrophobic pocket. Modifications to this ring can modulate selectivity against different kinases.

  • 5-Amino Group: This group often forms a key hydrogen bond with the hinge region of the kinase.

  • 4-Carboxamide: The amide N-H can act as a hydrogen bond donor. The substituent on the amide nitrogen can be modified to target specific regions of the ATP-binding site. Covalent inhibitors often incorporate a reactive group, such as an acrylamide, on this substituent to form an irreversible bond with a nearby cysteine residue.

IRAK4 Inhibition:

The 5-aminopyrazole-4-carboxamide scaffold has also been explored for the development of IRAK4 inhibitors.[3] SAR studies have revealed that:

  • Fusion to Heterocyclic Systems: Fusing the pyrazole ring to other heterocyclic systems, such as a pyrimidine to form a pyrazolo[1,5-a]pyrimidine, can enhance potency and selectivity.

  • 5-Position Substituent: Introduction of small amino groups at the 5-position of the pyrazolo[1,5-a]pyrimidine ring can improve interactions with the kinase.

Table 1: Representative SAR Data for FGFR Inhibitors

CompoundR1 (N1-Aryl)R2 (Amide Substituent)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
10h 2,4-dichlorophenyl4-(dimethylamino)but-2-enoyl464199

Data extracted from Deng, W., et al. (2024).[4]

G cluster_0 FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor 5-Aminopyrazole Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.[10][11][12][13]

G cluster_1 IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Inflammation Inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation Inhibitor 5-Aminopyrazole Derivative Inhibitor->IRAK4 Inhibits

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.[14][15][16][17]

Analytical Characterization

The structural elucidation and purity assessment of synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the core structure and the position of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

Example Characterization Data for a 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitrile: [9]

  • 1H NMR (CDCl3): δ 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H).

  • 13C NMR (CDCl3): δ 153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.79.

Conclusion and Future Directions

The 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and the well-defined SAR for various targets provides a solid foundation for rational drug design. Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning substituents to enhance selectivity for specific kinase isoforms or other targets to minimize off-target effects.

  • Exploring Novel Biological Targets: Screening libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

  • Optimizing ADME Properties: Modifying the scaffold to improve absorption, distribution, metabolism, and excretion properties for better in vivo efficacy and safety profiles.

This guide has provided a comprehensive overview of the synthesis, derivatization, and biological applications of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its analogs. The detailed protocols and SAR insights are intended to empower researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

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  • FGF/FGFR signaling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). Journal of Taibah University for Science, 10(1).
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  • Buckley, G. M., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 564–569.
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Foundational

Introduction: The Pyrazole Carboxamide Core as a Privileged Scaffold

An In-depth Technical Guide to the Discovery, History, and Application of Pyrazole Carboxamide Compounds The pyrazole carboxamide moiety is a quintessential example of a "privileged scaffold" in the lexicon of medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, History, and Application of Pyrazole Carboxamide Compounds

The pyrazole carboxamide moiety is a quintessential example of a "privileged scaffold" in the lexicon of medicinal and agrochemical science. This five-membered heterocyclic ring system, characterized by two adjacent nitrogen atoms and an appended carboxamide group, has demonstrated remarkable versatility, serving as the foundational structure for a multitude of biologically active compounds.[1][2] Its extensive history is marked by applications ranging from herbicides and fungicides to potent therapeutic agents targeting a wide array of physiological pathways.[3][4] The synthetic tractability of the pyrazole core allows for precise, multi-positional modifications, enabling chemists to meticulously tune the steric, electronic, and pharmacokinetic properties of derivative compounds to achieve desired biological effects. This guide provides a comprehensive exploration of the pyrazole carboxamide class, from its initial discovery to its modern applications and the intricate structure-activity relationships that govern its function.

Part 1: A Journey Through Time: Historical Milestones

The story of pyrazole carboxamides is a multi-decade narrative of chemical curiosity and therapeutic innovation.

  • The Dawn of Pyrazole Chemistry (1880s): The journey begins not with a carboxamide, but with the pyrazole ring itself. In 1883, German chemist Ludwig Knorr achieved the first synthesis of a substituted pyrazole derivative through the cyclocondensation of ethyl acetoacetate with phenylhydrazine.[2][3][5] This reaction, now famously known as the Knorr pyrazole synthesis, laid the fundamental groundwork for accessing this critical heterocyclic system. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole compound.[3]

  • Early Agrochemical Dominance: For much of their history, pyrazole derivatives found extensive use in the agrochemical industry as herbicides, insecticides, and fungicides.[2][5] This era established the scaffold's robustness and its capacity to interact with biological targets crucial for pest and pathogen control.

  • The Pharmaceutical Breakthrough—Targeting the Cannabinoid System: A significant milestone in the pharmaceutical application of this scaffold was the development of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR141716A or Rimonabant.[6][7] This compound emerged as a potent and specific antagonist for the brain cannabinoid receptor (CB1) and was investigated for treating obesity and related metabolic disorders.[6][8] The extensive research into SR141716A provided deep insights into the structure-activity relationships required for potent CB1 antagonism.[6][7][9]

  • The Modern Era—Diversification and Precision: Recent decades have witnessed an explosion in the diversity of pyrazole carboxamide applications. The discovery of their potent inhibitory action on succinate dehydrogenase (SDH) has made them a cornerstone of modern fungicides.[10][11][12] In parallel, pharmaceutical research has uncovered their potential as anticancer agents that can induce apoptosis or autophagy, selective COX-2 inhibitors for inflammation, and, more recently, as novel Gi-biased μ-opioid receptor agonists for pain management, engineered to circumvent the typical side effects of conventional opioids.[1][4][13][14][15]

Part 2: The Chemistry of Pyrazole Carboxamides: Synthesis and Structural Design

The success of the pyrazole carboxamide scaffold is intrinsically linked to its accessible and versatile synthesis, which allows for systematic exploration of its chemical space.

Core Synthesis Strategy: A Two-Stage Approach

The most prevalent and flexible method for synthesizing pyrazole carboxamides is a two-stage process that first constructs the pyrazole core and then appends the carboxamide functionality.[16] This approach provides two distinct points for introducing molecular diversity.

  • Stage 1: Pyrazole Ring Construction: Typically achieved via a cyclocondensation reaction, such as the Knorr synthesis, between a 1,3-dicarbonyl compound (or its synthetic equivalent, like a β-ketoester) and a hydrazine derivative.[2][16] This step establishes the substitution pattern on the pyrazole ring itself.

  • Stage 2: Amidation: The carboxylic acid or ester functionality on the pyrazole ring is then coupled with a desired amine to form the final carboxamide bond.[16] This step allows for the introduction of a vast array of substituents on the amide nitrogen, which is often critical for tuning target specificity and potency.

G cluster_stage1 Stage 1: Pyrazole Ring Construction cluster_stage2 Stage 2: Amidation A 1,3-Dicarbonyl Compound C Pyrazole Carboxylate Ester/Acid A->C Cyclocondensation (e.g., Knorr Synthesis) B Hydrazine Derivative B->C E Final Pyrazole Carboxamide C->E Amide Coupling D Primary/Secondary Amine (R-NH2) D->E

General workflow for pyrazole carboxamide synthesis.
Experimental Protocol: General Synthesis of a Pyrazole-4-Carboxamide

This protocol describes a representative laboratory-scale synthesis, beginning with the construction of a pyrazole-4-carboxylate ester followed by hydrolysis and amide coupling.

Part A: Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-4-carboxylate [16]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the selected hydrazine derivative (1.0 eq) in absolute ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution to facilitate the reaction.

  • Reactant Addition: Add the appropriate β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part B: Saponification to Pyrazole-4-carboxylic Acid

  • Hydrolysis: Dissolve the pyrazole ester from Part A in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 2N hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazole-4-carboxylic acid.

Part C: Amide Coupling to Form Pyrazole-4-carboxamide [8][17]

  • Acid Activation: Suspend the pyrazole-4-carboxylic acid (1.0 eq) from Part B in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like HATU or HOBt/EDC. Alternatively, the acid can be converted to an acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.[8]

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup and Purification: Wash the reaction mixture sequentially with a weak acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamides is exquisitely sensitive to the substitution patterns on both the pyrazole ring and the amide moiety.[18]

Target ClassKey Structural Requirements & SAR InsightsRepresentative Compound(s)
SDHI Fungicides - Pyrazole Ring: A difluoromethyl or trifluoromethyl group at the C3 position is often optimal for high activity. A methyl group at the N1 position is common.[10][12] - Carboxamide Linker: The amide nitrogen is typically substituted with a phenyl ring. - N-Phenyl Group: Ortho-substitution on the N-phenyl ring is critical. Often a biphenyl or a phenyl ring with a bulky alkyl or cycloalkyl group is required for potent inhibition of the succinate dehydrogenase enzyme complex.[10][19]Fluxapyroxad, Bixafen
CB1 Receptor Antagonists - Pyrazole Ring (C5): A para-substituted phenyl ring (e.g., p-chlorophenyl, p-iodophenyl) is essential for high affinity.[6][7] - Pyrazole Ring (N1): A 2,4-dichlorophenyl substituent is a key feature for potent antagonism.[6] - Carboxamide Group (C3): The amide is crucial. A piperidinyl carboxamide is a common and highly effective moiety.[6][9]Rimonabant (SR141716A)
Kinase Inhibitors (Anticancer) - The SAR is highly dependent on the specific kinase being targeted. - Often involves aryl or heteroaryl groups on the N1 and C3/C5 positions of the pyrazole ring to engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.[1][4] - The carboxamide portion frequently links to another cyclic system that occupies other regions of the binding site.[1]Celecoxib (COX-2), various experimental compounds
μ-Opioid Receptor Agonists - SAR analysis based on known agonists like PZM21 led to the optimization of an aminopyrazole core.[13] - Specific substitutions are designed to favor G-protein signaling (Gi pathway) over β-arrestin recruitment, leading to analgesia without common opioid side effects.[13][15]Compound 17a[13]

Part 3: Mechanisms of Action: From Crop Protection to Human Health

The broad utility of pyrazole carboxamides stems from their ability to precisely inhibit distinct biological targets.

In Agrochemicals: Succinate Dehydrogenase Inhibition (SDHI)

The primary mode of action for most pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[11][12]

  • Mechanism: SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the respiratory chain. It oxidizes succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain. By binding to the ubiquinone binding site (Q-site) of the SDH enzyme complex, pyrazole carboxamide fungicides physically block this electron transfer.[11] This disruption halts cellular respiration, leading to a severe depletion of ATP and ultimately causing fungal cell death.[20] The development of resistance is a concern, often arising from mutations in the SDH enzyme that reduce fungicide binding.[10]

G cluster_ETC Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate ETC Electron Transport Chain C1 Complex I Q Ubiquinone (Q) C1->Q C2 Complex II (SDH) C2->Q e- transfer Fumarate Fumarate C2->Fumarate Oxidation C3 Complex III Q->C3 C4 Complex IV C3->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide (SDHI) Fungicide->C2 INHIBITS Succinate->C2

Mechanism of SDHI fungicides on the mitochondrial respiratory chain.
In Pharmaceuticals: Precision Targeting of Cellular Receptors and Enzymes

In medicine, pyrazole carboxamides have been engineered to interact with a variety of targets with high specificity.

  • Cannabinoid Receptor 1 (CB1) Antagonism: CB1 receptors are G-protein coupled receptors primarily found in the brain and central nervous system. They are involved in regulating appetite, mood, and memory. Pyrazole carboxamide antagonists like Rimonabant bind to these receptors but do not activate them, thereby blocking the effects of endogenous cannabinoids (like anandamide) or exogenous agonists. This blockade was shown to reduce appetite and produce weight loss.[6][9]

  • Kinase Inhibition in Oncology: Many cancers are driven by aberrant activity of protein kinases, which are enzymes that regulate cell growth, proliferation, and survival. Pyrazole carboxamides have been designed to fit into the ATP-binding pocket of specific kinases, such as Aurora kinases, EGFR, and HER-2.[1][4] By competitively inhibiting the binding of ATP, they prevent the kinase from phosphorylating its downstream targets, thereby halting the pro-cancerous signaling cascade and leading to cell growth arrest or apoptosis.[14]

  • Gi-Biased μ-Opioid Receptor Agonism: A cutting-edge application is the design of pyrazole carboxamides that act as biased agonists at the μ-opioid receptor (MOR).[13] Traditional opioids activate both the desired pain-relieving Gi signaling pathway and the undesirable β-arrestin pathway, which is linked to side effects like respiratory depression and tolerance. Newly discovered pyrazole carboxamides selectively activate the Gi pathway while avoiding β-arrestin recruitment, offering the potential for potent analgesia with a significantly improved safety profile.[13][15]

Part 4: Future Directions and Outlook

The field of pyrazole carboxamide research remains vibrant and promising. Current efforts are focused on several key areas:

  • Overcoming Resistance: In agriculture, a primary challenge is managing the evolution of fungicide resistance.[10] This involves designing new SDHIs that can bind to mutated forms of the enzyme and developing strategies that combine different modes of action.

  • Expanding Therapeutic Targets: In medicine, researchers continue to explore the pyrazole carboxamide scaffold against new biological targets for diseases ranging from neurodegenerative disorders to viral infections.

References

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Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

Executive Summary The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a wide range of therapeutic agents.[1] Its unique str...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-amino-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a wide range of therapeutic agents.[1] Its unique structural and electronic properties allow for extensive chemical modification, enabling the synthesis of derivatives with high potency and selectivity for various biological targets. This technical guide provides a comprehensive analysis of the therapeutic landscape of these compounds, with a primary focus on their established roles as potent kinase inhibitors in oncology, inflammation, and infectious diseases. We will delve into the causality behind experimental design, present detailed protocols and quantitative data, and visualize key mechanisms and workflows to provide researchers, scientists, and drug development professionals with a field-proven resource for advancing this promising class of molecules.

Section 1: The 5-Amino-1H-pyrazole-4-carboxamide Scaffold: A Foundation for Drug Discovery

Introduction to the Privileged Scaffold

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, and the 5-amino-1H-pyrazole-4-carboxamide structure, in particular, stands out as a critical pharmacophore.[2][3] Its structural rigidity, combined with multiple sites for chemical derivatization (the amino group, the carboxamide, and the pyrazole ring nitrogens), makes it an exceptionally attractive starting point for combinatorial chemistry and rational drug design.[4] This adaptability has led to its exploration against a multitude of biological targets, most notably protein kinases, where it can effectively mimic the hinge-binding motifs of ATP.[1] The wide array of biological activities demonstrated by its derivatives—ranging from anticancer and anti-inflammatory to antiparasitic and antiviral properties—cements its status as a scaffold of significant therapeutic importance.[5]

General Synthesis Strategies

The synthesis of the 5-amino-1H-pyrazole-4-carboxamide core is typically achieved through efficient, often one-pot, multi-component reactions. A common and robust method involves the condensation of a hydrazine derivative, a compound with an active methylene group (like malononitrile or cyanoacetamide), and an aldehyde or related precursor.[5][6][7] This approach is highly modular, allowing for significant diversity in the final products by simply varying the starting materials. The choice of catalyst and solvent system is critical for optimizing yield and purity. For instance, eco-friendly methodologies utilizing novel catalysts in aqueous ethanol have been developed to produce these derivatives with high yields and short reaction times.[5]

G cluster_reactants Starting Materials cluster_process Reaction Conditions R1_CHO Aldehyde/Ketoester (Source of R³ substituent) Catalyst Catalyst (e.g., Base, Lewis Acid) R1_CHO->Catalyst Hydrazine Hydrazine (Source of R¹ substituent) Hydrazine->Catalyst Active_Methylene Active Methylene Compound (e.g., Malononitrile, Cyanoacetamide) Active_Methylene->Catalyst Solvent Solvent System (e.g., Ethanol/Water) Catalyst->Solvent Product 5-Amino-1H-pyrazole-4-carboxamide Derivative Solvent->Product caption General Synthesis Workflow FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes Ras RAS FGFR->Ras PI3K PI3K FGFR->PI3K Inhibitor Pyrazole Derivative (10h) Inhibitor->FGFR Inhibits (Covalent Binding) Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation caption FGFR Signaling Pathway Inhibition

Caption: Inhibition of the FGFR signaling cascade by a pyrazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a common method, such as a luminescence-based assay, to determine the IC₅₀ value of a test compound against a target kinase.

  • Objective: To quantify the concentration of a 5-amino-1H-pyrazole-4-carboxamide derivative required to inhibit 50% of the target kinase's activity.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity consumes more ATP, resulting in a low luminescence signal. An effective inhibitor will prevent ATP consumption, leading to a high signal.

  • Step-by-Step Methodology:

    • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This is crucial for generating a dose-response curve.

    • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate for that kinase, and the diluted test compound. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the kinase.

    • Initiate Reaction: Add a solution containing ATP to start the enzymatic reaction. The concentration of ATP should be at or near its Km value for the kinase to ensure competitive binding dynamics are accurately reflected. Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate and Detect: Add a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP by converting it into a luminescent signal via a luciferase reaction.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Analysis: Convert luminescence signals to percent inhibition relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase). Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Section 3: Anti-inflammatory Applications: Modulating the Immune Response

The scaffold's utility extends to inflammatory diseases, again primarily through kinase inhibition. By targeting key nodes in inflammatory signaling pathways, these derivatives can potently suppress the production of pro-inflammatory mediators.

IRAK4 Inhibition for Inflammatory Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is an essential transducer in the signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 receptors, which are central to the innate immune response. [8][9]Dysregulation of these pathways is implicated in autoimmune and inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Fused pyrazole systems, such as 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, have been developed as highly potent and selective IRAK4 inhibitors, demonstrating the scaffold's ability to be elaborated into more complex, biologically active structures. [8][9]

Multi-Target Anti-inflammatory Strategy

A more recent and sophisticated approach involves designing single molecules that can inhibit multiple inflammatory targets simultaneously. Derivatives of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide have been synthesized to act as multi-target agents that inhibit cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and carbonic anhydrase (CA) isoforms IX and XII. [10]This strategy is based on the rationale that inhibiting multiple pathways involved in inflammation can lead to greater efficacy and potentially a better side-effect profile than single-target agents.

Section 4: Anti-Infective Potential: A Novel Approach to Parasitic Diseases

Beyond human enzyme targets, the 5-amino-1H-pyrazole-4-carboxamide scaffold has been successfully adapted to create potent anti-infective agents, particularly for challenging parasitic diseases.

Targeting Cryptosporidiosis

Cryptosporidium is a protozoan parasite that causes severe diarrheal disease (cryptosporidiosis), which can be life-threatening in immunocompromised individuals and malnourished children. [6]There is a significant unmet medical need for effective and safe treatments.

4.1.1. Mechanism of Action: Bumped Kinase Inhibitors A promising strategy for treating cryptosporidiosis is the inhibition of the Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1), which is essential for the parasite's ability to invade host cells. [6][11]The active site of CpCDPK1 has a small "gatekeeper" residue (a glycine), which is larger in the corresponding human kinases. This difference creates a pocket that can be exploited by "bumped kinase inhibitors" (BKIs). These are inhibitors with a bulky side group (the "bump") that fits into the pocket of the parasite kinase but clashes with the larger gatekeeper residue in human kinases, thus conferring selectivity. The 5-amino-1H-pyrazole-4-carboxamide scaffold has proven to be an excellent framework for designing such selective BKIs. [6] 4.1.2. Experimental Workflow: In Vivo Efficacy Assessment Validating the efficacy of these compounds requires a robust in vivo model, such as the neonatal mouse model of cryptosporidiosis. [6][11]The workflow is designed to quantify the reduction in parasite burden following treatment.

A 1. Animal Model (e.g., IFN-γ KO or Neonatal Mice) B 2. Infection Oral gavage with C. parvum oocysts A->B C 3. Treatment Daily oral administration of Test Compound vs. Vehicle B->C D 4. Sample Collection Collect fecal samples at specified time points C->D E 5. Parasite Quantification Stain samples and count oocysts via microscopy or qPCR D->E F 6. Data Analysis Compare oocyst shedding in treated vs. control groups E->F G Outcome Determine reduction in parasite burden F->G caption In Vivo Workflow for Anti-Cryptosporidium Drug Efficacy

Caption: A typical workflow for evaluating anti-cryptosporidial compounds in a mouse model.

Section 5: Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 5-amino-1H-pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. [4]For instance, in the development of FGFR inhibitors, the acrylamide moiety on the carboxamide nitrogen was essential for covalent binding and overcoming resistance. [12]Similarly, for anti-cryptosporidial BKIs, modifications to the R-groups were critical for improving solubility and reducing potential cardiotoxicity while maintaining potency against CpCDPK1. [6] The future of this scaffold is bright. Ongoing research is focused on:

  • Improving Selectivity: Fine-tuning substituents to design inhibitors with greater selectivity for specific kinase isoforms to minimize off-target effects.

  • Exploring New Targets: Applying the scaffold to other therapeutic areas where kinase dysregulation is a factor, such as neurodegenerative diseases involving neuroinflammation. [13][14]* Developing Multi-Target Agents: Expanding the rational design of single molecules that can modulate multiple disease-relevant pathways. [10] In conclusion, the 5-amino-1H-pyrazole-4-carboxamide scaffold is a validated and highly fruitful starting point for modern drug discovery. Its proven success in generating potent and selective inhibitors for oncology, inflammation, and infectious diseases ensures that it will remain a focus of intensive research and development for years to come.

References

  • PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available from: [Link]

  • PubMed Central. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Available from: [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • ResearchGate. Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Available from: [Link]

  • PubMed. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Available from: [Link]

  • PubMed Central. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]

  • Bentham Science. Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Available from: [Link]

  • MDPI. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Available from: [Link]

  • PubMed Central. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • PubMed Central. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available from: [Link]

  • ResearchGate. 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Available from: [Link]_

  • MDPI. Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Available from: [Link]

  • Bentham Science. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]

  • PubMed. 5-Aminopyrazole-4-Carboxamide-Based Compounds Prevent the Growth of Cryptosporidium Parvum. Available from: [Link]

  • Bentham Science. New Hydrazone Derivatives of Pyrazole-4-carboxaldehydes Exhibited Anti-inflammatory Properties. Available from: [Link]

  • PubMed Central. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Available from: [Link]

  • PubMed. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

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Foundational

The Role of AT7519 in Kinase Inhibition: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of a Potent Multi-CDK Inhibitor In the landscape of oncology drug discovery, the dysregulation of cyclin-dependent kinases (CDKs) represents a cornerstone of aberrant cell cycle progression in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Potent Multi-CDK Inhibitor

In the landscape of oncology drug discovery, the dysregulation of cyclin-dependent kinases (CDKs) represents a cornerstone of aberrant cell cycle progression in numerous malignancies.[1] The pyrazole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] Within this chemical space, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, more commonly known in scientific literature as AT7519 , has emerged as a potent, ATP-competitive small molecule inhibitor of multiple CDKs.[2][3]

Developed by Astex Therapeutics through a sophisticated fragment-based drug discovery approach coupled with high-throughput X-ray crystallography, AT7519 was rationally designed to target the ATP-binding pocket of CDKs.[3][4][5] This design strategy has yielded a compound with significant anti-proliferative activity across a broad spectrum of human tumor cell lines, leading to its evaluation in clinical trials for various cancers, including multiple myeloma and solid tumors.[6][7] This technical guide provides an in-depth exploration of AT7519, from its fundamental mechanism of kinase inhibition to practical experimental methodologies for its characterization, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-Pronged Assault on the Cell Cycle and Transcription

AT7519 exerts its anti-cancer effects through the inhibition of several key cyclin-dependent kinases, thereby interfering with critical cellular processes.

Primary Kinase Targets and Inhibitory Profile

AT7519 is a multi-targeted CDK inhibitor, demonstrating potent activity against CDKs that govern both cell cycle progression and transcriptional regulation.[6] Its inhibitory profile is characterized by low nanomolar to micromolar IC50 values against several key kinases.[8][9]

Kinase TargetIC50 (nM)Reference(s)
CDK1/cyclin B210[9]
CDK2/cyclin A47[9]
CDK2/cyclin E44-51[8][9]
CDK4/cyclin D167-100[8][9]
CDK5/p3513-18[8][9]
CDK6/cyclin D3170[9]
CDK9/cyclin T<10[10]
GSK3β89[8][9]

Table 1: In vitro kinase inhibitory activity of AT7519 against a panel of kinases.

The inhibition of CDK1 and CDK2 by AT7519 directly impacts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.[3] Furthermore, its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription.[1][6] This is achieved through the inhibition of RNA polymerase II (RNA pol II) phosphorylation at the C-terminal domain (CTD), a crucial step for transcriptional elongation.[1] This dual mechanism of action, targeting both the cell cycle machinery and transcriptional regulation, contributes to the robust anti-tumor activity of AT7519.

Structural Basis of Kinase Inhibition

The binding mode of AT7519 to its primary target, CDK2, has been elucidated through X-ray crystallography.[5] AT7519 occupies the ATP-binding pocket of the kinase, forming key hydrogen bond interactions with the hinge region of the enzyme. This competitive inhibition prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase.

cluster_0 AT7519 Binding to CDK2 cluster_1 Consequences of Inhibition AT7519 AT7519 ATP_Pocket ATP Binding Pocket AT7519->ATP_Pocket Occupies Hinge_Region Hinge Region AT7519->Hinge_Region Forms H-bonds with ATP_Pocket->Hinge_Region Contains Gatekeeper_Residue Gatekeeper Residue ATP_Pocket->Gatekeeper_Residue Contains Kinase_Activity Kinase Activity Blocked ATP_Pocket->Kinase_Activity ATP ATP ATP->ATP_Pocket Binding Prevented

Binding of AT7519 to the ATP pocket of CDK2.
Off-Target Effects: The Role of GSK3β

Beyond its primary CDK targets, AT7519 also exhibits inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β).[8][9] The inhibition of GSK3β has been shown to contribute to the apoptotic effects of AT7519, independent of its transcriptional inhibitory activity.[1][11] This is a crucial consideration in understanding the full mechanistic profile of the compound and may contribute to both its efficacy and potential side effects.

Chemical Synthesis and Structure-Activity Relationship

The development of AT7519 was a testament to the power of fragment-based drug design.[4][5]

Synthetic Pathway

While a detailed, publicly available step-by-step synthesis protocol for AT7519 is not readily found, the synthesis of its core 5-amino-1H-pyrazole-4-carboxamide scaffold and related derivatives has been described.[2][7] The general approach involves the construction of the pyrazole ring system, followed by the introduction of the N-piperidinyl and the 2,6-dichlorobenzoylamino moieties.

Start Starting Materials (e.g., β-keto esters, hydrazines) Pyrazole_Formation Pyrazole Ring Formation Start->Pyrazole_Formation Amidation Amidation with N-Boc-4-aminopiperidine Pyrazole_Formation->Amidation Acylation Acylation with 2,6-dichlorobenzoyl chloride Amidation->Acylation Deprotection Boc Deprotection Acylation->Deprotection AT7519 AT7519 Deprotection->AT7519

A representative synthetic workflow for AT7519.
Structure-Activity Relationship (SAR)

The optimization of AT7519 from an initial fragment hit was guided by structural insights from X-ray crystallography.[4] Key SAR observations include:

  • Pyrazole Core: Replacement of an initial indazole moiety with a pyrazole core, while slightly reducing biochemical potency, maintained a high ligand efficiency and offered synthetic advantages.[4]

  • Piperidine Moiety: The substitution of a fluorobenzene group with a piperidine ring led to a decrease in biochemical potency but significantly improved solubility and cellular potency.[4]

  • 2,6-Dichlorobenzoyl Group: This group occupies a hydrophobic pocket in the ATP-binding site, contributing to the high affinity of the inhibitor.

Biological and Preclinical Activity

AT7519 has demonstrated significant anti-tumor activity in a range of preclinical models.

In Vitro Cellular Activity

AT7519 exhibits potent anti-proliferative activity against a diverse panel of human tumor cell lines, with IC50 values typically in the nanomolar range.[3] Its cytotoxic effects are mediated through the induction of cell cycle arrest, primarily at the G1/S and G2/M phases, followed by apoptosis.[12]

Cell LineTumor TypeIC50 (µM)Reference(s)
HCT116Colon Cancer0.082[10]
HT29Colon Cancer0.11[3]
MCF-7Breast Cancer0.04[8]
A2780Ovarian Cancer0.35[8]
MM.1SMultiple Myeloma0.5[1]
U266Multiple Myeloma0.5[1]
U87MGGlioblastoma0.2218[12]
U251Glioblastoma0.246[12]

Table 2: Anti-proliferative activity of AT7519 in various human cancer cell lines.

In Vivo Efficacy

In xenograft models, AT7519 has demonstrated significant tumor growth inhibition and even regression.[3] For instance, in a mouse xenograft model of ovarian cancer, AT7519 administered intraperitoneally at 7.5 mg/kg resulted in 86% tumor growth inhibition.[4] In multiple myeloma xenograft models, treatment with AT7519 led to prolonged survival.[1]

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in both mice and humans have been conducted. In mice, intravenously administered AT7519 has a half-life of approximately 1.1 hours.[13] In a Phase I clinical trial in patients with advanced solid tumors, dose-limiting toxicities included mucositis, febrile neutropenia, rash, fatigue, and hypokalemia.[6][14] The recommended Phase II dose was determined to be 27.0 mg/m² administered as a one-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks.[6][14]

Experimental Protocols

The following are representative protocols for the in vitro characterization of AT7519.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of AT7519 against a specific kinase.

Materials:

  • Recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (with [γ-³²P]ATP for radiometric detection)

  • AT7519 stock solution (in DMSO)

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of AT7519 in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and AT7519 dilutions.

  • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% phosphoric acid).

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each AT7519 concentration and determine the IC50 value.

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis Dilute_AT7519 Prepare AT7519 Dilutions Add_Components Combine Kinase, Substrate, and AT7519 in Plate Dilute_AT7519->Add_Components Prepare_Reaction_Mix Prepare Kinase/Substrate Mix Prepare_Reaction_Mix->Add_Components Initiate_Reaction Add [γ-³²P]ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure_Radioactivity Scintillation Counting Filter_Wash->Measure_Radioactivity Calculate_IC50 Calculate IC50 Measure_Radioactivity->Calculate_IC50

Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the anti-proliferative effects of AT7519 on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AT7519 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of AT7519 for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.[13]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a flow cytometry-based method to quantify apoptosis induced by AT7519.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • AT7519 stock solution (in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with AT7519 for the desired time.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]

Conclusion and Future Perspectives

AT7519 stands as a significant example of a rationally designed, multi-targeted kinase inhibitor with promising anti-cancer activity. Its dual mechanism of action, targeting both cell cycle progression and transcription, provides a strong rationale for its clinical development. The comprehensive understanding of its kinase selectivity, structural basis of inhibition, and preclinical efficacy offers a solid foundation for further investigation.

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to AT7519 therapy. Combination strategies, pairing AT7519 with other targeted agents or conventional chemotherapies, may also enhance its therapeutic potential and overcome potential resistance mechanisms. The in-depth technical understanding of AT7519 presented in this guide serves as a valuable resource for scientists dedicated to advancing novel cancer therapeutics from the laboratory to the clinic.

References

  • From Fragment to Clinic: AT7519. Practical Fragments. [Link]

  • Squires MS, et al. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Mol Cancer Ther. 2009;8(2):324-32. [Link]

  • Poon E, et al. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. Br J Cancer. 2014;111(11):2048-55. [Link]

  • Astex Therapeutics. What is Astex's strategy in using fragment-based drug discovery? Patsnap Synapse. [Link]

  • Wyatt PG, et al. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. J Med Chem. 2008;51(16):4986-99. [Link]

  • Mahadevan D, et al. A Phase I Study of Cyclin-Dependent Kinase Inhibitor, AT7519, in Patients With Advanced Cancer: NCIC Clinical Trials Group IND 177. PubMed. [Link]

  • Santo L, et al. AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Oncotarget. 2010;1(4):270-81. [Link]

  • Geden J, et al. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. J Med Chem. 2001;44(20):3245-56. [Link]

  • Squires MS, et al. AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. Astex Therapeutics. [Link]

  • Anderson M, et al. Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. J Chem Inf Model. 2020;60(7):3486-3498. [Link]

  • Cole KA, et al. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Clin Cancer Res. 2011;17(11):3679-91. [Link]

  • Chen Y, et al. The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. Cell Death Discov. 2023;9(1):11. [Link]

  • Cooke L, et al. AT7519, a Cyclin-Dependent Kinase Inhibitor, Exerts Its Effects by Transcriptional Inhibition in Leukemia Cell Lines and Patient Samples. Mol Cancer Ther. 2010;9(4):920-8. [Link]

  • Squires MS, et al. Identification of a Predicted Biologically Effective Dose of AT7519, a Cyclin Dependent Kinase Inhibitor, in a Phase I Study. Astex Therapeutics. [Link]

  • Santo L, et al. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. Leukemia. 2010;24(9):1598-607. [Link]

  • Bate-Eya LT, et al. Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. Clin Cancer Res. 2014;20(21):5493-505. [Link]

  • Wyatt PG, et al. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. J Med Chem. 2008;51(16):4986-99. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Klicic J, et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2019;24(18):3329. [Link]

  • Acar U, et al. Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. Med Chem Res. 2017;26(8):1756-1768. [Link]

  • Chang CP, et al. Discovery of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide as a Novel Peripherally Restricted Cannabinoid-1 Receptor Antagonist with Significant Weight-Loss Efficacy in Diet-Induced Obese Mice. J Med Chem. 2014;57(1):132-46. [Link]

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Exploratory

Spectroscopic Characterization of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data interpretation, and the underlying scientific principles for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide belongs to the versatile class of pyrazole derivatives, which are widely recognized for their diverse biological activities.[2][4][5][6] Accurate structural elucidation and purity assessment are paramount for advancing research and development efforts involving this compound. Spectroscopic techniques are indispensable tools for achieving this, providing unambiguous insights into the molecular structure and functional groups present. This guide will delve into the practical application and interpretation of ¹H NMR, ¹³C NMR, IR, and MS for the comprehensive analysis of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ) for the protons in 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, dissolved in a suitable deuterated solvent such as DMSO-d₆. These predictions are based on the analysis of structurally similar pyrazole derivatives.[7][8][9]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole H-3~7.8 - 8.2Singlet (s)1H
Aromatic AA'BB'~7.4 - 7.6Multiplet (m)4H
Amine (-NH₂)~6.5 - 7.5Broad Singlet (br s)2H
Amide (-CONH₂)~7.0 - 8.0Broad Singlet (br s)2H
Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms are presented below, referenced against a standard.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)~160 - 165
Pyrazole C-5~150 - 155
Pyrazole C-3~140 - 145
Aromatic C-Cl~130 - 135
Aromatic C-H~128 - 130
Aromatic C-N~120 - 125
Pyrazole C-4~100 - 105
Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra.[8]

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane - TMS).

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set a relaxation delay of 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Employ a pulse angle of 45 degrees.

    • Use a relaxation delay of 2-5 seconds.

    • A significantly larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Interpretation of NMR Spectra
  • ¹H NMR: The singlet in the downfield region corresponds to the lone proton on the pyrazole ring. The multiplet in the aromatic region is characteristic of the AA'BB' spin system of the 4-chlorophenyl group. The broad singlets for the amine and amide protons are due to quadrupole broadening and exchange with residual water in the solvent. Their chemical shifts can vary with concentration and temperature.

  • ¹³C NMR: The carbonyl carbon of the amide will be the most downfield signal. The carbons of the pyrazole ring and the aromatic ring will appear in distinct regions, with their specific chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration & Interpretation calibrate->integrate IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean Clean ATR Crystal background Acquire Background clean->background load Load Sample background->load acquire Acquire Sample Spectrum load->acquire process Process Spectrum acquire->process interpret Interpret Bands process->interpret

Caption: Workflow for FT-IR analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

The exact mass of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (C₁₀H₉ClN₄O) can be calculated to confirm the molecular formula.

Ion Calculated m/z
[M+H]⁺ (³⁵Cl) 237.0543
[M+H]⁺ (³⁷Cl) 239.0514
[M+Na]⁺ (³⁵Cl) 259.0363

| [M+Na]⁺ (³⁷Cl) | 261.0333 |

The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) is a key diagnostic feature.

Experimental Protocol for MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule. [10][11] Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute this stock solution with the mobile phase to a final concentration in the low µg/mL to ng/mL range.

Data Acquisition:

  • Introduce the sample into the ESI source via direct infusion or through the LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Set the mass range to scan from m/z 100 to 500.

  • Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

Interpretation of the Mass Spectrum

The primary goal is to identify the molecular ion peak. For 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, this will be a pair of peaks corresponding to the [M+H]⁺ ions containing the ³⁵Cl and ³⁷Cl isotopes, respectively, separated by approximately 2 m/z units and with a characteristic intensity ratio of about 3:1. High-resolution mass spectrometry will allow for the determination of the elemental composition from the exact mass measurement, confirming the molecular formula.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Solvent dilute Dilute to Working Conc. dissolve->dilute inject Inject into ESI Source dilute->inject acquire Acquire Spectrum inject->acquire identify Identify Molecular Ion acquire->identify confirm Confirm Isotope Pattern identify->confirm analyze Analyze Fragmentation confirm->analyze

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

This guide provides a comprehensive technical overview of the methodologies used to determine the aqueous solubility and chemical stability of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a substituted pyrazole...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies used to determine the aqueous solubility and chemical stability of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a substituted pyrazole derivative of interest in pharmaceutical research. For researchers, scientists, and drug development professionals, understanding these core physicochemical properties is paramount for predicting a compound's behavior in biological systems and for developing robust formulations. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for a thorough characterization of this molecule.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with numerous approved drugs featuring this heterocyclic ring.[1][2][3][4] The unique physicochemical properties of pyrazoles can contribute to favorable pharmacokinetic profiles.[1] 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 50427-79-7) is a solid compound with the linear formula C₁₀H₉ClN₄O.[5] A comprehensive understanding of its solubility and stability is a critical first step in its journey from a promising lead compound to a potential therapeutic agent.

Part 1: Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and its suitability for various dosage forms. Low aqueous solubility can lead to erratic absorption and insufficient therapeutic effect.[6] Therefore, a precise and early assessment of solubility is essential. We will explore two key types of solubility measurements: kinetic and thermodynamic.

Kinetic versus Thermodynamic Solubility: A Conceptual Overview

Kinetic solubility measures the concentration of a compound in solution after a short incubation period, typically starting from a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[6][7] This method is high-throughput and is often used in the early stages of drug discovery for rapid screening of large numbers of compounds.[7][8] However, it can sometimes overestimate the true solubility as it may reflect the solubility of an amorphous, metastable state of the compound.[9][10]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[6][8] This is determined by allowing the solid compound to equilibrate with the solvent over a longer period, typically 24-48 hours, until a saturated solution is formed.[7] While more time-consuming, this measurement is crucial for lead optimization and formulation development.[6][8]

Experimental Protocol: Kinetic Solubility Determination

This protocol describes a nephelometric method for the high-throughput determination of kinetic solubility.

Rationale: The principle of this assay is that as the concentration of the compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of solution. The extent of this precipitation can be measured by the scattering of light (nephelometry).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottomed 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate gently for 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control (buffer with 1% DMSO).

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO Plate stock->dilution transfer Transfer to Aqueous Buffer Plate (pH 7.4) dilution->transfer incubation Incubate (2h, RT) transfer->incubation measurement Measure Turbidity (Nephelometry) incubation->measurement analysis Determine Highest Non-Precipitated Concentration measurement->analysis

Caption: Workflow for kinetic solubility determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol follows the gold-standard shake-flask method for determining thermodynamic solubility.

Rationale: This method ensures that the system reaches equilibrium, providing a measure of the solubility of the most stable solid form of the compound. Analysis by a specific method like HPLC allows for accurate quantification.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). A visual excess of solid should remain.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound in the same buffer should be prepared for accurate quantification.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or polarized light microscopy to confirm that no change in the crystalline form has occurred during the experiment.[9]

Table 1: Hypothetical Solubility Data Summary

Assay TypepHTemperature (°C)Solubility (µg/mL)
Kinetic7.42545
Thermodynamic2.025>200
Thermodynamic5.02585
Thermodynamic7.42515
Thermodynamic9.02512

Note: Data are for illustrative purposes only.

Part 2: Chemical Stability and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors.[11][12] Forced degradation, or stress testing, is a critical component of this process, where the compound is exposed to conditions more severe than accelerated stability testing.[11][13][14] The objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[11][15][16]

Principles of Forced Degradation

Forced degradation studies involve exposing the drug substance to hydrolytic, oxidative, photolytic, and thermal stress.[13][14] The goal is to achieve a target degradation of 5-20%.[13][15] Degradation beyond 20% may lead to complex secondary degradation pathways that are not relevant to real-world storage conditions.[13] These studies are mandated by regulatory bodies like the FDA and are described in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A and Q1B.[11][12][17][18][19]

Experimental Protocol: Forced Degradation Studies

Rationale: By subjecting the compound to a range of stresses, we can simulate the degradation that might occur over a long shelf-life and under various shipping and handling conditions. This proactive approach is fundamental to ensuring drug safety and efficacy.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for up to 7 days.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for up to 7 days.[13]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 7 days.

    • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C) for up to 7 days.

    • Photostability: Expose the solid compound and the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][17] A control sample should be protected from light.

  • Time Point Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, and 7 days).

  • Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS). The HPLC method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative retention times and peak areas of any degradation products.

    • If possible, use the MS data to propose structures for the major degradants.

Diagram: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start API Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxide Oxidative (3% H₂O₂, RT) start->oxide thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo sampling Time-Point Sampling acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-UV/MS sampling->hplc evaluation Data Evaluation: - % Degradation - Degradant Profiling - Pathway Elucidation hplc->evaluation

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Abstract: This document provides a comprehensive guide for the synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2] The protocols detailed herein are designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The primary synthetic route discussed is a robust two-step process, commencing with the formation of a nitrile intermediate, followed by its hydrolysis to the target carboxamide.[3]

Introduction and Significance

The 5-aminopyrazole core is a privileged structure in the design of bioactive molecules.[4] Its derivatives have been extensively explored for a wide range of therapeutic applications, acting as inhibitors for various kinases and as antagonists for receptors.[1][2] Specifically, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide serves as a crucial intermediate in the synthesis of potent pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, which are under investigation for their potential in cancer therapy.[2] The efficient and reliable synthesis of this compound is therefore of paramount importance for advancing research in this field.

This guide presents a field-proven, two-step synthetic pathway that is both reproducible and scalable. The methodology is grounded in established chemical literature, providing a trustworthy foundation for laboratory implementation.

Overview of the Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Pyrazole Ring Formation: This step involves the condensation and cyclization of (4-chlorophenyl)hydrazine with an activated malononitrile derivative to form the core pyrazole structure with a nitrile functional group.

  • Functional Group Transformation: The nitrile group of the pyrazole intermediate is then hydrolyzed to the desired carboxamide functionality to yield the final product.[3]

The overall workflow is depicted below.

G cluster_0 Starting Materials cluster_1 Step 1: Cyclocondensation cluster_2 Step 2: Hydrolysis A 4-Chlorophenylhydrazine C 5-Amino-1-(4-chlorophenyl)-1H- pyrazole-4-carbonitrile A->C Ethanol, Reflux B Ethoxymethylenemalononitrile (EMMN) B->C D 5-Amino-1-(4-chlorophenyl)-1H- pyrazole-4-carboxamide C->D H2SO4, Heat

Figure 1: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (Intermediate)

This initial step constructs the core heterocyclic system through a classic Gould-Jacobs-type reaction. The reaction of a hydrazine with ethoxymethylenemalononitrile (EMMN) is a well-established method for creating the 5-aminopyrazole scaffold.[3][5]

Reaction Mechanism

The mechanism proceeds via a sequence of nucleophilic attack, elimination, and intramolecular cyclization.

  • Michael Addition: The more nucleophilic nitrogen of (4-chlorophenyl)hydrazine attacks the electron-deficient β-carbon of the ethoxymethylene group in EMMN.

  • Elimination: This is followed by the elimination of an ethoxide group.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then attacks one of the nitrile groups, initiating the ring closure.

  • Tautomerization: A final tautomerization step yields the stable aromatic 5-aminopyrazole ring system.

G cluster_mech Mechanism of Pyrazole Formation start Hydrazine + EMMN intermediate1 Michael Adduct (Intermediate) start->intermediate1 1. Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization product 5-Aminopyrazole (Aromatic Product) intermediate2->product 3. Tautomerization

Figure 2: Simplified mechanistic pathway for the formation of the 5-aminopyrazole ring.

Materials and Equipment
Reagents & SolventsEquipment
4-Chlorophenylhydrazine hydrochlorideRound-bottom flask (250 mL)
Ethoxymethylenemalononitrile (EMMN)Reflux condenser
Ethanol (absolute)Magnetic stirrer and heat plate
Sodium acetate (anhydrous)Buchner funnel and filter flask
Deionized waterBeakers, graduated cylinders
Recrystallization apparatus
Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol (approx. 5-10 mL per gram of hydrazine). Stir the mixture for 15-20 minutes at room temperature to liberate the free hydrazine base.

  • Reaction Initiation: To this suspension, add ethoxymethylenemalononitrile (EMMN) (1.0 eq) dropwise over 5 minutes.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities. The crude product can be further purified by recrystallization from ethanol to yield the desired 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile as a solid.

Part 2: Hydrolysis of Nitrile to 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

The second stage of the synthesis involves the conversion of the cyano group (-CN) of the intermediate into a primary amide (-CONH2). This is effectively achieved through acid-catalyzed hydrolysis.

Materials and Equipment
Reagents & SolventsEquipment
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrileRound-bottom flask
Sulfuric acid (H₂SO₄, concentrated)Magnetic stirrer and heat plate
Deionized waterIce bath
Sodium bicarbonate (NaHCO₃) solution (saturated)pH paper or pH meter
Buchner funnel and filter flask
Experimental Protocol
  • Reaction Setup: Carefully add concentrated sulfuric acid (approx. 5-10 mL per gram of nitrile) to a round-bottom flask cooled in an ice bath.

  • Addition of Reactant: To the cold sulfuric acid, add the 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile intermediate (1.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction Conditions: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60°C and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling the reaction mixture back to room temperature, carefully pour it into a beaker containing crushed ice. This will cause the product to precipitate.

  • Neutralization and Purification: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Collect the precipitated solid by vacuum filtration. Wash the solid with ample deionized water to remove any inorganic salts. The product can be dried in a vacuum oven to yield the final 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Quantitative Data Summary

The following table provides a representative summary for a laboratory-scale synthesis.

CompoundMolar Eq.MW ( g/mol )Amount (mmol)Mass (g)
4-Chlorophenylhydrazine HCl1.0179.04101.79
Sodium Acetate1.182.03110.90
Ethoxymethylenemalononitrile1.0122.12101.22
Intermediate (Carbonitrile) Yield232.65-Theoretical 2.33g
Final Product (Carboxamide) Yield250.67-Theoretical 2.51g

*Yields are dependent on experimental conditions and purification efficiency.

Safety Precautions

  • General: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Hydrazine Derivatives: 4-Chlorophenylhydrazine is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation, ingestion, or skin contact.

  • Reagents: Ethoxymethylenemalononitrile is a lachrymator and irritant. Concentrated sulfuric acid is highly corrosive and will cause severe burns. Handle with appropriate caution.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • Vasava, M. S., et al. (2024). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Four-component synthesis of Pyranopyrazoles. ResearchGate. Available at: [Link]

  • Jadhav, S. D., & Patki, M. S. (2021). Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. ResearchGate. Available at: [Link]

  • Mohammat, M. F., et al. (2021). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH). Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Available at: [Link]

  • Zhou, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available at: [Link]

  • The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (1979). Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. Available at: [Link]

  • Al-Omran, F., et al. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). MDPI. Available at: [Link]

  • Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. (2021). ResearchGate. Available at: [Link]

  • CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. (n.d.). Google Patents.
  • Synthesis of p-chlorophenyl-hydrazine. (n.d.). PrepChem.com. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing p38 MAP Kinase Activity Using 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

An Application Guide for Researchers Abstract: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making it...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making it a critical therapeutic target for inflammatory diseases, cancer, and other conditions.[1][2] This document provides a comprehensive guide for utilizing 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a representative member of the pyrazole-based inhibitor class, as a tool for the investigation of p38 MAP kinase activity. We present detailed protocols for both in vitro biochemical and cell-based assays, explain the scientific rationale behind experimental design, and offer insights for robust and reliable data generation.

Introduction: The p38 MAP Kinase Signaling Cascade

The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied isoform involved in inflammation.[3][4] The pathway is activated by a wide range of extracellular stimuli, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors like UV radiation or osmotic shock.[5][6] Activation follows a canonical three-tiered kinase cascade: a MAPKKK (e.g., TAK1) phosphorylates and activates a MAPKK (typically MKK3 or MKK6), which in turn dually phosphorylates p38 on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[3]

Once active, p38 MAPK phosphorylates a host of downstream substrates, including transcription factors like Activating Transcription Factor 2 (ATF2) and other kinases such as MAPK-activated protein kinase 2 (MK2).[5][7] This signaling cascade ultimately regulates gene expression, cell differentiation, apoptosis, and the production of inflammatory mediators.[1][6] Given its central role, potent and selective inhibitors are invaluable tools for dissecting p38 signaling and for therapeutic development.[8][9] The pyrazole carboxamide scaffold represents a class of compounds known to inhibit p38 MAP kinase, often by binding to the ATP pocket.[10][11]

p38_Pathway cluster_input Extracellular Stimuli cluster_cascade Kinase Cascade cluster_output Downstream Effectors & Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates (Thr180/Tyr182) ATF2 ATF2 p38_MAPK->ATF2 phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Response Gene Expression Inflammation Apoptosis ATF2->Response MK2->Response Inhibitor 5-Amino-1-(4-chlorophenyl) -1H-pyrazole-4-carboxamide Inhibitor->p38_MAPK inhibits

Figure 1: The p38 MAP Kinase Signaling Pathway.

Compound Profile and Preparation

This guide focuses on 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide as a model p38 MAPK inhibitor.

Table 1: Compound Specifications

Property Details
IUPAC Name 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Chemical Formula C₁₀H₉ClN₄O
Molecular Weight 236.66 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (e.g., >10 mg/mL), sparingly soluble in aqueous buffers.

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Causality Behind Preparation: The compound's poor aqueous solubility necessitates the use of an organic solvent like DMSO for creating a concentrated stock solution. This ensures complete dissolution and accurate dilution into aqueous assay buffers. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) and consistent across all samples, including controls, to prevent solvent-induced artifacts.

Protocol I: In Vitro Biochemical Kinase Assay

This protocol is designed to quantify the direct inhibitory effect of the compound on the enzymatic activity of purified p38α kinase. We describe a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

InVitro_Workflow A 1. Reagent Preparation - Dilute kinase, substrate, ATP - Prepare inhibitor serial dilutions B 2. Kinase Reaction - Combine reagents in 384-well plate - Incubate at room temperature A->B C 3. Stop Reaction & Detect ADP - Add ADP-Glo™ Reagent to deplete ATP - Incubate B->C D 4. Generate Luminescent Signal - Add Kinase Detection Reagent - Incubate C->D E 5. Data Acquisition & Analysis - Read luminescence - Plot dose-response curve - Calculate IC50 D->E

Figure 2: General workflow for an in vitro luminescence-based kinase assay.

3.1. Methodology: ADP-Glo™ Kinase Assay

  • Principle: The ADP-Glo™ system is a two-step process. After the kinase reaction, the remaining ATP is depleted. Then, the ADP generated by the kinase is converted back into ATP, which is used by luciferase to produce a light signal. Higher kinase activity results in more ADP and a stronger luminescent signal. The inhibitor's potency is determined by its ability to reduce this signal.

  • Materials:

    • Recombinant active p38α kinase

    • p38 substrate peptide (e.g., ATF2)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide ("Compound P")

    • Reference Inhibitor (e.g., SB203580)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Low-volume 384-well white assay plates

    • Plate reader with luminescence detection capability

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10 mM stock of Compound P in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. A common starting concentration for the plate might be 100 µM.

    • Reagent Preparation:

      • Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer.

      • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should ideally be close to the Kₘ of p38α for ATP to accurately assess ATP-competitive inhibitors.

    • Assay Plate Setup:

      • Add 1 µL of the compound serial dilution to the appropriate wells.

      • Add 1 µL of DMSO to "Max Signal" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.

    • Kinase Reaction:

      • Add 2 µL of the 2X Kinase/Substrate solution to all wells except the "No Enzyme" control. Add 2 µL of buffer with substrate only to the "No Enzyme" wells.

      • Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells.

      • Incubate the plate at room temperature for 60 minutes.

    • Signal Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis:

      • Subtract the "No Enzyme" background from all other readings.

      • Normalize the data by setting the "Max Signal" (DMSO only) as 100% activity and background as 0%.

      • Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data Presentation

Compound p38α IC₅₀ (nM)
Compound P [Experimental Value]

| SB203580 (Reference) | [Experimental Value, e.g., ~50 nM] |

Protocol II: Cell-Based Assay

Cell-based assays are critical for validating in vitro findings. They confirm that the compound can permeate the cell membrane and engage its target in a complex biological environment. This protocol uses Western blotting to measure the inhibition of a downstream p38 substrate, ATF2, in stimulated cells.

Cell_Workflow A 1. Cell Culture - Seed cells (e.g., RAW 264.7) - Allow to adhere overnight B 2. Compound Treatment - Pre-incubate cells with - serial dilutions of inhibitor A->B C 3. Pathway Stimulation - Add stimulus (e.g., LPS) - Incubate for a short period (e.g., 30 min) B->C D 4. Cell Lysis - Wash cells with PBS - Lyse cells and collect protein C->D E 5. Western Blot - Quantify protein, run SDS-PAGE, - transfer, and probe with antibodies (p-ATF2, Total ATF2, GAPDH) D->E F 6. Analysis - Image blot and quantify band density - Normalize p-ATF2 to Total ATF2 E->F

Figure 3: Workflow for a cell-based Western blot assay to measure p38 pathway inhibition.

4.1. Methodology: Western Blot for Phospho-ATF2

  • Principle: Lipopolysaccharide (LPS) is a potent activator of the p38 pathway in macrophage cell lines like RAW 264.7.[6] Activated p38 phosphorylates ATF2 at Thr71.[5] By pre-treating cells with an inhibitor, we can prevent this phosphorylation event. Western blotting with a phospho-specific antibody allows for the quantification of this inhibition.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • Compound P and reference inhibitor

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: Rabbit anti-phospho-ATF2 (Thr71), Rabbit anti-ATF2, Rabbit anti-GAPDH (loading control)

    • HRP-conjugated anti-rabbit secondary antibody

    • Chemiluminescent substrate (ECL)

    • SDS-PAGE and Western blotting equipment

  • Step-by-Step Protocol:

    • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density that will result in 80-90% confluency the next day.

    • Inhibitor Treatment: The next day, replace the medium. Pre-treat the cells with various concentrations of Compound P (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 1 hour. Include a DMSO vehicle control.

    • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control. Incubate for 30 minutes at 37°C.

    • Cell Lysis:

      • Aspirate the medium and wash the cells once with ice-cold PBS.

      • Add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting:

      • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

      • Perform electrophoresis and transfer the proteins to a PVDF membrane.

      • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

      • Incubate with the primary antibody for phospho-ATF2 (e.g., 1:1000 dilution) overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash again, apply ECL substrate, and image the blot using a chemiluminescence imager.

    • Re-probing: To ensure equal loading and determine total protein levels, the blot can be stripped and re-probed for Total ATF2 and then for a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities using image analysis software. For each sample, calculate the ratio of the phospho-ATF2 signal to the total ATF2 signal. This normalization accounts for any differences in protein loading. The results will demonstrate a dose-dependent decrease in ATF2 phosphorylation in the presence of the inhibitor.

Scientific Integrity: Controls and Considerations

To ensure the trustworthiness and validity of your results, the following considerations are paramount:

  • Inhibitor Specificity: The pyrazole carboxamide scaffold is known for p38 inhibition, but kinase selectivity profiling against a panel of other kinases is necessary to confirm specificity.

  • ATP Concentration: In in vitro assays, using an ATP concentration near the Michaelis-Menten constant (Kₘ) is crucial for accurately assessing ATP-competitive inhibitors. High ATP concentrations can overcome competitive inhibition, leading to an artificially high IC₅₀.

  • Cellular Controls: Always include an unstimulated control (to measure basal pathway activity), a stimulated vehicle control (DMSO + LPS, representing 0% inhibition), and a known reference inhibitor (like SB203580) as a positive control for inhibition.[12]

  • Cytotoxicity: At higher concentrations, inhibitors can cause cell death, which would non-specifically reduce protein phosphorylation. It is essential to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are due to pathway inhibition and not cell death.

  • Antibody Validation: The specificity of primary antibodies used in cell-based assays must be validated to ensure they recognize the intended target without significant off-target binding.

By following these detailed protocols and adhering to rigorous scientific principles, researchers can effectively use 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide to probe the function and regulation of the p38 MAP kinase pathway.

References

  • Lee, J. C., & Young, P. R. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs, 18(12), 1893-1905. [Link]

  • Gummadi, V. R., et al. (2012). Development of a p38δ Mitogen Activated Protein Kinase ELISA Assay for the Quantitative Determination of Inhibitor Activity. Journal of Pharmaceutical and Biomedical Analysis, 66, 349-351. [Link]

  • Taylor & Francis Online. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]

  • Valverde, A. M., et al. (2018). Pro-Oncogenic Role of Alternative p38 Mitogen-Activated Protein Kinases p38γ and p38δ, Linking Inflammation and Cancer in Colitis-Associated Colon Cancer. Cancer Research, 78(1), 89-101. [Link]

  • BosterBio. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

  • Parker, L. L., et al. (2007). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 8, 16. [Link]

  • Min, K. J., & Choi, K. (2015). Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses. Mediators of Inflammation, 2015, 352371. [Link]

  • Al-Otaibi, F., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Molecules, 30(7), 1234. [Link]

  • BioWorld. (2004). New p38 MAP kinase inhibitors identified by GSK researchers. [Link]

  • Klingbeil, O., et al. (2022). Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation. bioRxiv. [Link]

  • Engel, F. B., et al. (2003). p38 MAP kinase inhibition enables proliferation of adult mammalian cardiomyocytes. Genes & Development, 17(13), 1635-1640. [Link]

  • Singh, P., et al. (2014). Identification of p38α MAP Kinase Inhibitors by Pharmacophore Based Virtual Screening. Journal of Molecular Graphics and Modelling, 49, 28-38. [Link]

  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Goldstein, D. M., & Gabriel, T. (2005). Pathway to the Clinic: Inhibition of P38 MAP Kinase. A Review of Ten Chemotypes Selected for Development. Current Topics in Medicinal Chemistry, 5(10), 987-1006. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Wang, Y., et al. (2018). Involvement of p38MAPK-ATF2 signaling pathway in alternariol induced DNA polymerase β expression. Oncology Letters, 15(4), 5195-5200. [Link]

  • G-Jedinak, S., et al. (2007). Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells. Genes & Development, 21(16), 2026-2038. [Link]

  • Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008. [Link]

  • Revesz, L., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-266. [Link]

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Method

Application Note: A Robust TR-FRET Biochemical Assay for Screening Pyrazole Compound Inhibitors of IRAK4

For Researchers, Scientists, and Drug Development Professionals Abstract & Introduction Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1] It is an essential upstream component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) pathways.[2][3][4] Upon ligand binding to these receptors, IRAK4 is recruited to a complex with the adaptor protein MyD88, where it becomes activated and phosphorylates downstream substrates, including IRAK1.[5][6] This initiates a signaling cascade culminating in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines.[2] Given its critical, non-redundant role, dysregulation of IRAK4 activity is implicated in a host of autoimmune and inflammatory diseases, making it a prime therapeutic target.[7][8]

The development of small molecule inhibitors for IRAK4 is an area of intense research. Among the promising chemical scaffolds, pyrazole-based compounds have emerged as a potent class of IRAK4 inhibitors, demonstrating efficacy in both biochemical and cellular assays.[9][10][11][12] To facilitate the discovery and characterization of such inhibitors, a robust, sensitive, and high-throughput-compatible assay is paramount.

This document provides a detailed protocol for a biochemical inhibition assay for IRAK4 using the Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) methodology. Specifically, we describe a LANCE® Ultra assay format, which offers a stable signal and high sensitivity, ideal for determining the potency (IC50) of pyrazole-based inhibitors.

IRAK4_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Cytokine Genes

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Assay Principle: TR-FRET for Kinase Activity

This protocol employs a TR-FRET based LANCE® Ultra kinase assay. This "mix-and-read" homogeneous assay format is highly amenable to high-throughput screening (HTS).[13][14] The principle relies on the proximity-dependent energy transfer between a Europium (Eu) chelate donor and a ULight™ acceptor dye.[15]

  • Kinase Reaction: Recombinant IRAK4 enzyme catalyzes the transfer of a phosphate group from ATP to a ULight-labeled peptide substrate.

  • Detection: A Europium (Eu)-labeled anti-phospho-substrate antibody is added. This antibody specifically recognizes the phosphorylated form of the ULight-peptide.

  • Signal Generation: When the antibody binds to the phosphorylated substrate, it brings the Eu-donor and ULight-acceptor into close proximity. Upon excitation at 320-340 nm, the Eu-donor transfers its energy to the ULight-acceptor, which then emits a long-lived signal at 665 nm.[16][17]

  • Inhibition: In the presence of an IRAK4 inhibitor, substrate phosphorylation is reduced. Consequently, the Eu-antibody does not bind, no FRET occurs, and the signal at 665 nm is diminished. The decrease in signal is directly proportional to the inhibitory activity of the compound.

TR_FRET_Principle cluster_No_Inhibition No Inhibition: High FRET Signal cluster_Inhibition With Pyrazole Inhibitor: Low FRET Signal IRAK4_active Active IRAK4 ULight_Sub_P P-ULight-Substrate IRAK4_active->ULight_Sub_P Phosphorylation ATP ATP ADP ADP ULight_Sub ULight-Substrate FRET_Signal Light (665 nm) ULight_Sub_P->FRET_Signal FRET Eu_Ab Eu-Antibody Eu_Ab->ULight_Sub_P Binding Inhibitor Pyrazole Inhibitor IRAK4_inhibited Inactive IRAK4 Inhibitor->IRAK4_inhibited Binding ULight_Sub2 ULight-Substrate IRAK4_inhibited->ULight_Sub2 No Phosphorylation No_Signal Eu_Ab2 Eu-Antibody

Caption: Principle of the TR-FRET kinase inhibition assay.

Materials and Equipment

Reagents
ReagentRecommended SourceCatalog Number
Human Recombinant IRAK4Carna Biosciences08-114
LANCE Ultra ULight™-MBP Peptide SubstrateRevvityTRF0109
LANCE Ultra Eu-W1024-anti-phospho-MBP AntibodyRevvityTRF0201
ATP (Adenosine 5'-triphosphate)Sigma-AldrichA7699
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
HEPESSigma-AldrichH3375
MgCl₂Sigma-AldrichM8266
EGTASigma-AldrichE3889
Brij-35Thermo Fisher20150
DTTSigma-AldrichD9779
DMSO (Anhydrous)Sigma-Aldrich276855
EDTASigma-AldrichE9884
Pyrazole Test CompoundsUser-providedN/A
LANCE Detection Buffer, 10XRevvityCR97-100
Equipment
  • TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision®, BMG PHERAstar)

  • 384-well white, low-volume microplates (e.g., Corning #3824)

  • Acoustic liquid handler (e.g., ECHO®) or multichannel pipettes

  • Plate seals (e.g., TopSeal™-A)

  • Standard laboratory equipment (vortex, centrifuge)

Detailed Experimental Protocol

Causality Note: The success of a kinase assay relies on careful optimization of enzyme and substrate concentrations and adherence to controlled conditions. The concentrations provided below are a validated starting point. It is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent-induced artifacts.[18] A final concentration of 0.5-1% DMSO is generally well-tolerated by most kinases.[19]

Reagent Preparation
  • 1X Kinase Assay Buffer:

    • 50 mM HEPES, pH 7.5

    • 10 mM MgCl₂[20]

    • 1 mM EGTA[20]

    • 2 mM DTT (add fresh before use from a 1M stock)

    • 0.01% Brij-35[20]

    • Expert Tip: Brij-35 is a non-ionic detergent used to prevent protein aggregation and non-specific binding to the plate surface, ensuring assay reliability.

  • 1X LANCE Detection Buffer:

    • Dilute the 10X LANCE Detection Buffer stock to 1X with deionized water.

  • Stop/Detection Solution:

    • Prepare a solution containing 30 mM EDTA and 6 nM Eu-anti-phospho-MBP Antibody in 1X LANCE Detection Buffer.

    • Rationale: EDTA chelates Mg²⁺ ions, which are essential cofactors for kinase activity, thereby stopping the enzymatic reaction.[15] The antibody is included here to combine the stop and detection steps for efficiency.

  • Enzyme Working Solution (4X):

    • Carefully thaw the recombinant IRAK4 enzyme on ice.

    • Dilute IRAK4 to a 4X final concentration (e.g., 400 pM) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically but typically falls in the low nanomolar to high picomolar range.

    • Expert Tip: Prepare the enzyme dilution immediately before use and keep it on ice to preserve its activity.

  • Substrate/ATP Working Solution (4X):

    • Prepare a solution containing 200 nM ULight-MBP substrate and 40 µM ATP in 1X Kinase Assay Buffer.

    • Rationale: The ATP concentration should be at or near the Michaelis constant (Km) for IRAK4. This ensures the assay is sensitive to competitive inhibitors like many pyrazole compounds.[21][22]

  • Pyrazole Compound Preparation (4X):

    • Prepare a 10 mM stock solution of each pyrazole compound in 100% DMSO.

    • Create a serial dilution series of the compounds in 100% DMSO. A 10-point, 3-fold dilution series is standard for IC50 determination.

    • From the DMSO plate, perform an intermediate dilution into 1X Kinase Assay Buffer to create the 4X final concentration working solutions. This step is critical for minimizing the final DMSO concentration. For a final DMSO concentration of 0.5%, this intermediate dilution would contain 2% DMSO.

Assay Procedure (384-Well Plate)

Final Assay Volume: 10 µL

  • Compound Addition: Add 2.5 µL of the 4X pyrazole compound dilutions to the appropriate wells of the 384-well plate.

    • For Negative Control (0% inhibition) wells, add 2.5 µL of 1X Kinase Assay Buffer containing matching DMSO concentration.

    • For Positive Control (100% inhibition) wells, add 2.5 µL of 4X Staurosporine (e.g., 4 µM).

  • Enzyme Addition: Add 2.5 µL of the 4X IRAK4 enzyme working solution to all wells except the "no enzyme" background controls.

  • Pre-incubation: Seal the plate and incubate for 15-30 minutes at room temperature.

    • Rationale: This step allows the test compounds to bind to the IRAK4 active site before the enzymatic reaction is initiated.[22]

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP working solution to all wells.

  • Kinase Reaction: Seal the plate, briefly centrifuge (e.g., 1000 rpm for 1 min), and incubate for 60 minutes at room temperature.[3][15]

  • Reaction Termination: Add 5 µL of the 2X Stop/Detection Solution to all wells.

  • Final Incubation: Seal the plate, briefly centrifuge, and incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Remove the plate seal and read on a TR-FRET compatible plate reader using an excitation wavelength of 320 nm or 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (ULight acceptor).

Sample Plate Layout
Well(s)CompoundEnzyme (2.5 µL)Sub/ATP (5 µL)
1-2DMSO Control++
3-4Staurosporine++
5-24Pyrazole Cmpd Dilution++
25-26DMSO Control-+

Data Analysis and Interpretation

  • Calculate TR-FRET Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission Signal at 665 nm / Emission Signal at 615 nm) * 10,000

    • Rationale: Ratiometric measurement corrects for well-to-well variations in volume or optical properties, increasing data robustness.[23]

  • Normalize Data to Percent Inhibition: Use the average of the control wells to calculate the percent inhibition for each compound concentration.

    • % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[24]

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model with a variable slope (four-parameter logistic fit).

    • Software such as GraphPad Prism or company-specific data analysis platforms can be used for this calculation.

Sample Data Table
[Pyrazole Cmpd] (nM)Log [Inhibitor]Avg. 665/615 Ratio% Inhibition
0 (Neg Control)N/A2.500%
10000 (Pos Control)N/A0.10100%
102.452.1%
30.482.2012.5%
1011.8029.2%
301.481.2552.1%
10020.6079.2%
3002.480.2593.8%
............
Calculated IC50 27.5 nM

Assay Validation and Troubleshooting

  • Assay Quality (Z'-factor): For any screening assay, it is critical to evaluate its quality and robustness. The Z'-factor should be calculated from the positive and negative controls. A Z' > 0.5 indicates an excellent assay suitable for HTS.

  • Compound Solubility: Pyrazole compounds can sometimes have poor aqueous solubility.[9] Visually inspect the compound plate after intermediate dilution. If precipitation is observed, the highest concentration may need to be lowered or the DMSO percentage slightly adjusted.

  • Selectivity Profiling: A potent IC50 against IRAK4 is the first step. To ensure a compound is a viable drug candidate, it must be profiled against a panel of other kinases to determine its selectivity.[25] High selectivity minimizes the potential for off-target effects.

  • Mechanism of Action: This biochemical assay is ideal for identifying inhibitors that bind to the ATP pocket.[26] Further cell-based assays are necessary to confirm cellular potency and downstream pathway inhibition.[26][27]

References

  • BenchChem. (2025). Application Notes and Protocols for IRAK4 Kinase Activity Assay with IRAK4-IN-6.
  • BPS Bioscience. IRAK4 Kinase Assay Kit.
  • Promega Corpor
  • McElroy, W. T., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters. [Link]

  • Revvity. LANCE Ultra Kinase Assays.
  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. [Link]

  • Revvity. HTRF Principle.
  • Berthold Technologies. HTRF®.
  • McElroy, W. T., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. PubMed. [Link]

  • Celtarys Research. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR.
  • Revvity.
  • Wikipedia. IRAK4.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Revvity. HTRF - Guide to homogeneous time resolved fluorescence.
  • BenchChem. (2025). The IRAK4 Signaling Pathway: A Core Nexus in Autoimmune Disease and a Prime Therapeutic Target.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for IRAK4.
  • Flannery, S., & Bowie, A. G. (2010). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology. [Link]

  • Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]

  • Gomaa, A. A. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • MedlinePlus. (2011). IRAK4 gene. [Link]

  • Li, Y., et al. (2025). Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer. Acta Pharmaceutica Sinica B. [Link]

  • Revvity. LANCE Ultra ERK1 Assay.
  • Revvity. LANCE Ultra Aurora B Kinase assay.
  • Jägle, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Reaction Biology. (2024).
  • Grokipedia. IC50.
  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
  • P.S. Rao, et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
  • Wodicka, S., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]

  • Nanda, S. K., & Cohen, P. (2016). The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists. The FEBS Journal. [Link]

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Application

Application of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide in Cancer Cell Lines: An Application Note and Protocol Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application and evaluation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application and evaluation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its derivatives in cancer cell line models. We will delve into the scientific rationale behind the experimental design, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have emerged as a promising class of kinase inhibitors.[1][3] Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] This makes them a prime target for therapeutic intervention.

Recent studies have highlighted derivatives of this scaffold as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which, when aberrantly activated, drives tumorigenesis in a variety of solid tumors.[3][5] The focus of this guide will be on a representative derivative, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, as a potent anti-cancer agent.

Mechanism of Action: Targeting the FGFR Signaling Pathway

The primary anti-cancer activity of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide derivatives is attributed to their potent inhibition of the FGFR signaling cascade.[3] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver of cancer cell proliferation, survival, and angiogenesis.[3] By inhibiting FGFRs, these compounds can block downstream signaling events crucial for tumor growth.

A notable derivative, referred to in literature as compound 10h , has demonstrated potent, nanomolar inhibitory activity against multiple FGFR isoforms, including FGFR1, FGFR2, and FGFR3, as well as the drug-resistant gatekeeper mutant FGFR2 V564F.[1][5]

Quantitative In Vitro Efficacy

The following tables summarize the reported in vitro potency of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) against various FGFR kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Biochemical Inhibitory Activity of Compound 10h [1][5]

Target KinaseIC50 (nM)
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62

Table 2: Anti-proliferative Activity of Compound 10h in Cancer Cell Lines [5]

Cell LineCancer TypeIC50 (nM)
NCI-H520Lung Cancer19
SNU-16Gastric Cancer59
KATO IIIGastric Cancer73

Experimental Workflow for Efficacy Evaluation

A comprehensive in vitro assessment of a novel anti-cancer compound involves a battery of assays to elucidate its biological effects. The following workflow is recommended for evaluating 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action A Cell Viability Assay (MTT) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI) B->C Proceed with concentrations around IC50 D Cell Cycle Analysis (PI Staining) C->D E Western Blot Analysis D->E Investigate protein expression changes

Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.

Detailed Experimental Protocols

The following protocols are foundational for assessing the anti-cancer properties of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[6][7][8] Viable cells with active metabolism convert MTT into a purple formazan product.[9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • DMSO (vehicle control)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[7]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15] PI is a fluorescent intercalating agent that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[15]

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compound and a vehicle control. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content.[16]

Materials:

  • Treated and untreated cell suspensions

  • Cold 70% ethanol[16][17]

  • PBS

  • PI staining solution (containing RNase A)[16][18]

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[17][18] Incubate for at least 30 minutes on ice.[17][18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[17]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to eliminate RNA-associated fluorescence.[16][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale.[17]

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate.[19] This is crucial for confirming the mechanism of action by observing changes in the expression or phosphorylation status of proteins within the targeted signaling pathway (e.g., FGFR and its downstream effectors like AKT and ERK).

G cluster_pathway Hypothetical Signaling Pathway FGFR FGFR Downstream Downstream Signaling (e.g., AKT, ERK) FGFR->Downstream Compound 5-Amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carboxamide Compound->FGFR Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical signaling pathway targeted by the compound.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis and Protein Quantification: Lyse treated and untreated cells in ice-cold lysis buffer. Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[21]

Concluding Remarks

The 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The protocols and workflow detailed in this guide provide a robust framework for the in vitro characterization of these compounds. A thorough and systematic evaluation of their effects on cell viability, apoptosis, cell cycle progression, and target signaling pathways is essential for advancing these promising molecules through the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Wikipedia. (2023, October 27). MTT assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. Retrieved from [Link]

  • PubMed. (2024, September 5). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. Retrieved from [Link]

  • PubMed. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Experimental Design for Testing Anti-inflammatory Effects of Pyrazole Carboxamides

Introduction: Targeting Inflammation with Pyrazole Carboxamides Inflammation is a fundamental biological process essential for host defense and tissue repair.[1][2] However, its dysregulation leads to chronic inflammator...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Pyrazole Carboxamides

Inflammation is a fundamental biological process essential for host defense and tissue repair.[1][2] However, its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Key mediators of the inflammatory cascade include prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory genes.[4][5][6] Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with some, like celecoxib, demonstrating potent anti-inflammatory activity primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[3][7] Pyrazole carboxamides, a subset of these compounds, are being actively investigated for their potential to modulate various inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory therapeutics.[8]

This guide provides a comprehensive framework for the preclinical evaluation of pyrazole carboxamides, detailing robust in vitro and in vivo experimental designs. The protocols herein are designed to not only assess the efficacy of these compounds but also to elucidate their underlying mechanisms of action, a critical step in the drug discovery pipeline.

Part 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays serve as the foundational screening phase, offering a cost-effective and high-throughput means to identify and characterize the anti-inflammatory potential of novel pyrazole carboxamides.[1] These assays are crucial for initial dose-ranging and for providing mechanistic insights into the compound's mode of action.

Rationale for Cell-Based Assays

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of innate immune cells, such as macrophages.[9] LPS stimulation of macrophages in culture provides a reliable and reproducible model of an inflammatory response, characterized by the production of key inflammatory mediators.[10] This system is ideal for screening compounds that may interfere with inflammatory signaling pathways.

Key Inflammatory Pathways and Targets

Our in vitro strategy focuses on key nodes of the inflammatory response:

  • NF-κB Signaling Pathway: As a central mediator of inflammation, inhibition of NF-κB activation is a key therapeutic strategy.[4][11][12]

  • Pro-inflammatory Cytokine Production: Measuring the reduction of cytokines like TNF-α and IL-6 provides a direct assessment of a compound's anti-inflammatory effect.

  • Inducible Enzyme Expression: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is upregulated during inflammation and contributes to the production of inflammatory mediators.[13][14] There is also evidence of cross-talk between the iNOS and COX-2 pathways.[15][16]

Caption: Hypothetical inhibition points of Pyrazole Carboxamides in the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Screening

This protocol details the steps to assess the anti-inflammatory effects of pyrazole carboxamides on LPS-stimulated murine macrophages (e.g., RAW 264.7 or J774A.1 cell lines).[10]

Materials:

  • Murine macrophage cell line (RAW 264.7 or J774A.1)

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[9]

  • Lipopolysaccharide (LPS) from E. coli

  • Pyrazole carboxamide test compounds

  • Dexamethasone (positive control)

  • Reagents for Nitric Oxide (NO) determination (Griess Reagent)

  • ELISA kits for TNF-α and IL-6

  • Reagents for Western Blotting (antibodies for COX-2, iNOS, IκBα, phospho-IκBα, and β-actin)

  • Reagents for Nuclear and Cytoplasmic Extraction

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture macrophages in complete RPMI 1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of pyrazole carboxamides and dexamethasone in DMSO.

    • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours. Include a vehicle control group (DMSO).

  • LPS Stimulation:

    • After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokines; shorter time points for signaling pathway analysis).[17] Include an unstimulated control group.

  • Endpoint Analysis:

    • Nitric Oxide (NO) Assay:

      • Collect the cell culture supernatant.

      • Determine the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocol.[10]

    • Western Blot Analysis for COX-2 and iNOS Expression:

      • Lyse the cells from the 6-well plates and determine the protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

      • Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).

      • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • NF-κB Activation Analysis (Western Blot):

      • For analyzing NF-κB translocation, perform nuclear and cytoplasmic fractionation.

      • Analyze the levels of NF-κB p65 subunit in both fractions by Western blot.

      • To assess IκBα degradation, analyze the levels of total and phosphorylated IκBα in whole-cell lysates at earlier time points (e.g., 15-60 minutes) post-LPS stimulation.

Data Presentation and Interpretation

The results should be presented as dose-response curves, and IC₅₀ values (the concentration of a compound that causes 50% inhibition) should be calculated.

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
Pyrazole Carboxamide A15.210.812.5
Pyrazole Carboxamide B25.622.128.4
Dexamethasone0.50.20.3

Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 production by the pyrazole carboxamides indicates anti-inflammatory activity. Western blot results showing decreased expression of COX-2 and iNOS, and inhibition of NF-κB activation, will provide mechanistic support for the observed effects.

Part 2: In Vivo Evaluation of Anti-inflammatory Efficacy

Following promising in vitro results, in vivo studies are essential to evaluate the efficacy and safety of the lead compounds in a whole-organism context.[2][18] These models help to assess the compound's pharmacokinetic and pharmacodynamic properties. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Carrageenan-Induced Paw Edema Model

This is a widely used and highly reproducible model for screening acute anti-inflammatory drugs.[19][20] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema.[19]

In_Vivo_Workflow cluster_setup Experimental Setup cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Grouping Animal Grouping (n=6-8 per group) Baseline Baseline Paw Volume Measurement (V₀) Animal_Grouping->Baseline Drug_Admin Drug Administration (p.o. or i.p.) Baseline->Drug_Admin Carrageenan Inject 0.1 mL 1% Carrageenan in Paw Drug_Admin->Carrageenan 1 hour post-dosing Paw_Measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours Carrageenan->Paw_Measure Calc_Edema Calculate Edema (Vₜ - V₀) Paw_Measure->Calc_Edema Calc_Inhibition Calculate % Inhibition Calc_Edema->Calc_Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups (n=6-8):

    • Vehicle Control (e.g., saline or 0.5% CMC)

    • Positive Control (e.g., Indomethacin or Diclofenac)

    • Test groups (different doses of pyrazole carboxamide)

  • Procedure:

    • Measure the initial volume of the right hind paw (V₀) using a plethysmometer.[19]

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[19][21]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[19]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Treatment GroupDose (mg/kg)Mean Paw Edema at 3h (mL)% Inhibition
Vehicle Control-0.85 ± 0.05-
Pyrazole Carboxamide A250.51 ± 0.0440.0%
Pyrazole Carboxamide A500.34 ± 0.0360.0%
Indomethacin100.28 ± 0.0267.1%

Interpretation: A significant and dose-dependent reduction in paw edema compared to the vehicle control group indicates acute anti-inflammatory activity.

LPS-Induced Systemic Inflammation Model

This model mimics aspects of systemic inflammation or sepsis and is useful for evaluating a compound's ability to suppress the systemic release of pro-inflammatory cytokines.[22][23]

Protocol:

  • Animals: Use C57BL/6 or BALB/c mice.

  • Grouping: Similar to the paw edema model.

  • Procedure:

    • Administer the vehicle, positive control (e.g., Dexamethasone), or test compound (p.o. or i.p.).[22]

    • After 1 hour, administer a sublethal dose of LPS (e.g., 1-10 mg/kg, i.p.) to induce systemic inflammation.[24]

    • At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture.

  • Endpoint Analysis:

    • Separate the serum and measure the levels of systemic cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

    • Optionally, harvest organs like the liver and lungs to assess inflammatory cell infiltration (histopathology) or local cytokine expression (RT-PCR or Western blot).

Interpretation: A significant reduction in the serum levels of pro-inflammatory cytokines in the test groups compared to the LPS-only group demonstrates the compound's efficacy in a systemic inflammation model.

Conclusion and Future Directions

The experimental designs outlined in this guide provide a robust framework for the preclinical evaluation of pyrazole carboxamides as potential anti-inflammatory agents. A comprehensive assessment combining both in vitro mechanistic studies and in vivo efficacy models is crucial for identifying promising drug candidates. Future studies should include pharmacokinetic profiling to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds, as well as more chronic models of inflammation (e.g., collagen-induced arthritis) to evaluate their potential for treating long-term inflammatory diseases. All preclinical testing should adhere to Good Laboratory Practices (GLP) to ensure data integrity and reliability for potential regulatory submissions.[25][26]

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Ménoret, A., et al. (2015). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 6, 216. [Link]

  • Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(4), a000165. [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. [Link]

  • Pérez-Sánchez, A., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(9), 1888. [Link]

  • Nakamura, Y., & Miyoshi, N. (2010). Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals. International journal of cancer, 127(11), 2491–2498. [Link]

  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods, 39(4), 317–321. [Link]

  • Bartosh, T. J., & Ylöstalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e1003. [Link]

  • Attiq, A., et al. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Inflammopharmacology, 26(4), 931–940. [Link]

  • Naureen, H., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Xagena. (2004). iNOS-based inflammation pathway is cross-linked with COX-2 pathway. [Link]

  • Tomlinson, A., et al. (1994). Inducible isoforms of cyclooxygenase and nitric-oxide synthase in inflammation. Proceedings of the National Academy of Sciences, 91(12), 5508–5512. [Link]

  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]

  • Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 36(5), 58-72. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Nakashima, S., et al. (1999). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. Proceedings of the National Academy of Sciences, 96(24), 14065–14070. [Link]

  • ResearchGate. (n.d.). COX-2 and iNOS pathways cross-talk. [Link]

  • Slideshare. (2019). Screening models for inflammatory drugs. [Link]

  • Fehrenbacher, J. C., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

  • ScienceDirect. (2024). Lipopolysaccharide-induced animal models for neuroinflammation – An overview. [Link]

  • Deng, M., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 189(4), 1964–1971. [Link]

  • Kim, J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 12, RP88512. [Link]

  • Azizi, G., et al. (2022). Experimental animal models of chronic inflammation. Cytokine, 158, 156003. [Link]

  • Al-Warhi, T., et al. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1309, 138125. [Link]

  • Han, Y., et al. (2022). Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo. STAR Protocols, 3(1), 101198. [Link]

  • Manikandan, A., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 18(5), 479–485. [Link]

  • Ansari, M. F., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. [Link]

  • Sharma, P., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Discovery Technologies, 19(4), 48. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • Lowell, C. A., et al. (2000). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 191(5), 869–880. [Link]

  • Yuan, J., et al. (2022). LPS combined with CD47mAb enhances the anti-osteosarcoma ability of macrophages. Oncology Letters, 23(5), 156. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Jain, N. K., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 7(5), 374-378. [Link]

  • FDA. (2018). Step 2: Preclinical Research. [Link]

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Application

Application Notes &amp; Protocols for the Quantification of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant potential in pharmaceutical development. Recognizing the critical need for accurate and reliable quantification in drug discovery, quality control, and pharmacokinetic studies, this document details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. Each section explains the underlying scientific principles, causality behind experimental choices, and step-by-step protocols designed for immediate application by researchers, scientists, and drug development professionals. All methodologies are presented in accordance with the principles of analytical procedure validation outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and trustworthiness.[1][2][3][4]

Introduction: The Analytical Imperative

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its broad spectrum of pharmacological activities and prevalence in FDA-approved drugs.[5] The accurate determination of its concentration in bulk drug substances, formulated products, and biological matrices is a non-negotiable prerequisite for advancing a compound through the development pipeline. It ensures safety, efficacy, and consistency, forming the bedrock of regulatory submissions and quality assurance.

The choice of an analytical method is dictated by the specific requirements of the analysis—the nature of the sample (matrix), the required sensitivity, and the available instrumentation. This guide presents a tiered approach, from the accessible and robust HPLC-UV method suitable for routine quality control to the highly sensitive and specific LC-MS/MS method essential for bioanalysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

Principle of Causality: This method leverages the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the compound, and its concentration is determined by measuring its absorbance of UV light at a specific wavelength where the analyte exhibits maximum absorbance. This technique offers an excellent balance of specificity, precision, and cost-effectiveness for routine quantification.

Detailed Experimental Protocol

2.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (≥98% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).

  • Additives: Formic acid or Trifluoroacetic acid (TFA).

  • Syringe filters (0.22 µm or 0.45 µm).

2.1.2. Chromatographic Conditions The following conditions provide a validated starting point and should be optimized for the specific instrument and column used.

ParameterRecommended ConditionCausality and Field Insights
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)The C18 phase provides sufficient hydrophobicity to retain the analyte, ensuring good separation from polar impurities.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)Acetonitrile is a common organic modifier. Formic acid acidifies the mobile phase to suppress the ionization of the amino group, ensuring a consistent retention time and sharp peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength ~265 nm (Determine λmax experimentally)Pyrazole and aromatic rings typically exhibit strong absorbance in this region. The exact λmax should be determined by scanning a standard solution to maximize sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.

2.1.3. Preparation of Solutions

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the Stock Solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range.[6][7][8] Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[6]

2.1.4. System Suitability and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a mid-range standard solution. The system is suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

  • Inject the calibration standards in sequence.

  • Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Workflow and Validation

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Prepare Mobile Phase S2 Prepare Standards & Samples S1->S2 S3 Filter Samples (0.45 µm) S2->S3 A1 Equilibrate System S3->A1 A2 System Suitability Test A1->A2 A3 Inject Calibration Curve A2->A3 A4 Inject Samples A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve (r² ≥ 0.999) D1->D2 D3 Quantify Sample Concentration D2->D3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Spike Sample with Internal Standard P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 A1 Inject Extract P3->A1 A2 LC Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection A3->A4 D1 Integrate Peaks (Analyte/IS) A4->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify vs. Calibration Curve D2->D3 UVVis_Workflow U1 Determine λmax via UV Scan U2 Prepare Calibration Standards U1->U2 U3 Measure Absorbance of Standards U2->U3 U4 Plot Calibration Curve (Abs vs. Conc) U3->U4 U6 Calculate Sample Concentration U4->U6 U5 Prepare & Measure Sample Absorbance U5->U6

Sources

Method

derivatization of 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide for SAR studies

Application Note & Protocol Guide Topic: Strategic Derivatization of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide for Structure-Activity Relationship (SAR) Studies For: Researchers, Medicinal Chemists, and Drug D...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Derivatization of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide for Structure-Activity Relationship (SAR) Studies

For: Researchers, Medicinal Chemists, and Drug Development Professionals

Senior Application Scientist Foreword

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties, including a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow for versatile molecular interactions.[2] Within this class, the 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide core represents a particularly fruitful starting point for inhibitor design, notably for protein kinases.[3][4] This guide moves beyond simple synthesis, focusing on the strategic derivatization of this core to systematically probe the chemical space and build a robust Structure-Activity Relationship (SAR). We will explore the "why" behind each modification, providing not just protocols, but a logical framework for efficient lead optimization.

The Strategic Framework for SAR Exploration

The target scaffold, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, possesses two primary, chemically accessible handles for modification: the nucleophilic 5-amino group and the 4-carboxamide moiety. Our strategy is to explore chemical diversity at these positions to probe key interactions within a target's binding site (e.g., a kinase ATP-binding pocket).

  • Vector 1 (R¹): Derivatization of the 5-Amino Group. Modifications here are often directed towards the solvent-exposed region or a shallow hydrophobic pocket of the binding site. This is an ideal position to modulate physicochemical properties like solubility and membrane permeability.

  • Vector 2 (R²): Derivatization of the 4-Carboxamide. The amide NH can act as a crucial hydrogen bond donor. Modifying the amide substituent allows for exploration of deeper pockets, potentially enhancing potency and selectivity.

SAR_Strategy cluster_core Core Scaffold cluster_vectors Derivatization Vectors cluster_goals SAR Goals Core 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide V1 Vector 1: 5-Amino Group (R¹) Core->V1 N-Acylation N-Sulfonylation Reductive Amination V2 Vector 2: 4-Carboxamide (R²) Core->V2 Amide Exchange G1 Modulate Solubility & Probe Surface Interactions V1->G1 G3 Improve Selectivity V1->G3 G2 Enhance Potency & Target Specific Pockets V2->G2 V2->G3

Caption: Logical workflow for SAR exploration of the pyrazole scaffold.

Protocols for Derivatization at the 5-Amino Group (Vector 1)

The primary amino group at the C5 position is a versatile nucleophile, readily undergoing acylation, sulfonylation, and other modifications.

Protocol 2.1: N-Acylation with Acyl Chlorides

This is a robust and straightforward method for installing a variety of acyl groups.

Objective: To synthesize a library of N-acyl derivatives (e.g., acetamides, benzamides) from the parent amine.

Materials:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (1.0 eq)

  • Substituted Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a flame-dried, N₂-purged round-bottom flask, suspend the starting pyrazole (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the suspension to 0 °C in an ice bath. This mitigates the exothermic reaction and minimizes side products.

  • Base Addition: Add the base (e.g., Triethylamine, 2.0 eq) to the stirred suspension.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl byproduct) and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Rationale: The base (TEA or Pyridine) is crucial as it neutralizes the HCl generated during the reaction, preventing protonation of the starting amine which would render it non-nucleophilic. Anhydrous conditions are necessary as acyl chlorides readily hydrolyze with water.

Protocol 2.2: N-Sulfonylation

Sulfonamides are excellent hydrogen bond donors and can impart distinct physicochemical properties compared to amides.

Objective: To synthesize N-sulfonyl derivatives using various sulfonyl chlorides.

Methodology: The protocol is nearly identical to Protocol 2.1, with the substitution of an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) for the acyl chloride. Reaction times may be longer (4-16 hours).

Protocols for Derivatization at the 4-Carboxamide (Vector 2)

Direct modification of the primary amide is challenging. A more versatile strategy involves a two-step process: hydrolysis to the corresponding carboxylic acid, followed by re-coupling with a diverse library of amines.

Protocol 3.1: Hydrolysis to Pyrazole-4-Carboxylic Acid

Objective: To convert the starting 4-carboxamide to the key 4-carboxylic acid intermediate.

Materials:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (1.0 eq)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (3.0 - 5.0 eq)

  • Solvent: Mixture of Water and a co-solvent like Ethanol or Dioxane (e.g., 1:1 ratio)

  • Hydrochloric Acid (HCl), 1M or 2M solution

Step-by-Step Methodology:

  • Setup: Dissolve the starting amide (1.0 eq) in the water/co-solvent mixture.

  • Hydrolysis: Add NaOH or LiOH (3.0-5.0 eq) and heat the mixture to reflux (typically 80-100 °C).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • Carefully acidify to pH 2-3 with the slow addition of HCl solution. A precipitate of the carboxylic acid should form.[5]

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure pyrazole-4-carboxylic acid.

Protocol 3.2: Amide Coupling with Diverse Amines

This protocol uses standard peptide coupling reagents to form a new amide bond, enabling significant diversification.

Objective: To couple the pyrazole-4-carboxylic acid intermediate with a library of primary and secondary amines.

Materials:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired Amine (1.2 eq)

  • Coupling Reagent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • Additive: HOBt (Hydroxybenzotriazole) (0.1 - 1.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

Step-by-Step Methodology:

  • Setup: In a flame-dried, N₂-purged flask, dissolve the carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HOBt (if used) in anhydrous DMF.

  • Base Addition: Add the base (DIPEA, 2.5 eq).

  • Coupling Agent: Add the coupling reagent (EDC, 1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor reaction completion via TLC.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

    • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Rationale for Coupling Reagents:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • HOBt: Acts as a catalyst and minimizes side reactions, particularly racemization if chiral amines are used. It reacts with the O-acylisourea to form a less reactive but more selective HOBt ester.[6]

  • DIPEA: A non-nucleophilic base used to neutralize any acids present and ensure the amine coupling partner remains deprotonated and nucleophilic.

Derivatization_Workflow cluster_V1 Vector 1: 5-Amino Modification cluster_V2 Vector 2: 4-Carboxamide Modification Start 5-Amino-1-(4-chlorophenyl)-1H- pyrazole-4-carboxamide Acylation Protocol 2.1: N-Acylation (R-COCl, Base) Start->Acylation Sulfonylation Protocol 2.2: N-Sulfonylation (R-SO₂Cl, Base) Start->Sulfonylation Hydrolysis Protocol 3.1: Hydrolysis (NaOH, H₂O/EtOH, Reflux) Start->Hydrolysis Library1 Library A (R¹ = Acyl, Sulfonyl, etc.) Acylation->Library1 Sulfonylation->Library1 Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Protocol 3.2: Amide Coupling (R₂R₃NH, EDC, HOBt) Acid->Coupling Library2 Library B (R² = Diverse Amines) Coupling->Library2

Caption: Experimental workflow for generating derivative libraries.

Application in SAR: A Case Study Example

SAR studies on this scaffold have successfully identified potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[4] By synthesizing derivatives using the protocols above, one can generate data to build a clear SAR model.

Hypothetical SAR Data Table (based on public data for FGFR inhibitors[3][4]):

Compound IDModification VectorR¹ (at 5-Amino)R² (at 4-Carboxamide)FGFR1 IC₅₀ (nM)
Parent --H-NH₂>10,000
1a Vector 1-C(O)CH₃-NH₂5,200
1b Vector 1-C(O)CH=CH₂ (Acryloyl)-NH₂850
1c Vector 1-SO₂CH₃-NH₂2,100
2a Vector 2-H-NH-CH₃8,000
2b Vector 2-H-NH-(4-methoxyphenyl)3,500
Combo-1 Vector 1 & 2-C(O)CH=CH₂-NH-(2,6-difluorophenyl)46

SAR Interpretation:

  • Parent Compound: The core scaffold has minimal intrinsic activity.

  • Vector 1 Analysis (1a-1c): Simple acylation (1a) or sulfonylation (1c) at the 5-amino position provides a modest increase in potency. Introducing a reactive acryloyl group (1b), capable of forming covalent bonds with nearby cysteine residues, significantly improves activity.[3][4] This suggests the 5-amino group is positioned near a suitable nucleophile in the target's active site.

  • Vector 2 Analysis (2a-2b): Modifying the 4-carboxamide to secondary amides improves potency, with aromatic substituents (2b) being more favorable than small alkyl groups (2a). This indicates the presence of a hydrophobic pocket that can be occupied by the R² group.

  • Synergistic Effect (Combo-1): Combining the optimal groups at both positions—the covalent warhead at R¹ and a substituted aromatic ring at R²—results in a dramatic, synergistic increase in potency. The difluorophenyl group may be engaging in specific favorable interactions within the hydrophobic pocket.

This systematic approach allows researchers to deconstruct the contributions of each part of the molecule to its overall biological activity, guiding rational drug design toward more potent and selective compounds.

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Scholars Research Library. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health (NIH). [Link]

  • Current status of pyrazole and its biological activities. PubMed Central (PMC). [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Examples of biologically active peptides derived from heterocyclic amino acids. MDPI. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central (PMC). [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC). [Link]

  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. PubMed. [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and Analogs as Chemical Probes for Ferroptosis Research

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the application of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its close, well-characterized analog...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its close, well-characterized analog, FIN56, as chemical probes to induce and investigate ferroptosis. Ferroptosis is a regulated, iron-dependent form of cell death characterized by the accumulation of lipid peroxides, and it has emerged as a critical process in cancer biology, neurodegeneration, and ischemia-reperfusion injury[1]. The aminopyrazole carboxamide scaffold, exemplified by FIN56, offers a specific and potent tool for dissecting this complex cell death pathway.

Introduction to the Aminopyrazole Carboxamide Class as Ferroptosis Inducers

The compound 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide belongs to a class of molecules that have been identified as inducers of ferroptosis. While this specific molecule is commercially available for research, the most extensively characterized chemical probe from this structural class is FIN56 . FIN56 was discovered through a systematic screening for compounds that induce regulated, non-apoptotic cell death and was identified as a specific and potent inducer of ferroptosis[2][3].

Unlike other common ferroptosis inducers like erastin (which inhibits the cystine/glutamate antiporter system xc-) or RSL3 (which directly inhibits GPX4), FIN56 possesses a unique dual mechanism of action, making it a valuable tool for exploring novel aspects of ferroptosis regulation. This guide will focus on the established mechanisms and protocols for FIN56, which serve as an authoritative blueprint for the use of structurally related compounds such as 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Mechanism of Action: A Dual-Pronged Attack

FIN56 induces ferroptosis through two distinct but converging pathways that ultimately lead to overwhelming lipid peroxidation.[2][4] This dual mechanism involves both the degradation of a key protective enzyme and the disruption of a critical metabolic pathway.

  • GPX4 Degradation: FIN56 promotes the degradation of Glutathione Peroxidase 4 (GPX4)[2][3][5][6]. GPX4 is the primary enzyme responsible for reducing lipid peroxides, thereby protecting cellular membranes from oxidative damage. The degradation of GPX4 by FIN56 is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link remains an area of active investigation[2][4].

  • Squalene Synthase (SQS) Activation: Through chemoproteomic approaches, FIN56 has been shown to directly bind to and activate Squalene Synthase (SQS)[2][3][6]. SQS is a key enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. Activation of SQS is thought to deplete upstream metabolites of the pathway, most notably Coenzyme Q10 (CoQ10)[1][2][3]. CoQ10, in its reduced form (ubiquinol), acts as a potent radical-trapping antioxidant within cellular membranes, and its depletion enhances susceptibility to ferroptosis[7].

These two mechanisms work in concert to potently induce ferroptotic cell death.

FIN56_Mechanism cluster_0 FIN56 Dual Mechanism cluster_1 Pathway 1: GPX4 Degradation cluster_2 Pathway 2: Mevalonate Pathway Disruption FIN56 FIN56 (Aminopyrazole Carboxamide) ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Requires Activity SQS Squalene Synthase (SQS) FIN56->SQS Binds & Activates GPX4_deg GPX4 Degradation ACC->GPX4_deg Enables GPX4 GPX4 (Lipid Peroxide Repair) GPX4_deg->GPX4 Reduces Protein Abundance Lipid_ROS Lipid Peroxidation (LPO) GPX4->Lipid_ROS Inhibits CoQ10_dep CoQ10 Depletion SQS->CoQ10_dep Leads to CoQ10 Coenzyme Q10 (Antioxidant) CoQ10->Lipid_ROS Inhibits CoQ10_dep->CoQ10 Reduces Levels Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces

Caption: Dual mechanism of action for the ferroptosis inducer FIN56.

Probe Characterization and Recommended Usage

The following table summarizes key data for the use of FIN56 as a chemical probe, which can be used as a starting point for related aminopyrazole carboxamide compounds.

ParameterValue / RecommendationSource(s)
Typical In Vitro Concentration 1 - 10 µM[5][8]
Cell Line Examples HT-1080 (Fibrosarcoma), LN229, U118 (Glioblastoma), J82, T24 (Bladder Cancer)[5][8][9]
Solvent DMSOStandard Practice
Key In Vitro Effects Induces GPX4 protein degradation, increases lipid ROS, reduces cell viability.[3][5][8]
In Vivo Application Demonstrated anti-tumor efficacy in glioblastoma xenograft models.[8][10]
Negative Control Vehicle (DMSO)Standard Practice
Mechanistic Control Co-treatment with a ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1) or an iron chelator (e.g., Deferoxamine) should rescue cells from death.[8][9]

Application Protocols

Protocol 1: In Vitro Ferroptosis Induction and Viability Assessment

This protocol details how to treat cells with an aminopyrazole carboxamide probe and confirm that the resulting cell death is due to ferroptosis.

A. Materials

  • Aminopyrazole carboxamide probe (e.g., FIN56)

  • Cell line of interest (e.g., LN229 glioblastoma cells)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Ferrostatin-1 (Fer-1, ferroptosis inhibitor)

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®)

  • Plate reader

B. Step-by-Step Methodology

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the probe (e.g., 10 mM FIN56 in DMSO) and Fer-1 (e.g., 1 mM in DMSO).

  • Treatment:

    • For the rescue experiment, pre-treat the designated wells with Fer-1 (final concentration 1-2 µM) for 1-2 hours before adding the ferroptosis inducer.

    • Dilute the aminopyrazole probe in complete medium to the desired final concentrations (e.g., a serial dilution from 0.1 µM to 20 µM).

    • Remove the old medium from the cells and add the compound-containing medium. Include the following controls:

      • Vehicle Control (DMSO only)

      • Probe only (e.g., FIN56)

      • Fer-1 only

      • Probe + Fer-1

  • Incubation: Incubate the plate for a predetermined time (e.g., 24-72 hours). The optimal time should be determined empirically.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate.

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells (set to 100% viability). A significant increase in viability in the "Probe + Fer-1" group compared to the "Probe only" group confirms ferroptotic cell death.

Protocol_Workflow A 1. Seed Cells (96-well plate, adhere overnight) B 2. Prepare Stocks (Probe & Fer-1 in DMSO) A->B C 3. Pre-treat with Fer-1 (1-2h) (For rescue groups) B->C D 4. Treat Cells (Probe, Vehicle, Probe+Fer-1) C->D E 5. Incubate (24-72 hours) D->E F 6. Add Viability Reagent (e.g., CCK-8) E->F G 7. Read Plate (Absorbance/Luminescence) F->G H 8. Analyze Data (Normalize to Vehicle) G->H

Caption: Workflow for assessing ferroptosis induction and rescue.

Protocol 2: Western Blotting for GPX4 Degradation

This protocol is designed to validate one of the key mechanisms of action for the FIN56 class of probes.

A. Materials

  • Aminopyrazole carboxamide probe (e.g., FIN56)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GPX4, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

B. Step-by-Step Methodology

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the probe (e.g., 5 µM FIN56) or vehicle (DMSO) for a specified time (e.g., 6-10 hours)[5].

  • Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-GPX4 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3 times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Re-probe the membrane with an anti-β-actin antibody as a loading control. Quantify the band intensities to determine the relative decrease in GPX4 protein abundance in the probe-treated samples compared to the control.

References

  • Shimada, K., Skouta, R., Kaplan, A., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. Nature Chemical Biology, 12, 497–503. Available from: [Link]

  • Gaschler, M. M., & Stockwell, B. R. (2016). Unraveling cell death mysteries. Nature Chemical Biology, 12, 472–473. Available from: [Link]

  • Shimada, K., et al. (2016). Induction of ferroptosis by FIN56. ResearchGate. Available from: [Link]

  • Chen, X., Kang, R., Kroemer, G., & Tang, D. (2021). Mechanisms of Ferroptosis and Relations With Regulated Cell Death. Frontiers in Cell and Developmental Biology, 9, 692231. Available from: [Link]

  • Liu, Y., Wang, Y., Liu, J., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. Journal of Cancer, 12(22), 6610–6619. Available from: [Link]

  • Alvarez, S. V., & Puga, D. A. (2021). Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers in Molecular Biosciences, 8, 725515. Available from: [Link]

  • Rincon, J. C., et al. (2022). The Effects of FIN56 and Free Iron Species on Ferroptosis and Mitochondrial Activity in Adult Human Astrocytes. Journal of Alzheimer's Disease, 89(4), 1399-1413. Available from: [Link]

  • Liu, Y., et al. (2021). FIN56 inhibited cell growth and induced ferroptosis in vivo. ResearchGate. Available from: [Link]

  • Chen, Y., et al. (2024). Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma. International Journal of Nanomedicine, 19, 29-44. Available from: [Link]

  • Chen, L., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. Cell Death & Disease, 12(10), 943. Available from: [Link]

  • Liu, Y., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. PubMed. Available from: [Link]

  • Chen, L., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition. SciSpace. Available from: [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available from: [Link]

Sources

Method

Application Note &amp; Protocols: Formulation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide for Preclinical In Vivo Studies

Introduction The pyrazole derivative class of heterocyclic compounds has garnered significant attention in medicinal chemistry for its wide spectrum of biological activities, including potent kinase inhibition.[1][2][3]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole derivative class of heterocyclic compounds has garnered significant attention in medicinal chemistry for its wide spectrum of biological activities, including potent kinase inhibition.[1][2][3] Specifically, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its analogues have been investigated as promising anticancer agents, notably as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various malignancies.[1][4]

The successful preclinical evaluation of these promising compounds is critically dependent on achieving an appropriate formulation for in vivo administration. A primary and recurrent challenge in the development of pyrazole-based small molecules is their poor aqueous solubility, largely due to their lipophilic nature.[5][6] An inadequate formulation can lead to low bioavailability, high pharmacokinetic variability, and ultimately, misleading efficacy data.

This guide provides a comprehensive, experience-driven framework for formulating 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide. It moves beyond simple recipes to explain the causal-driven choices behind each step, empowering researchers to develop a stable, homogenous, and effective formulation tailored to their specific animal models and experimental goals. We will cover pre-formulation assessment, detail robust protocols for common solubilization strategies, and outline essential quality control checks.

Part 1: Pre-formulation Assessment: The Foundation of Success

Before committing to a specific formulation, a foundational understanding of the compound's physicochemical properties is paramount. This initial characterization dictates the entire formulation strategy. The structure of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, containing a chlorophenyl group, suggests significant lipophilicity and, consequently, low intrinsic aqueous solubility.[6]

Table 1: Physicochemical Properties of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

PropertyValueSource
CAS Number 50427-79-7
Molecular Formula C₁₀H₉ClN₄O
Molecular Weight 236.66 g/mol N/A
Appearance Solid
Predicted Solubility Low in aqueous media; higher in organic solvents.[5][7]
Protocol 1: Empirical Solubility Screening

Rationale: This screening protocol is the most critical first step. It provides the empirical data needed to select the most promising formulation path, saving significant time and resources. By testing a panel of pharmaceutically acceptable excipients, we can quickly identify potential solvents, co-solvents, and vehicle systems.

Materials:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • Calibrated microbalance

  • Vortex mixer and/or sonicator

  • Glass vials (e.g., 1.5 mL or 2 mL)

  • Panel of solvents (see Table 2)

Procedure:

  • Preparation: Accurately weigh 1-2 mg of the compound into individual, labeled glass vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of the first solvent to a vial.

  • Solubilization Attempt: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate for 5-10 minutes. Gentle warming (<40°C) can also be applied.[8]

  • Visual Assessment: Carefully inspect the vial against a dark background for any undissolved particles.

  • Incremental Addition: If the compound is fully dissolved, add another 100 µL of the solvent to determine if it remains in solution at a lower concentration. If it is not dissolved, incrementally add more solvent (e.g., 50 µL at a time), vortexing/sonicating after each addition, until the compound dissolves.

  • Record Results: Record the final concentration (e.g., in mg/mL) at which a clear solution is achieved for each solvent.

  • Repeat: Repeat steps 2-6 for all solvents in the panel.

Table 2: Recommended Solvents for Initial Screening

Solvent/VehicleTypeTypical Use
Sterile Water AqueousBaseline
0.9% Saline AqueousIsotonic vehicle
Phosphate-Buffered Saline (PBS), pH 7.4 Aqueous BufferPhysiological pH vehicle
Dimethyl Sulfoxide (DMSO) Organic SolventStrong solubilizer, often used as primary solvent[9]
Ethanol (200 proof) Organic SolventCo-solvent
Polyethylene Glycol 400 (PEG400) Co-solventCommon vehicle component for oral/parenteral[9]
Propylene Glycol (PG) Co-solventCommon vehicle component[9]
5% (w/v) HP-β-CD in Water Complexation AgentAqueous vehicle for poorly soluble compounds[5]
Pre-formulation Decision Pathway

The results from Protocol 1 directly inform the formulation strategy. The following decision tree illustrates this logical progression.

G start Start: Solubility Data from Protocol 1 q1 Soluble in Aqueous Buffers (e.g., >5 mg/mL in PBS)? start->q1 a1_yes Simple Aqueous Formulation: Dissolve in Saline or PBS q1->a1_yes Yes q2 Soluble in Organic Solvents (e.g., DMSO, PEG400) but not Aqueous? q1->q2 No a2_yes Co-Solvent or Surfactant-Based Formulation (See Protocol 2) q2->a2_yes Yes q3 Soluble in Cyclodextrin Solution? q2->q3 No a3_yes Cyclodextrin Inclusion Complex Formulation (See Protocol 3) q3->a3_yes Yes a_no Advanced Formulation Strategy: (e.g., Lipid Emulsions, Nanosuspensions) q3->a_no No

Caption: Pre-formulation decision tree based on solubility screening results.

Part 2: Formulation Strategies and Step-by-Step Protocols

Based on the common characteristics of pyrazole derivatives, it is highly probable that a co-solvent or cyclodextrin-based approach will be necessary. The following protocols are robust, widely used starting points.

Strategy A: Co-Solvent Formulations

Principle: This is one of the most common and effective techniques for solubilizing lipophilic compounds.[9] The strategy involves dissolving the compound in a small amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO). This concentrated stock is then carefully diluted with other co-solvents (like PEG400) and finally with an aqueous vehicle. Surfactants (like Tween 80) are often included to improve the stability of the final micro-suspension or solution and prevent precipitation upon injection into the aqueous environment of the bloodstream.[5][10]

Protocol 2: Preparation of a Co-Solvent Vehicle (e.g., for IP, SC, or Oral Dosing)

This protocol details the preparation of a common vehicle consisting of 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline . The final concentration of the compound must be determined based on the required dose (mg/kg) and dosing volume (mL/kg).

Materials:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • Dimethyl Sulfoxide (DMSO), sterile filtered

  • Polyethylene Glycol 400 (PEG400), sterile

  • Tween® 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes or vials

  • Sterile filters (0.22 µm), if intravenous administration is intended

Procedure (Example for a 5 mg/mL final concentration in a 10 mL total volume):

  • Weigh Compound: Accurately weigh 50 mg of the compound into a sterile 15 mL conical tube.

  • Initial Solubilization: Add 1.0 mL of DMSO to the tube. Vortex vigorously until the compound is completely dissolved. A clear, particle-free solution must be obtained. This is a critical checkpoint.

  • Add Co-Solvent: Add 4.0 mL of PEG400 to the DMSO solution. Vortex thoroughly after addition until the solution is homogenous.

  • Add Surfactant: Add 0.5 mL of Tween 80. Vortex again to ensure complete mixing. The solution may become more viscous.

  • Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture, vortexing continuously during the addition to prevent precipitation.

  • Final Homogenization & Inspection: Once all components are added, vortex the final formulation for at least 2 minutes to ensure homogeneity. Visually inspect the final solution. It should be clear and free of any visible precipitates.

  • Storage and Use: This formulation should be prepared fresh on the day of use. If short-term storage is unavoidable, store at 2-8°C, protected from light.[5] Before administration, allow the formulation to warm to room temperature and visually inspect for any precipitation.

Strategy B: Cyclodextrin-Based Formulations

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[5][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its high water solubility and low toxicity.[9]

Protocol 3: Preparation of a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Formulation

This protocol is particularly suitable for intravenous (IV) administration, where co-solvents like PEG400 or high concentrations of DMSO may be undesirable. A common vehicle is 20-40% (w/v) HP-β-CD in sterile water or saline.

Materials:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or 0.9% Saline

  • Small amount of DMSO (optional, to aid initial wetting/dissolution)

  • Sterile vials, magnetic stirrer, and stir bar

  • Sterile 0.22 µm filter

Procedure (Example for a 2 mg/mL final concentration in 10 mL of 30% HP-β-CD):

  • Prepare Cyclodextrin Vehicle: In a sterile beaker or vial, dissolve 3.0 g of HP-β-CD in approximately 7 mL of sterile saline. Stir using a magnetic stirrer until the HP-β-CD is fully dissolved. This may take some time. Gently warm to ~40°C to expedite dissolution. Once dissolved, allow the solution to cool to room temperature.

  • Weigh Compound: Accurately weigh 20 mg of the compound into a separate sterile vial.

  • Initial Wetting (Two Options):

    • Option A (Direct): Add a small amount (~1-2 mL) of the prepared HP-β-CD vehicle to the compound and vortex/sonicate to form a slurry.

    • Option B (with DMSO): If the compound is very difficult to wet, dissolve the 20 mg of compound in a minimal volume of DMSO (e.g., 100-200 µL) to create a concentrated stock.

  • Complexation:

    • Slowly add the compound slurry (from 3A) or the DMSO stock (from 3B) to the main HP-β-CD vehicle under constant stirring.

    • Rinse the vial that contained the compound with a small amount of the HP-β-CD vehicle and add it back to the main solution to ensure complete transfer.

  • Final Volume Adjustment: Add sterile saline to bring the total volume to exactly 10 mL.

  • Equilibration: Leave the solution to stir for several hours (e.g., 4-12 hours) or overnight at room temperature, protected from light, to ensure maximum complexation.

  • Sterile Filtration: Before administration (especially for IV), filter the final solution through a 0.22 µm sterile syringe filter to remove any potential undissolved particles or microbial contaminants. The final product must be a clear, particle-free solution.

Part 3: Formulation Workflow and Quality Control

Adherence to a strict workflow with integrated quality control (QC) checkpoints is essential for ensuring the safety, stability, and reproducibility of your in vivo experiments.

G cluster_prep Formulation Preparation cluster_admin Pre-Administration weigh 1. Accurately Weigh Compound dissolve 2. Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve mix 3. Sequentially Add & Mix Excipients dissolve->mix qc1 QC Check 1: Visual Inspection for Clarity & Homogeneity mix->qc1 qc1->mix Fail: Re-mix/Sonicate storage 4. Store Appropriately (Fresh Use Preferred) qc1->storage warm 5. Equilibrate to Room Temperature storage->warm qc2 QC Check 2: Final Visual Inspection for Precipitate warm->qc2 qc2->warm Fail: Discard Formulation administer 6. Administer Dose qc2->administer qc2->administer Pass

Caption: General workflow for formulation preparation and quality control.

Key Best Practices:

  • Aseptic Technique: For parenteral (injectable) formulations, all steps should be performed in a laminar flow hood using sterile materials to prevent contamination.

  • Fresh is Best: Always prioritize preparing formulations fresh on the day of the experiment. The stability of a novel compound in a new formulation is unknown and precipitation can occur over time.

  • Documentation: Meticulously document every step, including the lot numbers of the compound and excipients, exact weights and volumes, and the results of all visual inspections.

Conclusion

The formulation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a representative of a therapeutically promising but challenging class of compounds, requires a systematic and scientifically-grounded approach. By beginning with a thorough solubility screen, researchers can logically select an appropriate formulation strategy. The co-solvent and cyclodextrin-based protocols provided here serve as validated and robust starting points for developing a safe and effective vehicle for in vivo studies. Strict adherence to quality control and best practices will ensure the generation of reliable and reproducible preclinical data, which is essential for the successful translation of novel chemical entities from the bench to the clinic.

References

  • BenchChem. (2025). Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Li, P., & Zhao, L. (2007). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate.
  • Pharma Excipients. (n.d.). Excipients for Parenterals.
  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Journal of Pharmaceutical Research and Innovation.
  • BenchChem. (2025). In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Perry, M. A., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
  • Sigma-Aldrich. (n.d.). 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.
  • Naturalista Campano. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Solubility of Things. (n.d.). 5-amino-1-phenylpyrazole-4-carboxamide.
  • Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Here is the technical support center for improving the yield in 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide synthesis. Welcome to the dedicated technical support guide for the synthesis of 5-Amino-1-(4-chlorophe...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the yield in 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide synthesis.

Welcome to the dedicated technical support guide for the synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide. This molecule is a valuable heterocyclic template in medicinal chemistry, notably as a precursor for developing potent inhibitors for targets like the Fibroblast Growth Factor Receptors (FGFRs).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in its synthesis, with a focus on maximizing yield and purity.

Part 1: Overview of a Primary Synthetic Pathway

The synthesis of 5-aminopyrazole derivatives is a well-established field, with the most common and reliable methods involving the condensation of a hydrazine with a functionalized three-carbon component.[2][3] For the target molecule, a robust pathway involves the reaction of 4-chlorophenylhydrazine with a 2-cyano-3-alkoxyacrylamide derivative, followed by cyclization. This approach offers high regioselectivity for the desired 5-amino isomer.

Reaction Scheme:

The synthesis can be conceptualized as a one-pot or two-step process involving the initial condensation of 4-chlorophenylhydrazine with a suitable acrylamide precursor, followed by a base- or heat-induced intramolecular cyclization.

Caption: General synthetic route to the target pyrazole.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Answer: Low yield is the most frequent complaint and typically stems from one of four areas: Reagent Quality, Reaction Conditions, Side Reactions, or Workup & Purification losses.

Causality: The cyclization step, often a variation of the Thorpe-Ziegler reaction, is sensitive to steric and electronic factors, as well as reaction parameters.[4][5][6] Incomplete reaction or diversion to side pathways are the primary culprits for poor yields.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield Reported CheckReagents 1. Verify Reagent Purity - Hydrazine (not oxidized?) - Solvent (anhydrous?) Start->CheckReagents CheckConditions 2. Optimize Reaction Conditions - Temperature - Reaction Time - Base Stoichiometry Start->CheckConditions CheckSideRxns 3. Analyze for Side Products - TLC/LCMS of crude mixture - Isomer formation? Start->CheckSideRxns CheckPurification 4. Review Purification - Inefficient extraction? - Product loss on column? Start->CheckPurification SolutionReagents Solution: - Recrystallize/distill hydrazine - Use fresh, dry solvents CheckReagents->SolutionReagents Impurity Found SolutionConditions Solution: - Screen temps (e.g., 80-120°C) - Monitor by TLC to endpoint - Titrate base or use weaker base CheckConditions->SolutionConditions Suboptimal SolutionSideRxns Solution: - Adjust pH to favor 5-amino isomer - Lower temp to reduce degradation CheckSideRxns->SolutionSideRxns Side Products Detected SolutionPurification Solution: - Use different recrystallization solvent - Modify column chromatography conditions CheckPurification->SolutionPurification Losses Confirmed

Caption: A systematic workflow for diagnosing low yield.

Detailed Breakdown:

Problem AreaRoot Cause & ExplanationRecommended Action
Reagent Quality 4-Chlorophenylhydrazine Oxidation: Hydrazines are susceptible to air oxidation, turning dark and leading to tarry side products. Solvent Moisture: Water can hydrolyze nitrile or carboxamide groups, especially under basic or acidic conditions, and can interfere with the cyclization mechanism.Hydrazine: Use freshly distilled or recrystallized hydrazine. Store under inert gas (N₂ or Ar). A light tan color is acceptable; dark brown or black is not. Solvents: Use anhydrous solvents, especially for the cyclization step.
Reaction Conditions Suboptimal Temperature: Too low, and the reaction stalls. Too high, and starting materials or the product can decompose. Incorrect Base/Catalyst: The choice and amount of base are critical. Strong bases like sodium ethoxide are effective but can also promote side reactions if used in excess.[6]Temperature: Screen temperatures from 80 °C to the reflux temperature of your solvent (e.g., ethanol, toluene). Microwave Irradiation: Consider using microwave activation, which can dramatically reduce reaction times and improve yields by minimizing thermal degradation.[4]
Side Reactions Regioisomer Formation: The reaction of a monosubstituted hydrazine can potentially yield two different isomers. While this specific reaction strongly favors the 5-amino product, suboptimal conditions can lead to small amounts of the 3-amino isomer, complicating purification. Dimerization/Polymerization: Especially at high temperatures, activated precursors can polymerize.Control pH: Basic conditions generally favor the formation of the 5-aminopyrazole isomer.[3] Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the reaction. Once the starting material is consumed, stop the reaction to prevent further side product formation.
Workup/Purification Product Solubility: The product may have partial solubility in the aqueous phase during extraction, leading to loss. Purification Loss: The product may stick to silica gel or require a very specific solvent system for effective elution during column chromatography.Extraction: Saturate the aqueous layer with NaCl to reduce the solubility of your organic product before extraction. Purification: Try recrystallization from various solvents (e.g., Ethanol, Ethyl Acetate/Hexane) before resorting to chromatography. If chromatography is necessary, use a deactivated silica or a different stationary phase like alumina.

Question 2: My reaction has stalled. TLC analysis shows significant amounts of starting material even after prolonged heating. What should I do?

Answer: A stalled reaction indicates that the activation energy barrier is not being overcome or that a key reagent has been consumed or deactivated.

Causality: The nucleophilic attack of the hydrazine onto the acrylamide precursor or the subsequent intramolecular cyclization can be sluggish. This can be due to insufficient thermal energy, a deactivated catalyst/base, or steric hindrance.

Immediate Actions:

  • Incremental Temperature Increase: Raise the reaction temperature by 10-20 °C and monitor by TLC for another 1-2 hours.

  • Additional Reagent: If one of the starting materials is volatile, it may have evaporated. Add a small amount (0.1-0.2 equivalents) of the more stable reagent (in this case, the acrylamide precursor) to see if the reaction restarts.

  • Catalyst/Base Addition: If using a base catalyst, it may have been neutralized by acidic impurities. Add a fresh portion of the base.

Question 3: I've isolated my product, but the NMR spectrum is complex, suggesting a mixture of isomers. How can I improve regioselectivity?

Answer: Achieving high regioselectivity is paramount. While the electronics of the precursors strongly favor the desired 5-amino-1-aryl-pyrazole, reaction conditions can influence the outcome.

Causality: The cyclization involves a nucleophilic attack from a nitrogen atom of the hydrazine onto a nitrile group. Which nitrogen attacks can be influenced by the acidity or basicity of the medium, which affects the nucleophilicity of each nitrogen atom differently.

Optimization Protocol:

  • Solvent Choice: Polar, aprotic solvents like DMF or DMSO can sometimes alter selectivity compared to protic solvents like ethanol. However, for this class of reaction, ethanol or toluene are standard.

  • Base Selection: As mentioned, basic conditions (e.g., piperidine, sodium ethoxide in ethanol) are known to direct the cyclization towards the 5-amino isomer.[3] Avoid strongly acidic conditions, which can favor the other isomer or lead to hydrolysis.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can often enhance selectivity by favoring the thermodynamically more stable product pathway.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for this synthesis? A: Hydrazine derivatives are toxic and potential carcinogens. Always handle 4-chlorophenylhydrazine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: Can this reaction be performed under microwave irradiation? A: Yes, absolutely. Microwave-assisted synthesis is highly effective for pyrazole formation, often leading to significantly reduced reaction times (minutes vs. hours) and improved yields.[4] This is due to efficient and uniform heating that can minimize the formation of thermal degradation byproducts.

Q: How do I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexane. You should see the starting material spots disappear as a new, typically more polar, product spot appears. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q: What analytical techniques should I use to confirm my final product's identity and purity? A: A combination of techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups like N-H (amine), C=O (amide), and C≡N (if starting from a nitrile precursor).[7]

Part 4: Key Experimental Protocol

This protocol is a generalized starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-cyano-3-ethoxyacrylamide (1.0 eq) and ethanol (10 mL per mmol of acrylamide).

  • Reagent Addition: Add 4-chlorophenylhydrazine hydrochloride (1.05 eq) followed by a base such as sodium acetate or triethylamine (2.5 eq) to neutralize the HCl and catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield the final product as a solid. Verify purity and identity using NMR and MS.

References

  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler reaction of 7-int I. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole | PDF. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Retrieved from [Link]

  • CUTM Courseware. (n.d.). pyrazole.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrazole Carboxamide Compounds

Welcome to the technical support center for the purification of pyrazole carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole carboxamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Drawing from established protocols and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compounds with high purity.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the rationale behind them.

Q1: My crude pyrazole carboxamide is a complex mixture after the initial work-up. How should I approach its purification?

Common Causes:

  • Incomplete reaction leading to the presence of starting materials.

  • Formation of side products due to non-optimized reaction conditions.

  • Decomposition of the product or starting materials during the reaction or work-up.

  • Presence of residual coupling agents, bases, or solvents.[1]

Step-by-Step Purification Strategy:

  • Initial Assessment with Thin Layer Chromatography (TLC): Before proceeding to large-scale purification, it is crucial to analyze the crude mixture by TLC using various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). This will give you an indication of the number of components and help in choosing the right conditions for column chromatography.

  • Liquid-Liquid Extraction: A simple and effective first step is to perform a series of aqueous washes.

    • Acidic Wash (e.g., 1M HCl): To remove basic impurities like residual amines or triethylamine.[1]

    • Basic Wash (e.g., saturated sodium bicarbonate): To remove acidic impurities, including unreacted pyrazole carboxylic acid.[1]

    • Brine Wash: To remove residual water and some water-soluble impurities.[1]

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities.[1][2][3]

    • Stationary Phase: Silica gel is the most commonly used stationary phase for pyrazole carboxamides.[4] For basic compounds that may interact strongly with acidic silica, deactivating the silica gel with triethylamine can be beneficial.[5] Neutral alumina is another alternative.[5]

    • Mobile Phase: A gradient of ethyl acetate in hexane or petroleum ether is a common starting point.[4] For more polar compounds, a dichloromethane/methanol system can be employed.

  • Recrystallization: If the product obtained after chromatography is a solid and still not sufficiently pure, recrystallization can be a powerful final purification step.[6][7][8] The choice of solvent is critical and can be determined by small-scale solubility tests. Common solvents include ethanol, methanol, isopropyl alcohol, ethyl acetate, or mixtures with water or hexane.[5][7]

Q2: I am struggling to separate regioisomers of my 1,3,5-substituted pyrazole carboxamide. What strategies can I employ?

The Challenge: The synthesis of pyrazole rings can often lead to the formation of regioisomers, which possess very similar polarities, making their separation by standard chromatography challenging.[4][9]

Troubleshooting Strategies:

  • Optimize Column Chromatography:

    • Shallow Gradient: Employ a very slow, shallow gradient during column chromatography to maximize the resolution between the isomers.[4]

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers significantly higher resolution than flash chromatography. Both normal-phase and reverse-phase (using C18 columns) HPLC can be effective.[4]

  • Fractional Recrystallization: If the isomers have different solubilities in a particular solvent system, fractional recrystallization can be an effective, albeit sometimes tedious, method for separation.[10]

  • Derivatization: In some instances, the mixture of isomers can be reacted to introduce a new functional group that alters their physical properties, allowing for easier separation. The protecting group can then be removed to yield the pure isomers.

Q3: My pyrazole carboxamide has very poor solubility in common organic solvents, making purification by chromatography and recrystallization difficult. What are my options?

Understanding the Problem: Poor solubility is a common issue with pyrazole-based compounds, which can be exacerbated by strong intermolecular interactions like hydrogen bonding.[11][12]

Solutions to Enhance Solubility:

StrategyDescriptionConsiderations
Co-solvents Using a mixture of solvents can often enhance solubility. For example, adding a small amount of a more polar solvent like DMF or DMSO to your chromatography mobile phase or recrystallization solvent can help.Ensure the co-solvent is compatible with your stationary phase and easily removable.
Temperature Heating the solvent during recrystallization can significantly increase the solubility of your compound.[5]Be cautious of potential thermal degradation of your compound.
pH Adjustment If your compound has ionizable groups (e.g., a basic nitrogen on the pyrazole ring), adjusting the pH of the solution can increase its solubility. This is more applicable to aqueous-based purifications or extractions.This may not be suitable for all compounds and can affect stability.
Salt Formation Converting your compound to a salt by reacting it with an acid (e.g., HCl) can dramatically increase its aqueous solubility.[6]The salt form will have different chromatographic behavior.
Specialized Chromatography Techniques like reverse-phase chromatography might be more suitable for compounds with poor solubility in non-polar organic solvents.Requires different columns (e.g., C18) and mobile phases (e.g., water/acetonitrile or water/methanol).
Q4: My final pyrazole carboxamide product is colored, but it is expected to be a white solid. How can I remove the color impurities?

Origin of Color: Colored impurities often arise from the decomposition of starting materials, reagents (like hydrazine), or the product itself, leading to highly conjugated byproducts.[10][13]

Decolorization Techniques:

  • Activated Charcoal Treatment:

    • Dissolve the colored compound in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture for a short period (5-15 minutes).

    • Filter the hot solution through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

    Mechanism: Activated charcoal has a high surface area and adsorbs large, colored, conjugated molecules.

  • Recrystallization: Often, the colored impurities are present in small amounts and can be removed by careful recrystallization, as they may remain in the mother liquor.[7]

  • Chromatography: If the colored impurity has a different polarity from your product, it can be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q: What are the most common purification techniques for pyrazole carboxamides? A: The most prevalent methods are column chromatography (typically on silica gel) and recrystallization.[1][7] The choice between them, or the use of both, depends on the nature of the impurities and the physical state of the product. For challenging separations, such as with isomers, HPLC is often employed.[4]

Q: How can I minimize the formation of impurities during the synthesis of pyrazole carboxamides? A:

  • Use Pure Starting Materials: Ensure the purity of your pyrazole carboxylic acid and amine starting materials.[13][14]

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents. Monitoring the reaction by TLC can help determine the optimal endpoint.[1][13]

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and decomposition.[13][14]

Q: Are there any specific stability concerns for pyrazole carboxamides during purification? A: Yes, some pyrazole carboxamides can be sensitive to:

  • Strong Acids or Bases: Prolonged exposure to highly acidic or basic conditions during work-up can lead to hydrolysis of the carboxamide bond.[13]

  • Heat: Some compounds may be thermally labile, so prolonged heating during recrystallization should be avoided.

  • Light: While less common, some complex heterocyclic compounds can be light-sensitive. Storing them in amber vials is a good practice.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

Caption: A decision-making workflow for selecting an appropriate purification strategy.

Common Sources of Impurities in Pyrazole Carboxamide Synthesis

G A Synthesis of Pyrazole Carboxamide B Unreacted Starting Materials (Pyrazole Carboxylic Acid, Amine) A->B Incomplete Reaction C Side Products (e.g., Regioisomers) A->C Non-selective Reaction D Reagent-Related Impurities (Coupling agents, Bases) A->D Excess Reagents E Degradation Products A->E Harsh Conditions (Heat, pH) B->E Decomposition

Caption: Common sources of impurities encountered during pyrazole carboxamide synthesis.

References

  • US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Available at: [Link]

  • Crystal structure and vibrational spectra of salts of 1H-pyrazole-1-carboxamidine and its protonation route. ResearchGate. Available at: [Link]

  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University ORCA. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Available at: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINITICA. Available at: [Link]

  • (PDF) Crystal structure and molecular docking studies of new pyrazole-4-carboxamides. ResearchGate. Available at: [Link]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. Available at: [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. Available at: [Link]

  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Welcome to the technical support guide for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 50427-79-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS No. 50427-79-7). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols to achieve successful solubilization for your in vitro and in vivo experiments.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the most common initial questions regarding the handling and solubilization of this pyrazole derivative.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the inherent properties of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is the first step in designing an effective solubilization strategy. The planar, aromatic pyrazole core combined with a chlorophenyl group contributes to significant hydrophobicity and strong crystal lattice energy, which are primary drivers of poor aqueous solubility.[1]

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₀H₉ClN₄O[2]-
Molecular Weight 236.66 g/mol Moderate molecular weight.
Structure Pyrazole carboxamideThe pyrazole ring can act as a bioisostere for other aromatic rings, but often leads to poor water solubility.[1][3]
Predicted LogP 1.5 - 2.5 (estimated)Indicates moderate lipophilicity; likely to be poorly soluble in water.
Predicted pKa ~2-4 (Amine), ~15 (Amide)The 5-amino group is weakly basic.[4][5] This provides a handle for pH-dependent solubility enhancement.[]
Appearance Solid[2]Strong intermolecular forces in the solid state can hinder dissolution.[7][8]
Q2: I need to prepare a high-concentration stock solution. What organic solvent should I use?

For creating a concentrated stock solution (e.g., 10-50 mM) for serial dilution into aqueous assay buffers, a strong, water-miscible organic solvent is required.

Primary Recommendation:

  • Dimethyl sulfoxide (DMSO): This is the industry-standard starting point.[9][10] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[10] For compounds in the pyrazole class, DMSO is a common and effective choice.[11][12]

Alternative Solvents:

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.

  • Ethanol: A less potent solvent than DMSO, but may be preferred in certain cell-based assays where DMSO toxicity is a concern.[13]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Weigh out 2.37 mg of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

  • Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO to the solid.

  • Mixing: Vortex vigorously for 1-2 minutes.

  • Assisted Solubilization (if needed): If the compound does not fully dissolve, utilize one of the following methods:

    • Warming: Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Aqueous Solubility

The most significant challenge arises when diluting the organic stock solution into an aqueous buffer for biological assays. Precipitation is a common failure mode that can invalidate experimental results.

Troubleshooting Workflow

The following diagram outlines a logical, step-by-step approach to systematically overcome aqueous solubility issues.

G cluster_0 cluster_1 Tier 1: Simple Modifications cluster_2 Tier 2: Formulation Aids cluster_3 Tier 3: Advanced Strategies cluster_4 start Start: Compound Precipitates in Aqueous Buffer ph_adjust pH Adjustment (Leverage Amino Group) start->ph_adjust Is compound ionizable? cosolvent Co-Solvent System (e.g., Ethanol, PEG 400) ph_adjust->cosolvent Precipitation persists or pH affects assay end Success: Compound Solubilized ph_adjust->end Soluble surfactant Surfactants / Excipients (e.g., Tween® 80, Cyclodextrin) cosolvent->surfactant Still insufficient or co-solvent interferes cosolvent->end Soluble advanced Advanced Formulations (e.g., Nanoparticles, Liposomes) surfactant->advanced Assay is highly sensitive or in vivo study required surfactant->end Soluble advanced->end Soluble

Caption: A step-by-step workflow for troubleshooting solubility.

Q3: My compound precipitates upon dilution into my neutral pH buffer. Can I use pH to keep it in solution?

Yes, this is an excellent first strategy.

Causality: The 5-amino group on the pyrazole ring is a weak base.[5] In acidic conditions (pH < pKa), this amine group will become protonated (R-NH₃⁺). This positive charge significantly increases the molecule's polarity and its ability to form favorable interactions with water, thereby increasing solubility.[4][14] The Henderson-Hasselbalch equation provides a theoretical basis for this pH-dependent solubility profile.[14][15]

When to Use: This method is ideal for cell-free biochemical assays where the pH can be adjusted without affecting enzyme or protein function. It is less suitable for live-cell assays where physiological pH (7.2-7.4) must be maintained.

Protocol 2: pH-Dependent Solubility Screening

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or citrate) at different pH values, such as pH 4.0, 5.0, 6.0, and 7.4.

  • Spiking: To 1 mL of each buffer, add a small volume (e.g., 10 µL) of your 10 mM DMSO stock solution to reach the desired final concentration.

  • Observation: Vortex briefly and let the solutions stand at room temperature for 30 minutes.

  • Analysis: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). The lowest pH buffer that maintains a clear solution is your optimal choice.

  • Caution: Be aware that while the Henderson-Hasselbalch equation predicts a slope of -1 for the log(solubility) vs. pH curve, real-world results in complex buffers can vary.[14]

Q4: Adjusting pH is not an option for my cell-based assay. How can I prevent precipitation?

Utilize a co-solvent system.

Causality: When a drug dissolved in DMSO is added to water, the localized DMSO concentration drops rapidly, causing the poorly soluble drug to "crash out" of solution. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the solvent system.[][16] This change in the dielectric constant makes the environment more "hospitable" to the lipophilic drug molecule, preventing precipitation.[][13]

Common Co-solvents for Biological Assays:

Co-solventTypical Starting % (v/v)Notes
Ethanol 1-5%Generally well-tolerated by cells at low concentrations.[13]
PEG 400 1-10%A polymer commonly used in formulations to enhance solubility.[13]
Propylene Glycol 1-10%Another common, low-toxicity solubilizing agent.[16]

Protocol 3: Using a Co-solvent to Maintain Solubility

  • Goal: Prepare a final assay solution with 10 µM of the compound in a buffer containing 1% DMSO and 5% Ethanol.

  • Intermediate Dilution: First, dilute your 10 mM DMSO stock solution 1:10 in 100% Ethanol to create a 1 mM intermediate stock.

  • Final Dilution: Add 10 µL of the 1 mM intermediate stock to 990 µL of your final aqueous assay buffer.

  • Result: This two-step dilution method ensures the compound is never exposed to a purely aqueous environment, minimizing the risk of precipitation. The final concentrations will be: 10 µM compound, 0.1% DMSO, and ~1% Ethanol (adjust intermediate dilution as needed for your final co-solvent percentage).

Q5: I still see some precipitation with co-solvents, or they interfere with my assay. What's next?

Employ solubilizing excipients like surfactants or cyclodextrins.

Causality:

  • Surfactants: Molecules like Tween® 80 or Polysorbate 80 are amphiphilic. Above their critical micelle concentration (CMC), they form micelles in aqueous solution. The hydrophobic core of these micelles can encapsulate the poorly soluble drug, effectively shielding it from the water and keeping it dispersed.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] The drug molecule can form an "inclusion complex" by fitting into this cavity, which dramatically increases its apparent water solubility.[7][13] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common, effective choice.[10]

When to Use: This approach is powerful but requires careful validation, as these excipients can sometimes interfere with biological assays or membrane dynamics. They are frequently used when simple pH and co-solvent methods are insufficient.[17]

Part 3: Advanced Strategies & Best Practices

For the most challenging applications, particularly in vivo studies, more advanced formulation strategies may be necessary. These include:

  • Nanonization: Reducing the particle size of the drug to the nanometer scale increases the surface-area-to-volume ratio, which can significantly speed up the dissolution rate according to the Noyes-Whitney equation.[7][18]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix prevents the formation of a stable crystal lattice, leading to higher apparent solubility and faster dissolution.[13]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized state within lipid droplets, facilitating absorption.[19]

  • Dendrimer Encapsulation: Encapsulating the drug within dendrimers can create water-soluble nanoparticles, as has been demonstrated for other insoluble pyrazole derivatives.[20][21]

These advanced techniques typically require specialized equipment and formulation expertise.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 14-25. [Link]

  • Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 105-116. [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Kus, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371197. [Link]

  • Alfei, S., et al. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. Molecules, 27(3), 705. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers, 13(20), 3532. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubChem. (n.d.). 5-amino-1H-pyrazole-4-carboxamide;sulfate. [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Amines. [Link]

  • Yilmaz, I., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity, e202400342. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. [Link]

  • European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. [Link]

  • ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Kinase Assays with 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide

Welcome to the technical support center for researchers utilizing 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common hurdles and ensure the generation of robust and reproducible data. As specialists in kinase biology and assay development, we understand the nuances that can influence experimental outcomes. This resource is structured to address specific issues you may encounter, from initial assay setup to the interpretation of complex results.

Part 1: Foundational Knowledge & Assay Setup

Before delving into specific troubleshooting scenarios, it is crucial to have a solid understanding of the foundational principles of kinase assays and the characteristics of the inhibitor .

Understanding 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide

5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide belongs to the pyrazole class of compounds, which are known to act as hinge-binding inhibitors for a variety of kinases.[1] The pyrazole scaffold can form key hydrogen bonds with the kinase hinge region, a critical interaction for many ATP-competitive inhibitors.[2] The specific substitutions on the pyrazole ring will dictate the selectivity and potency of the compound against different kinases. While not extensively characterized in publicly available literature as a named inhibitor for a specific kinase, its structural motifs are common in kinase inhibitor discovery.[3][4]

Choosing the Right Assay Format

The choice of assay technology is a critical first step that can significantly impact the quality of your data.[5][6] Different formats have distinct advantages and are susceptible to different types of interference.

Assay Type Principle Pros Cons
Luminescence-Based (e.g., Kinase-Glo®, ADP-Glo™) Measures the depletion of ATP or the production of ADP.[7][8]Homogeneous "add-and-read" format, high throughput, low false-positive rates.[7]Susceptible to interference from compounds that inhibit luciferase; may not distinguish between substrate phosphorylation and kinase autophosphorylation.[5][9]
Fluorescence-Based (e.g., TR-FRET, Fluorescence Polarization) Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[10]High sensitivity, suitable for miniaturization, allows for real-time monitoring.[10]Can be affected by fluorescent compounds or quenchers, leading to false positives or negatives.[10]
Radiometric Measures the transfer of radioactive phosphate (³²P or ³³P) from ATP to the substrate.[11]Considered the "gold standard" for direct measurement of kinase activity; high sensitivity.[9][11]Requires handling of radioactive materials, more laborious, generates radioactive waste.[11]

Part 2: Troubleshooting Guide in a Question-and-Answer Format

This section directly addresses common problems encountered during kinase assays with small molecule inhibitors like 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide.

Section A: Assay Performance and Optimization

Question 1: My assay window is too small (low signal-to-background ratio). How can I improve it?

A robust assay requires a clear distinction between the signal generated by the active kinase and the background noise. A small assay window can lead to high variability and difficulty in determining accurate IC50 values.

Answer:

Several factors can contribute to a poor assay window. A systematic optimization of key reaction parameters is essential.[12]

  • Enzyme Concentration: Titrate your kinase to find the optimal concentration that gives a robust signal without being in excess. The ideal concentration is often the one that results in 50-80% of the maximum signal (EC50-EC80) in your assay.[12]

  • Substrate and ATP Concentration: The concentrations of both substrate and ATP are critical. For initial optimization, using concentrations around the Km value for each is a good starting point.[13] Substrate depletion or product inhibition can occur if concentrations are not optimal.[10]

  • Reaction Time: Determine the optimal reaction time by performing a time-course experiment. The ideal time point is within the linear range of the reaction, before substrate depletion or enzyme instability becomes a factor.[12]

  • Buffer Conditions: Ensure that the pH, ionic strength, and necessary cofactors (e.g., Mg²⁺, Mn²⁺) in your assay buffer are optimal for your specific kinase.[5]

Question 2: I am observing high variability between replicate wells. What are the likely causes?

High variability can mask the true effect of your inhibitor and lead to unreliable results.

Answer:

Inconsistent results often stem from technical errors or suboptimal assay conditions.

  • Pipetting Accuracy: Ensure that all pipettes are calibrated and that your technique is consistent, especially when working with small volumes.

  • Reagent Mixing: Inadequate mixing of reagents in the assay plate can lead to significant well-to-well differences. Ensure thorough but gentle mixing after each reagent addition.

  • Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outer wells for experimental data or fill them with buffer to create a humidity barrier.

  • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. High concentrations of DMSO can inhibit kinase activity.[5] It is crucial to determine the DMSO tolerance of your assay, which is typically up to 1-2% for biochemical assays.[5][14]

Section B: Unexpected Inhibitor Behavior

Question 3: The IC50 value for my inhibitor is significantly different from what I expected, or it varies between experiments.

Inconsistent IC50 values are a common frustration and can arise from a multitude of factors.

Answer:

Let's break down the potential reasons for this discrepancy:

  • Compound Solubility: 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide, like many small molecule inhibitors, may have limited aqueous solubility.[15][16] If the compound precipitates in your assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC50 value.[14][17]

    • Troubleshooting Tip: Always prepare a fresh, high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer, do so in a stepwise manner and visually inspect for any precipitation. Consider using a solubility-enhancing agent in your buffer, such as a low concentration of a non-ionic detergent, if it does not interfere with your assay.[18]

  • ATP Competition: If you are using an ATP-competitive inhibitor, the measured IC50 value will be dependent on the ATP concentration in your assay.[13][19]

    • Troubleshooting Tip: To determine if your inhibitor is ATP-competitive, perform the IC50 determination at multiple ATP concentrations. For an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases.[19] It is often recommended to run kinase assays at an ATP concentration that is close to the Km value for the specific kinase to get a more accurate measure of the inhibitor's potency.[13][20]

  • Enzyme Purity and Activity: The purity and specific activity of your kinase preparation are critical.[21] The presence of contaminating kinases can lead to misleading results. Furthermore, if the kinase preparation has low activity, you may need to use a higher concentration, which can affect the IC50 determination.[9][21]

    • Troubleshooting Tip: Always use a highly purified and well-characterized kinase. It is also good practice to include a known, potent inhibitor as a positive control in your experiments to ensure assay consistency.[6]

Question 4: I suspect my compound is causing assay interference. How can I confirm this and what can I do about it?

Assay interference can lead to false positives or false negatives, wasting valuable time and resources.[10]

Answer:

Here's how to diagnose and address potential assay interference:

  • Fluorescence Interference: If you are using a fluorescence-based assay, your compound may be fluorescent at the excitation and emission wavelengths of your assay, or it may quench the fluorescent signal.[10]

    • Confirmation: Run a control experiment where you add your compound to the assay in the absence of the kinase or substrate and measure the fluorescence.

  • Luciferase Inhibition: In luminescence-based assays that use luciferase, such as Kinase-Glo®, your compound might directly inhibit the luciferase enzyme, leading to a decrease in signal that is independent of kinase inhibition.[5]

    • Confirmation: Perform a counterscreen where you test your compound directly against the luciferase enzyme. An alternative is to use an orthogonal assay, such as one that measures ADP production (e.g., ADP-Glo™), where a true kinase inhibitor would show a decrease in signal, while a luciferase inhibitor would not.[5]

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[10]

    • Troubleshooting Tip: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can often prevent the formation of aggregates.

Part 3: Advanced Troubleshooting and Protocols

Workflow for Investigating Mechanism of Action

Understanding whether 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide is an ATP-competitive inhibitor is crucial for interpreting your data and for guiding further drug development efforts.

MOA_Workflow start Start: Determine IC50 at Km of ATP vary_atp Vary ATP Concentration (e.g., 0.1x, 1x, 10x Km) start->vary_atp measure_ic50 Measure IC50 at each ATP Concentration vary_atp->measure_ic50 analyze_shift Analyze IC50 Shift measure_ic50->analyze_shift atp_competitive Conclusion: ATP-Competitive analyze_shift->atp_competitive IC50 Increases with [ATP] non_atp_competitive Conclusion: Non-ATP Competitive or Mixed analyze_shift->non_atp_competitive IC50 is Independent of [ATP]

Caption: Workflow for determining the ATP-competitive nature of an inhibitor.

Experimental Protocol: Determining ATP Competition

  • Initial IC50: Determine the IC50 of 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide using an ATP concentration equal to the Km of your kinase.

  • Vary ATP: Repeat the IC50 determination at two additional ATP concentrations: one significantly below the Km (e.g., 0.1x Km) and one significantly above the Km (e.g., 10x Km).

  • Data Analysis: Plot the IC50 values as a function of the ATP concentration. A clear positive correlation indicates ATP-competitive inhibition.[19]

Protocol for Assessing Compound Solubility in Assay Buffer
  • Prepare Supersaturated Solution: Add an excess amount of your compound to the assay buffer.

  • Equilibrate: Incubate the mixture for a set period (e.g., 24 hours) at a constant temperature with gentle agitation to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the mixture to pellet the undissolved compound.

  • Quantify Soluble Fraction: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide in a cell-based assay?

A: Yes, but it is important to remember that the potency of an inhibitor in a biochemical assay (IC50) may not directly translate to its potency in a cellular context (EC50).[22] Factors such as cell permeability, efflux by cellular transporters, and the high intracellular ATP concentration (typically in the millimolar range) can all lead to a rightward shift in the dose-response curve in a cell-based assay.[22][23]

Q2: My inhibitor appears to be selective for a particular kinase in my initial screen. How can I confirm this?

A: Initial "hits" should always be validated. The best way to confirm selectivity is to profile your compound against a broad panel of kinases.[21][24] Several companies offer kinase profiling services that can test your compound against hundreds of different kinases. This will give you a much clearer picture of its selectivity profile and any potential off-target effects.[24]

Q3: What are the essential controls I should include in every kinase assay?

A: Every assay plate should include the following controls:

  • No Enzyme Control (Maximum Signal for ATP depletion assays, Minimum for product formation): This control contains all assay components except the kinase and defines the background signal.

  • No Inhibitor Control (Minimum Signal for ATP depletion assays, Maximum for product formation): This control contains all assay components, including the kinase and the vehicle (e.g., DMSO), and represents 100% kinase activity.

  • Positive Control Inhibitor: A known, potent inhibitor of your kinase should be included to validate the assay's ability to detect inhibition.

By systematically addressing these common issues and employing the recommended protocols and controls, you can enhance the quality and reliability of your kinase assay data when working with 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide and other novel inhibitors.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Perola, E. (2006). Minimizing false positives in kinase virtual screens. Proteins: Structure, Function, and Bioinformatics, 64(2), 431-448. [Link]

  • Auld, D. S., & Inglese, J. (2012). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Breitkopf, S. B., & Asara, J. M. (2012). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 5(9), 947-966. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. [Link]

  • Klebl, B., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13 Supplement), 4186. [Link]

  • Roskoski, R. Jr. (2016). Non-ATP competitive protein kinase inhibitors. Pharmacological Research, 108, 1-10. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Johnson, T. O., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 435-441. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • ResearchGate. (2025, August 6). Non-ATP Competitive Protein Kinase Inhibitors. [Link]

  • Knez, D., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Hematology & Oncology, 16(1), 1-22. [Link]

  • Johnson, T. O., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 435-441. [Link]

  • Lamba, V., & Ghosh, I. (2012). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 7(12), 1952-1964. [Link]

  • Solubility of Things. (n.d.). 5-amino-1-phenylpyrazole-4-carboxamide. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]

  • Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586-10600. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575. [Link]

  • Lee, G., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 698-703. [Link]

  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

  • PubChem. (n.d.). 5-amino-1H-pyrazole-4-carboxamide;sulfate. [Link]

Sources

Troubleshooting

enhancing the stability of 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide in solution

Technical Support Center: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide A Guide to Enhancing Solution Stability for Researchers Welcome to the technical support guide for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-c...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

A Guide to Enhancing Solution Stability for Researchers

Welcome to the technical support guide for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (CAS 50427-79-7). As a Senior Application Scientist, I've designed this resource to help you navigate the common stability challenges associated with this molecule in solution. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to design more robust experiments.

The structure of this molecule, featuring a 5-aminopyrazole core and a 4-carboxamide group, presents specific vulnerabilities.[1] Understanding these is the first step toward preventing degradation and ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups on this molecule that are susceptible to degradation in solution?

The two primary points of instability on 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide are the 4-carboxamide group and the 5-amino group .

  • Carboxamide Group: Amide bonds are susceptible to hydrolysis, which breaks the bond between the carbonyl carbon and the nitrogen atom.[2] This reaction is significantly accelerated by acidic or basic conditions and elevated temperatures, resulting in the formation of the corresponding carboxylic acid.[3]

  • 5-Amino Group: The amino group attached to the pyrazole ring makes the molecule susceptible to oxidation. Aromatic amines can be oxidized by dissolved oxygen, trace metal ions, or light exposure, often leading to the formation of colored degradation products like azo-dimers.[4]

Q2: My solution's concentration is dropping over time. Is this a solubility or a stability issue?

It could be either, but they are often linked. While this molecule is a solid and may have limited aqueous solubility, a continuous decrease in concentration in a clear solution strongly suggests chemical degradation.[5][6] Hydrolysis of the carboxamide group is a common cause of this phenomenon. To differentiate, ensure your initial concentration is below the molecule's solubility limit in your chosen solvent system. If precipitation is not observed and the concentration (measured by a stability-indicating method like HPLC) still declines, you are facing a stability problem.

Q3: Is this compound sensitive to light?

Yes, compounds containing both an aromatic amine and a heterocyclic ring system should be considered potentially photosensitive.[7] UV or even ambient light can provide the energy to initiate oxidative reactions or other photochemical transformations.[8] It is a critical best practice to always handle the solid compound and its solutions in amber vials or under low-light conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides scientifically grounded solutions.

Problem 1: My aqueous buffered solution loses potency, and a new, more polar peak appears in the HPLC chromatogram.

Question: I've dissolved my compound in DMSO and diluted it into a pH 8.5 phosphate buffer for a biological assay. After 24 hours at room temperature, I've lost over 50% of my parent compound, and a new peak is appearing at an earlier retention time. What is happening?

Root Cause Analysis: This is a classic presentation of amide hydrolysis . The carboxamide group is being cleaved by water to form the corresponding carboxylic acid. The new, earlier-eluting (more polar) peak is almost certainly the carboxylic acid degradation product. While amide hydrolysis can occur at neutral pH, it is often significantly accelerated by basic (or acidic) conditions. The mechanism under basic conditions involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses, expelling the amide group.[2]

Solutions & Scientific Rationale:

  • Conduct a pH-Rate Profile: The stability of your compound is likely pH-dependent. You must identify the pH at which the hydrolysis rate is at its minimum. This is typically in the mildly acidic to neutral range (pH 4-7) for many amides.

  • Buffer Selection: Use buffers such as acetate, citrate, or phosphate to maintain a stable pH throughout your experiment.[7] Avoid highly basic (pH > 8) or highly acidic (pH < 3) conditions unless required for the experiment, and if so, limit the exposure time.

  • Temperature Control: Perform experiments at the lowest practical temperature. Remember that for every 10°C increase in temperature, the rate of chemical reactions can roughly double.

Problem 2: The color of my stock solution is changing from colorless to yellow/brown over time.

Question: I prepared a stock solution in methanol. Even when stored in the refrigerator, it slowly develops a yellow tint. What causes this color change?

Root Cause Analysis: The development of color is a strong indicator of oxidation . The 5-amino group on the pyrazole ring is electron-rich and susceptible to oxidative degradation.[4] This process can be catalyzed by dissolved atmospheric oxygen, trace metal ions in your solvent, or exposure to light. The resulting products are often highly conjugated molecules, such as azo-dimers, which absorb visible light and appear colored.

Solutions & Scientific Rationale:

  • Deoxygenate Solvents: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, a key reactant in the oxidation pathway.

  • Inert Atmosphere Storage: After preparing the solution, flush the headspace of the vial with inert gas before sealing. This creates an inert blanket, preventing oxygen from re-entering the solution.

  • Use High-Purity Solvents: Use HPLC-grade or equivalent solvents to minimize contamination with metal ions, which can act as catalysts for oxidation.

  • Add a Chelating Agent: If metal ion catalysis is suspected, consider adding a small amount (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA). EDTA is a chelator that "traps" metal ions, rendering them catalytically inactive.[7]

  • Protect From Light: Always use amber vials and store solutions in the dark to prevent photodegradation, which can generate radicals that initiate oxidation.

Visualized Pathways and Workflows

To better understand the processes, the following diagrams illustrate the key degradation pathways and a recommended workflow for preparing a stabilized solution.

Parent 5-Amino-1-(4-chlorophenyl)- 1H-pyrazole-4-carboxamide Hydrolysis Hydrolysis Product (Carboxylic Acid) Parent->Hydrolysis H₂O (Acid/Base Catalyzed) Oxidation Oxidation Products (e.g., Azo-dimers, Colored) Parent->Oxidation O₂ / Light / Metal Ions cluster_prep Preparation Phase cluster_storage Storage & Analysis Solvent 1. Select High-Purity Solvent Deoxygenate 2. Deoxygenate Solvent (Purge with N₂/Ar) Solvent->Deoxygenate Weigh 3. Weigh Compound (Under Low Light) Deoxygenate->Weigh Dissolve 4. Dissolve in Amber Vial Weigh->Dissolve Buffer 5. Add pH Buffer / Stabilizers Dissolve->Buffer Inert 6. Flush Headspace with N₂/Ar Buffer->Inert Store 7. Store at Low Temp (2-8°C) & Protected from Light Inert->Store Analyze 8. Analyze Promptly (HPLC with Stability-Indicating Method) Store->Analyze

Caption: Recommended Workflow for Preparing a Stabilized Solution.

Experimental Protocols

Protocol 1: How to Perform a pH-Rate Profile Study

This experiment will determine the optimal pH for the stability of your compound.

Materials:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • DMSO (or other suitable organic solvent)

  • A series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10)

  • Amber HPLC vials

  • HPLC system with a suitable column (e.g., C18) and a stability-indicating method

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mg/mL).

  • In separate amber vials, place aliquots of each buffer solution (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Spike each buffer with the DMSO stock to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final percentage of DMSO is low (<1%) to minimize its effect.

  • Immediately after preparation, inject the "Time 0" sample for each pH point onto the HPLC to determine the initial peak area.

  • Store all vials under controlled temperature conditions (e.g., 25°C or an accelerated 40°C).

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), inject an aliquot from each vial.

  • Calculate the percentage of the compound remaining at each time point relative to its Time 0 value.

  • Plot the % remaining versus time for each pH. The pH that shows the slowest rate of degradation is the optimal pH for maximum stability.

Data Summary: Hypothetical pH-Rate Profile

The table below illustrates the type of data you might generate from the pH-rate profile study.

pH of Buffer% Compound Remaining after 24h at 25°CHalf-Life (t½) in hours (approx.)Visual Observation
3.0 (Citrate)75%48Colorless
5.0 (Citrate)98%> 200Colorless
7.0 (Phosphate)95%150Colorless
8.5 (Phosphate)48%23Faint Yellow
10.0 (Borate)<10%< 8Yellow/Brown

In this hypothetical example, a pH of 5.0 provides the greatest stability.

References

  • Lyalin, B.V., Sigacheva, V.L., Kokorekin, V.A., & Petrosyan, V.A. (2018). Electrosynthesis of azopyrazoles via the oxidation of N-alkylaminopyrazoles on a NiO(OH) anode in aqueous alkali—A green method for N-N homocoupling. Tetrahedron Letters, 59, 2741–2744.
  • BenchChem. (n.d.). Comparison of the stability of different substituted aminopyrazoles.
  • Sahu, J., Dash, P., Dinda, S. C., & Dash, S. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-42.
  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. Available from: [Link]

  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27.
  • Kaminsky, D., et al. (2015). Evidence for the in vitro bioactivation of aminopyrazole derivatives: trapping reactive aminopyrazole intermediates using glutathione ethyl ester in human liver microsomes. Chemical Research in Toxicology, 28(9), 1747-52.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • Jiskoot, W., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • Singh, R., & Kaur, H. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 12(10), 5143-5161.
  • Legrand, B., et al. (2017).
  • Mphahlele, M. J., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 641-650.
  • Lash, T. D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5903.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from: [Link]

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics. Retrieved from: [Link]

  • Wu, J., et al. (2024). Electrocatalytic C−H/S−H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives. Organic Letters, 26(50), 9978–9982.
  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • International Journal for Research in Applied Science & Engineering Technology (IJRASET). (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from: [Link]

  • RSC Publishing. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. Retrieved from: [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from: [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from: [Link]

  • Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3468.

Sources

Optimization

Technical Support Center: Navigating Regioisomer Formation in Pyrazole Synthesis

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists grappling with the common yet critical challenge of regioselectivity in pyrazole synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, medicinal chemists, and process development scientists grappling with the common yet critical challenge of regioselectivity in pyrazole synthesis. The formation of regioisomers is not merely an academic nuisance; it represents a significant hurdle in drug discovery and development, where distinct isomers can exhibit vastly different pharmacological and toxicological profiles.[1]

This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of the factors that govern the regiochemical outcome of pyrazole synthesis. Our aim is to empower you to troubleshoot effectively, optimize your reactions, and achieve the desired isomer with confidence and efficiency.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding regioisomer formation in pyrazole synthesis.

Q1: What is the primary cause of regioisomer formation in classical pyrazole synthesis?

A1: The most common method for pyrazole synthesis, the Knorr synthesis, involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[2][3] The formation of a mixture of regioisomers arises because the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl groups of the dicarbonyl compound. This leads to two competing reaction pathways, resulting in a mixture of pyrazole products that can be difficult to separate.[2][3]

Q2: What are the key factors that influence which regioisomer is predominantly formed?

A2: The regiochemical outcome is a delicate balance of several interconnected factors:[1][3]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[1][3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, directing the reaction to the less sterically hindered carbonyl group.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can significantly alter the regioselectivity. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms and influencing the initial site of attack.[1][3][4]

  • Solvent Choice: The solvent plays a crucial role in dictating the regioisomeric ratio.[1] As we will discuss in detail, certain solvents can dramatically favor the formation of one isomer over the other.

Q3: Is it possible to achieve complete regioselectivity?

A3: While achieving 100% selectivity can be challenging, it is often possible to obtain a single regioisomer as the major or exclusive product by carefully selecting the starting materials and optimizing the reaction conditions. In cases where the Knorr synthesis proves recalcitrant, alternative synthetic strategies, such as 1,3-dipolar cycloadditions, can offer complete regioselectivity.

Troubleshooting Guide: A Mechanistic Approach

When your reaction yields an undesirable mixture of regioisomers, a systematic, mechanistically informed approach to troubleshooting is essential.

Issue 1: Poor Regioselectivity in Knorr Pyrazole Synthesis

You've reacted your unsymmetrical 1,3-diketone with a substituted hydrazine in a standard solvent like ethanol and obtained a nearly 1:1 mixture of regioisomers.

In a solvent like ethanol, the energy barrier for nucleophilic attack at either carbonyl group is often very similar, leading to a lack of selectivity. The reaction is under kinetic control, and both pathways proceed at comparable rates.

G cluster_solvent Solvent-Based Solutions cluster_substrate Substrate-Based Solutions cluster_route Alternative Routes start Problem: Poor Regioselectivity (e.g., 1:1 mixture in Ethanol) solvent Step 1: Solvent Optimization (Primary Strategy) start->solvent TFE Use 2,2,2-Trifluoroethanol (TFE) - Increases regioselectivity significantly. - Favors attack at the more electrophilic carbonyl. solvent->TFE Try first substrate Step 2: Substrate Modification (If solvent change is insufficient) enaminone Convert 1,3-Dicarbonyl to a β-Enaminone - Highly regioselective reaction with hydrazines. substrate->enaminone route Step 3: Alternative Synthetic Route (For complete regiocontrol) cycloaddition Employ a 1,3-Dipolar Cycloaddition - Reaction of a nitrile imine with an alkyne or alkyne surrogate. - Inherently regioselective. route->cycloaddition HFIP Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) - Offers even higher selectivity than TFE. - Strong hydrogen bond donor, stabilizes key intermediates. TFE->HFIP For higher selectivity HFIP->substrate If selectivity is still not optimal end Desired Regioisomer Achieved HFIP->end enaminone->route If starting material modification is not feasible enaminone->end cycloaddition->end

Caption: Troubleshooting workflow for poor regioselectivity.

  • Solvent Optimization: The Power of Fluorinated Alcohols: This is the most impactful and often simplest modification. Switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[5][6]

    • Mechanism of Action: Fluorinated alcohols are strong hydrogen bond donors but poor nucleophiles. They are believed to preferentially solvate and stabilize the transition state leading to the major regioisomer. Specifically, they can form a hydrogen-bonded network that favors the attack of the substituted nitrogen of the hydrazine (N1) at the more sterically accessible and/or electronically activated carbonyl, while the unsubstituted nitrogen (N2) attacks the other carbonyl.[5]

SolventTypical Regioisomeric Ratio (Desired:Undesired)Reference
Ethanol~ 1:1 to 3:1[6]
2,2,2-Trifluoroethanol (TFE)85:15 to 95:5[5][6]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>97:3[5][6]
Table 1: Effect of Solvent on Regioselectivity in the reaction of an aryl-CF3 1,3-diketone with methylhydrazine.[5][6]
  • Substrate Modification: The β-Enaminone Approach: If solvent modification does not provide the desired level of purity, converting the 1,3-dicarbonyl compound into a β-enaminone is an excellent strategy. The reaction of β-enaminones with hydrazines is often highly regioselective.[7]

  • Alternative Synthetic Routes: 1,3-Dipolar Cycloaddition: For ultimate control, a change in synthetic strategy may be necessary. The 1,3-dipolar cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl chloride) and an alkyne or an alkyne surrogate is a powerful and inherently regioselective method for constructing the pyrazole core.[3][8] The regioselectivity is governed by the frontier molecular orbitals of the dipole and dipolarophile, leading to a predictable and often single product.[2][8]

Issue 2: Difficulty in Distinguishing and Quantifying Regioisomers

You have a mixture of products, but you are unsure of the isomeric ratio or which peak corresponds to which isomer.

Regioisomers often have very similar physical properties (e.g., polarity), making them difficult to separate by chromatography. Their 1H NMR spectra can also be very similar, leading to ambiguity in structural assignment.

Definitive structural elucidation and quantification require a combination of 1D and 2D NMR experiments.[9]

  • 1D NMR (¹H and ¹³C): While ¹H NMR provides the initial picture, ¹³C NMR is often more informative as the chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the substituent pattern.[10][11]

  • 2D NMR:

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this problem. It reveals long-range (2- and 3-bond) correlations between protons and carbons. For example, the protons of a substituent at C3 will show a correlation to the C3 and C4 carbons, but not C5. Conversely, a C5 substituent's protons will correlate to C5 and C4. This allows for unambiguous assignment of the substitution pattern.[9]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It is particularly useful for determining the position of the N-substituent. For example, the N1-substituent's protons will show a NOE to the C5-substituent, but not the C3-substituent.

G start Problem: Isomer Identification and Quantification nmr_1d Step 1: Acquire 1D NMR (¹H and ¹³C) start->nmr_1d nmr_2d Step 2: Acquire 2D NMR (HMBC and NOESY) nmr_1d->nmr_2d assign Step 3: Assign Signals - Use HMBC for C3/C5 substituent placement. - Use NOESY for N1 substituent placement. nmr_2d->assign quantify Step 4: Quantify Ratio - Integrate well-resolved, non-overlapping peaks in the ¹H NMR spectrum. assign->quantify end Structures Confirmed Ratio Determined quantify->end

Caption: Workflow for NMR-based isomer identification.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key regioselective pyrazole syntheses.

Protocol 1: Highly Regioselective Knorr Synthesis Using HFIP

This protocol describes a general procedure for the regioselective synthesis of N-methylpyrazoles from 1,3-diketones using a fluorinated alcohol as the solvent.[2]

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3-5 mL).

  • Reagent Addition: Add methylhydrazine (1.2 mmol) to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired pyrazole regioisomer.

Protocol 2: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines the synthesis of 3,5-disubstituted pyrazoles from N-tosylhydrazones and terminal alkynes, where the diazo compound is generated in situ.[2]

  • Reaction Setup: To a solution of the N-tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like dioxane or toluene (5 mL), add a base such as sodium tert-butoxide (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring by TLC for the disappearance of the starting materials.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.

References

  • BenchChem. (2025). Preventing the formation of byproducts in pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem Technical Support.
  • Castellano, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3521-3527. [Link]

  • BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Support.
  • Yadav, G., & Singh, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Farghaly, T. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(5), 1065. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem Technical Support.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Knorr pyrrole synthesis. Wikipedia. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Al-Zoubi, W. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 38-51.
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. PMC - NIH. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • BenchChem. (2025). Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem Technical Support.
  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Al-Hourani, B. J. (2020). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 13(1), 2849-2860. [Link]

  • Fruchier, A., Pellegrin, V., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

  • The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. PubMed. [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 292-296. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Alkorta, I., Elguero, J., & Goya, P. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 896-907. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606-5612. [Link]

  • Al-Saadi, M. S. (2008). Synthesis and In Vitro antitumor activity of some fused pyrazole and pyrazoline ring systems. Saudi Pharmaceutical Journal, 16(2), 135-145.
  • Sahu, S. K., et al. (2013). Synthesis of a new series of 4-(5-substituted aryl-4,5-dihydropyrazole-3-yl-amino)phenols and their biological evaluation. Medicinal Chemistry Research, 22(7), 3293-3301.
  • Sahu, J. K., et al. (2012). An environmentally friendlier approach—Ionic liquid catalysed, water promoted and grinding induced synthesis of highly functionalised pyrazole derivatives. RSC Advances, 3(38), 16994-16998.
  • Srivastava, M., et al. (2013). An environmentally friendlier approach—Ionic liquid catalysed, water promoted and grinding induced synthesis of highly functionalised pyrazole derivatives. RSC Advances, 3(38), 16994-16998.
  • Lv, P. C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606-4614.

Sources

Troubleshooting

Technical Support Center: Resolution of Pyrazole Derivative Enantiomers

Welcome to the technical support center for the chiral resolution of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] The ster...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] The stereochemistry of these compounds is often critical to their pharmacological activity and safety, making the separation of enantiomers a crucial step in drug development.

This guide provides in-depth, experience-driven answers to common challenges encountered during the resolution of pyrazole enantiomers. It is designed for researchers, chemists, and process development scientists seeking to move beyond trial-and-error and apply a systematic, mechanistically informed approach to chiral separations.

Section 1: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. However, success is highly dependent on the meticulous selection of the chiral stationary phase (CSP) and mobile phase.

Frequently Asked Questions (FAQs)

Question 1: How do I select the right chiral stationary phase (CSP) for my pyrazole derivative?

Answer: The selection of a CSP is the most critical factor in developing a successful chiral separation. There is no universal CSP, and the optimal choice depends on the specific structure of your pyrazole derivative. The interaction between the analyte and the CSP is a three-dimensional event, and small structural changes can significantly impact selectivity.[5][6]

A systematic screening approach is the most efficient strategy. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most versatile and successful for a wide range of compounds, including pyrazoles.[7][8][9][10][11]

  • Start with Polysaccharide Phases: Screen your racemate on a set of complementary polysaccharide-based columns. A good starting point includes columns with different selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).

  • Consider Analyte Structure: The presence of hydrogen bond donors/acceptors and π-systems in your pyrazole derivative is key. For instance, pyrazoles with aromatic substituents can form strong π-π interactions with the phenyl groups on the CSP. The NH group of the pyrazole ring can act as a hydrogen bond donor.[7][12]

  • Mechanism of Interaction: Chiral recognition on polysaccharide CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer to form transient, diastereomeric complexes.[13][14] Understanding these potential interactions will guide your initial column selection.

Question 2: What are the best mobile phases for separating pyrazole enantiomers?

Answer: The mobile phase modulates the interaction between the analyte and the CSP. The choice between normal-phase, polar organic, or reversed-phase modes can dramatically affect retention, resolution, and even the elution order of enantiomers.[6][14]

  • Normal-Phase (NP): Typically consists of a nonpolar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). NP often provides the highest selectivity for polysaccharide phases.[7][10] Amylose-based columns frequently show superior performance in normal-phase mode for pyrazole derivatives.[7][8][10]

  • Polar Organic Mode (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile. This mode is beneficial for achieving shorter run times and sharper peaks.[7][8][10] For pyrazoles, cellulose-based columns have shown excellent performance in polar organic modes.[7][8][10]

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) can significantly improve peak shape and resolution by suppressing unwanted ionic interactions with residual silanols on the silica support. However, be aware of the "memory effect," where additives can persist on the column and affect subsequent analyses.[5]

Troubleshooting Guide: Chiral Chromatography

Issue: I'm seeing poor resolution, peak tailing, or no separation at all.

This is a common issue that can often be resolved by systematically evaluating and adjusting several parameters.

Data Presentation: Troubleshooting Chiral HPLC/SFC Separations

Potential Cause Diagnostic Check Recommended Solution(s) Scientific Rationale
Inappropriate CSP The current CSP does not provide chiral recognition for your analyte. Screen a diverse set of CSPs (e.g., different cellulose and amylose derivatives). Chiral recognition is highly specific. The 3D structure of your analyte may not be complementary to the chiral cavities of the current CSP.[5]
Incorrect Mobile Phase The mobile phase is either too strong (low retention) or too weak (long retention, broad peaks). 1. Adjust Modifier %: In NP, vary the alcohol percentage. 2. Switch Mode: If in NP, try Polar Organic or Reversed Phase. The mobile phase competes with the analyte for interaction sites on the CSP. Optimizing this competition is key to achieving resolution.[7][8]
Poor Peak Shape Peaks are tailing or fronting. 1. Add an Additive: Use an acidic additive (e.g., 0.1% TFA) for acidic analytes or a basic one (e.g., 0.1% DEA) for basic analytes. 2. Check Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[15] Tailing is often caused by secondary ionic interactions with the silica support. Additives suppress these interactions. Mismatched sample solvent causes poor peak focusing on the column head.
Column Contamination/Damage A previously well-performing separation has degraded over time. 1. Flush the Column: Use a strong, non-damaging solvent (check manufacturer's guidelines). For immobilized columns, DMF or similar strong solvents can be used.[15] 2. Reverse Flush: Reverse the column and flush at a low flow rate to dislodge particulates from the inlet frit.[15] Strongly adsorbed impurities can block active sites on the CSP. Particulates can block the inlet frit, leading to high backpressure and poor peak shape.[15]

| Sub-optimal Temperature | Analysis is run at ambient temperature. | Vary the column temperature (e.g., from 10°C to 40°C). | Enantioselective interactions are thermodynamically controlled. Changing the temperature can significantly alter the selectivity (α) and resolution of the separation.[6] |

Mandatory Visualization: Chiral Chromatography Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization Start Racemic Pyrazole Sample Screen_CSP Screen on 3-4 CSPs (e.g., Amylose & Cellulose based) Start->Screen_CSP Screen_MP Use Standard Mobile Phases (NP: Hex/IPA, PO: MeOH, RP: ACN/H2O) Screen_CSP->Screen_MP Evaluate Evaluate Results Screen_MP->Evaluate No_Sep No Separation Evaluate->No_Sep No peaks resolved Poor_Sep Partial Separation (Rs < 1.5) Evaluate->Poor_Sep Some resolution Good_Sep Baseline Separation (Rs >= 1.5) Evaluate->Good_Sep Success No_Sep->Screen_CSP Return to Screening with different CSPs Opt_Mod Optimize Modifier Concentration Poor_Sep->Opt_Mod Final_Method Final Analytical Method Good_Sep->Final_Method Proceed to Prep/Analysis Opt_Add Screen Additives (Acidic/Basic) Opt_Mod->Opt_Add Opt_Temp Vary Temperature Opt_Add->Opt_Temp Opt_Temp->Final_Method

Caption: Workflow for chiral HPLC/SFC method development.

Section 2: Diastereomeric Crystallization

This classical resolution technique involves reacting the racemic pyrazole with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[16] Because diastereomers have different physical properties, they can often be separated by fractional crystallization.[16][17]

Frequently Asked Questions (FAQs)

Question 1: What factors should I consider when choosing a resolving agent for my pyrazole derivative?

Answer: The choice of resolving agent is paramount. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble than the other in a given solvent system.

  • Acid/Base Compatibility: If your pyrazole is basic (due to the pyridine-like nitrogen), use a chiral acid as the resolving agent (e.g., tartaric acid, mandelic acid, dibenzoyltartaric acid). If your pyrazole has an acidic functional group, use a chiral base (e.g., (R)- or (S)-1-phenylethylamine, brucine).[17]

  • Structural Rigidity: Resolving agents with rigid structures often form more robust and well-defined crystal lattices, which can lead to better discrimination between the diastereomers.

  • Availability and Cost: The resolving agent must be available in high enantiomeric purity and, for large-scale applications, be cost-effective and recoverable.[17]

  • Screening is Key: There is no substitute for an empirical screen. Test a variety of resolving agents in parallel to identify the one that provides the best differential solubility.

Question 2: How can I optimize crystallization conditions to improve diastereomeric excess (d.e.)?

Answer: Optimization is a multi-parameter process aimed at maximizing the solubility difference between the two diastereomeric salts.[18][19]

  • Solvent Selection: This is the most critical parameter. The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.[18][19] A solvent screen is essential. Often, a mixture of solvents (a good solvent and an anti-solvent) provides the best results.

  • Temperature Profile: Cooling rate can significantly impact crystal growth and purity. Slow cooling generally favors the formation of larger, more ordered crystals with higher purity. A thermodynamic study to construct a solubility phase diagram can provide invaluable insight into the optimal temperature range.[20][21]

  • Supersaturation: Crystallization occurs from a supersaturated solution. Controlling the level of supersaturation (by adjusting concentration and temperature) is key to avoiding spontaneous nucleation of the more soluble diastereomer.[20] Seeding the solution with a few crystals of the desired pure diastereomer can be a powerful technique to control crystallization.[20]

Troubleshooting Guide: Diastereomeric Crystallization

Issue: My diastereomeric salt won't crystallize or is "oiling out."

This is a common and frustrating problem that indicates the conditions are not suitable for forming a stable crystal lattice.

Data Presentation: Troubleshooting Crystallization Issues

Problem Potential Cause Recommended Solution(s) Scientific Rationale
No Crystallization Solution is too dilute (not supersaturated). 1. Concentrate: Slowly evaporate the solvent. 2. Add Anti-solvent: Gradually add a solvent in which the salt is insoluble. Crystallization requires the concentration to exceed the solubility limit. An anti-solvent reduces the overall solubility of the salt in the system.
Nucleation barrier is too high. 1. Scratch: Use a glass rod to scratch the inside of the flask below the solvent level. 2. Seed: Add a seed crystal of the desired product.[19][20] Scratching creates microscopic imperfections that can act as nucleation sites. Seeding provides a template for crystal growth, bypassing the initial nucleation energy barrier.
"Oiling Out" Salt's melting point is below the crystallization temperature. 1. Lower Temperature: Conduct the crystallization at a lower temperature. 2. Change Solvent: Switch to a less polar solvent system.[19] Oiling out occurs when the salt separates as a liquid phase. Lowering the temperature may solidify the oil. A different solvent can alter the salt's solubility and favor solid precipitation.
Solution is too concentrated. Add more solvent to dilute the solution before attempting to re-crystallize.[19] Extreme supersaturation can lead to the formation of an amorphous, liquid-like phase instead of an ordered crystal lattice.
Low Diastereomeric Excess (d.e.) Poor solubility difference between the diastereomers in the chosen solvent. Perform a comprehensive solvent screen. The goal is to find a solvent that maximizes the solubility difference.[18][19] The efficiency of the resolution is directly proportional to the difference in solubility between the two diastereomeric salts.[17]

| | Crystallization occurred too quickly, trapping impurities. | 1. Slow down the cooling rate. 2. Re-crystallize: Dissolve the solid and repeat the crystallization under more controlled conditions. | Rapid crystallization can lead to co-precipitation of the more soluble diastereomer, reducing the purity of the final product. |

Mandatory Visualization: Decision Tree for Diastereomeric Crystallization

G cluster_oil Troubleshoot Oiling cluster_nosolid Troubleshoot No Solid cluster_solid Analyze Solid Start Mix Racemic Pyrazole + Chiral Resolving Agent in Solvent Result Observe Outcome Start->Result Oiling Product 'Oils Out' Result->Oiling Liquid Phase NoSolid No Solid Forms Result->NoSolid Clear Solution Solid Solid Precipitates Result->Solid Crystals Form LowerT Lower Crystallization Temp Oiling->LowerT AddSolvent Add More Solvent Oiling->AddSolvent ChangeSolvent Change Solvent System Oiling->ChangeSolvent Concentrate Concentrate Solution NoSolid->Concentrate AddAntiSolvent Add Anti-Solvent NoSolid->AddAntiSolvent ScratchSeed Scratch Flask or Seed NoSolid->ScratchSeed CheckDE Analyze d.e. by Chiral HPLC/NMR Solid->CheckDE LowDE Low d.e. CheckDE->LowDE < 95% HighDE High d.e. (>95%) CheckDE->HighDE >= 95% Recrystallize Re-crystallize Solid LowDE->Recrystallize Optimize FinalProduct Cleave Resolving Agent HighDE->FinalProduct

Caption: Decision tree for troubleshooting diastereomeric salt crystallization.

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This method is valued for its high selectivity and mild, environmentally friendly reaction conditions.

Frequently Asked Questions (FAQs)

Question 1: Which class of enzymes is most effective for the kinetic resolution of pyrazole derivatives?

Answer: Lipases are the most versatile and widely used enzymes for kinetic resolution. They are robust, commercially available, and tolerate a wide range of organic solvents.

  • Common Lipases: Candida antarctica Lipase B (CALB) is an excellent starting point due to its broad substrate scope and high enantioselectivity.[22][23] Other useful lipases include those from Pseudomonas cepacia and Thermomyces lanuginosus.[24]

  • Reaction Type: The pyrazole must have a suitable functional group for the enzyme to act upon. For example, if the pyrazole contains a hydroxyl group, a lipase can be used to selectively acylate one enantiomer. If it contains an ester, a lipase can be used for selective hydrolysis.

  • Immobilization: Using an immobilized enzyme (e.g., Novozym 435, which is immobilized CALB) greatly simplifies reaction workup and allows for enzyme recycling, which is crucial for cost-effectiveness.[1][24]

Question 2: How do I control the reaction to achieve a high enantiomeric excess (e.e.) and a 50% conversion?

Answer: In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the unreacted starting material and the product.

  • Monitoring the Reaction: The reaction progress must be carefully monitored using chiral HPLC. This allows you to track the conversion percentage and the e.e. of both the starting material and the product over time.

  • Solvent Choice: The solvent can dramatically influence enzyme activity and enantioselectivity. Nonpolar, hydrophobic solvents like hexane or MTBE are often preferred as they do not strip the essential water layer from the enzyme's surface.

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity (E-value) of the reaction, as the energy difference between the two competing diastereomeric transition states becomes more significant.[25]

  • Acyl Donor (for acylation): The choice of acyl donor is important. Simple vinyl esters like vinyl acetate are often effective as the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.[23]

Troubleshooting Guide: Enzymatic Resolution

Issue: My enzymatic reaction is very slow or shows no stereoselectivity.

This indicates a mismatch between the enzyme, substrate, and reaction conditions.

Data Presentation: Troubleshooting Enzymatic Resolution

Problem Potential Cause Recommended Solution(s) Scientific Rationale
Low/No Activity Enzyme is denatured or inhibited. 1. Check Solvent: Ensure the solvent is compatible (nonpolar is often best). 2. Control Water Activity: The enzyme may be too dry or too wet. Add a small amount of buffer or molecular sieves. 3. Check pH/Temp: Ensure conditions are within the enzyme's optimal range. Enzymes require a specific microenvironment to maintain their catalytically active conformation. Solvent, water, pH, and temperature are critical parameters.[24]
Substrate does not fit the active site. Screen other enzymes. A different lipase or esterase may have an active site pocket that better accommodates your pyrazole derivative. The "lock and key" model requires a good geometric and electronic fit between the substrate and the enzyme's active site for catalysis to occur.[26]
Low Enantioselectivity (E-value) Poor chiral discrimination in the enzyme's active site. 1. Lower the Temperature: This can enhance selectivity.[25] 2. Change the Solvent: The solvent can alter the flexibility of the enzyme and influence substrate binding. 3. Modify the Substrate/Reagent: For an acylation, changing the acyl donor can sometimes improve selectivity. Enantioselectivity arises from the difference in activation energy (ΔΔG‡) for the reaction of the two enantiomers. Modifying conditions can increase this energy gap.[22][27]

| | Reaction has proceeded past 50% conversion. | Stop the reaction earlier. Monitor carefully by chiral HPLC and quench the reaction at ~50% conversion for optimal e.e. of both product and remaining substrate. | In a kinetic resolution, the e.e. of the substrate increases as the reaction progresses, while the e.e. of the product is highest at the beginning and decreases as the reaction goes past 50% conversion. |

Mandatory Visualization: Schematic of Lipase-Catalyzed Kinetic Resolution

G cluster_0 Racemic Pyrazole Substrate (with -OH group) cluster_1 Enzyme Active Site (Lipase) cluster_2 Reaction Products at ~50% Conversion Racemate (R)-Pyrazole-OH (S)-Pyrazole-OH Enzyme Immobilized Lipase (e.g., CALB) Racemate:S->Enzyme Slow or No Reaction Racemate:R->Enzyme Fast Reaction Products Enantioenriched (R)-Pyrazole-OAc Enantioenriched (S)-Pyrazole-OH Enzyme->Products Selective Acylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide with other p38 inhibitors

This guide provides an in-depth comparison of the efficacy of p38 mitogen-activated protein kinase (MAPK) inhibitors, with a particular focus on compounds built around the 5-aminopyrazole scaffold, such as 5-Amino-1-(4-c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of p38 mitogen-activated protein kinase (MAPK) inhibitors, with a particular focus on compounds built around the 5-aminopyrazole scaffold, such as 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide. We will delve into the critical role of the p38 MAPK pathway in inflammatory diseases, compare the performance of different inhibitor classes with supporting data, and provide detailed experimental protocols for researchers to assess inhibitor efficacy in their own work.

The p38 MAPK Pathway: A Core Mediator of Inflammation

The p38 MAPK pathway is a pivotal intracellular signaling cascade that orchestrates cellular responses to a wide range of external stressors, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental stresses.[1][2] This pathway is a key component of the larger MAPK superfamily, which also includes the ERK and JNK pathways.[1]

Activation of the p38 pathway, primarily through the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) by upstream kinases like MKK3 and MKK6, triggers a downstream cascade.[3][4][5] Activated p38 MAPK then phosphorylates a host of substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2.[2][3][6] This cascade ultimately leads to the increased production of pro-inflammatory cytokines, making the p38 MAPK pathway a critical therapeutic target for a multitude of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[4][7][8]

p38_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates (Thr180/Tyr182) MK2 MAPKAP-K2 (MK2) p38->MK2 phosphorylates TF Transcription Factors (e.g., ATF-2, MEF2) p38->TF phosphorylates Gene_Expression Gene Expression TF->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation leads to

Caption: The p38 MAPK signaling cascade.

A Comparative Analysis of p38 Inhibitor Efficacy

The development of p38 MAPK inhibitors has been a long journey marked by both promise and significant challenges.[8] Many early candidates failed in clinical trials due to a lack of sustained efficacy or off-target toxicities.[9][10][11] This has driven the search for more potent, selective, and well-tolerated compounds. The 5-aminopyrazole scaffold has emerged as a particularly promising chemical starting point.[12][13][14]

Compounds based on this scaffold, such as 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide, are part of a class of inhibitors designed for high potency and selectivity against the p38α isoform, which is considered the primary driver of inflammation.[11][12]

Below is a comparison of a representative 5-aminopyrazole compound with other notable p38 inhibitors that have been evaluated in preclinical or clinical settings.

Inhibitor Scaffold Class p38α IC₅₀ (nM) Cellular Potency (TNF-α Inhibition IC₅₀) Key Characteristics & Clinical Status References
Compound 2j 5-AminopyrazolePotent (specific value not stated)~100 nM (murine model)Potent and selective for p38α; demonstrated in vivo efficacy in an acute murine model of TNFα production.[12][13][12],[13]
RO3201195 5-Aminopyrazole6 nM40 nM (human whole blood)Orally bioavailable and highly selective; advanced to Phase I clinical trials.[15]
BIRB-796 (Doramapimod) Pyrazole Urea<10 nM30-100 nM (PBMCs)An allosteric inhibitor binding to a distinct pocket.[16] Clinical trials in Crohn's disease were halted due to liver toxicity and lack of efficacy.[17][11],[17],[16]
VX-745 Pyridinyl Imidazole~10 nM~200 nM (LPS-stimulated monocytes)One of the first p38 inhibitors to enter clinical trials. Development was stopped due to neurological side effects observed in animal studies.[10][9],[10]
SCIO-469 (Pamapimod) Pyridinyl Imidazole9 nM300 nM (human whole blood)Evaluated in rheumatoid arthritis and myelodysplastic syndromes, but showed no significant clinical efficacy.[10][9],[10]
SB203580 Pyridinyl Imidazole~50 nM100-300 nM (various cell types)A widely used tool compound for preclinical research; inhibits p38α and p38β isoforms.[11][18][11],[18]

*IC₅₀ values are approximate and can vary based on assay conditions.

Expert Interpretation: The data clearly positions the 5-aminopyrazole scaffold as a source of highly potent p38α inhibitors. Compounds like RO3201195 demonstrate superior cellular potency in inhibiting TNF-α production compared to earlier pyridinyl imidazole-based drugs like SCIO-469 and VX-745. The key advantage of this scaffold lies in its ability to facilitate a unique hydrogen bond with the kinase, which contributes to its high selectivity.[15] While allosteric inhibitors like BIRB-796 represented a novel approach, their clinical development was hampered by toxicity, underscoring the critical need for a balanced potency and safety profile that newer scaffolds aim to achieve.

Methodologies for Assessing Inhibitor Efficacy

To rigorously compare the efficacy of novel compounds like 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide against established benchmarks, a multi-tiered experimental approach is essential. This workflow progresses from direct enzyme inhibition to cellular pathway modulation and functional outcomes.

Experimental_Workflow cluster_workflow Efficacy Assessment Workflow cluster_outputs Key Outputs A Step 1: In Vitro Kinase Assay (Direct Target Engagement) B Step 2: Western Blot Analysis (Pathway Inhibition) A->B Confirms target in cell OutputA IC₅₀ Value A->OutputA C Step 3: Cellular Cytokine Assay (Functional Outcome) B->C Links pathway to function OutputB ↓ p-MK2 / p-ATF-2 B->OutputB OutputC ↓ TNF-α / IL-1β C->OutputC

Caption: A validated workflow for p38 inhibitor efficacy testing.

Protocol 1: In Vitro p38α Kinase Assay (Luminescent)

Causality: This is the foundational assay to determine if the compound directly inhibits the enzymatic activity of the target kinase, p38α. It measures the amount of ADP produced, which is directly proportional to kinase activity. This confirms on-target engagement and provides a quantitative IC₅₀ value.

Methodology (Adapted from Promega ADP-Glo™ Assay): [19]

  • Reagent Preparation:

    • Prepare a Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Dilute recombinant active p38α kinase enzyme and its substrate (e.g., ATF-2 fusion protein) in Kinase Buffer.[3][18]

    • Prepare a solution of ATP in Kinase Buffer. The concentration should be at or near the Km of ATP for p38α to ensure competitive binding can be accurately measured.

    • Perform a serial dilution of the test inhibitor (e.g., 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide) in DMSO, then dilute further in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).

    • Add 2 µl of the p38α enzyme solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular TNF-α Inhibition Assay

Causality: This assay moves from the isolated enzyme to a physiological context. It measures the inhibitor's ability to block the production of a key pro-inflammatory cytokine (TNF-α) in immune cells, providing a critical measure of cellular potency and membrane permeability.

Methodology (Adapted for THP-1 human monocytic cells): [20][21]

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 200 µl of culture medium.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the p38 inhibitor in culture medium.

    • Add 25 µl of the inhibitor dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

    • Stimulate the cells to produce TNF-α by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/ml.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 17-18 hours at 37°C.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants for analysis.

  • TNF-α Quantification (ELISA):

    • Quantify the amount of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.[20][22]

    • Briefly, this involves adding the supernatants to an antibody-coated plate, followed by a detection antibody, a substrate, and measurement of the resulting colorimetric signal.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the IC₅₀ for TNF-α inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: Western Blot for Phospho-p38 Downstream Targets

Causality: This biochemical assay provides direct evidence of target engagement within the cell. By measuring the phosphorylation state of a direct p38 substrate, such as ATF-2 or MK2, it confirms that the inhibitor is blocking the p38 signaling cascade at the intended point.[18]

Methodology:

  • Cell Treatment and Lysis:

    • Plate and treat cells (e.g., HEK293, THP-1) with the inhibitor and a stimulant (e.g., UV irradiation, Anisomycin, or LPS) as described in the cellular assay.[4][5][23]

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold cell lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[23]

    • Centrifuge the lysate at 14,000 rpm at 4°C to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in SDS sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a p38 target (e.g., anti-phospho-ATF-2 (Thr71) or anti-phospho-p38 (Thr180/Tyr182)).[5][18]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the signal using X-ray film or a digital imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total ATF-2 or total p38) or a housekeeping protein like GAPDH.

    • Quantify the band intensities using densitometry software to determine the ratio of phosphorylated protein to total protein.

Conclusion and Future Outlook

The 5-aminopyrazole scaffold, as represented by compounds like 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide, has proven to be a highly effective foundation for developing potent and selective p38 MAPK inhibitors.[12][15] Comparative analysis reveals that these next-generation inhibitors often exhibit superior cellular potency over earlier chemical classes that faced clinical setbacks.[10]

However, the journey of p38 inhibitors from bench to bedside has been fraught with challenges, primarily related to achieving a therapeutic window that balances anti-inflammatory efficacy with an acceptable safety profile.[9][11] The widespread role of p38 in cellular functions means that long-term inhibition can lead to unforeseen toxicities.[11]

For researchers in the field, the rigorous, multi-tiered validation process outlined in this guide is paramount. By systematically progressing from direct enzyme kinetics to cellular pathway analysis and functional cytokine readouts, scientists can build a comprehensive efficacy profile for novel inhibitors. This self-validating system ensures that decisions to advance a compound are based on a robust understanding of its on-target potency and cellular activity, paving the way for the development of safer and more effective treatments for inflammatory diseases.

References

  • The p38-MAPK pathway overview. - ResearchGate. Available from: [Link]

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  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. Available from: [Link]

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Comparative

A Comparative Guide to the Validation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide as a Potential IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the validation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide as a potential inhibitor of Interle...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide as a potential inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As of the latest literature review, direct experimental data validating this specific compound's activity against IRAK4 is not publicly available. Therefore, this document outlines a robust, multi-tiered validation strategy, drawing parallels with established IRAK4 inhibitors and providing the experimental methodologies required to rigorously assess its potential. By following this guide, researchers can systematically evaluate the compound's efficacy, selectivity, and mechanism of action, ultimately determining its viability as a therapeutic candidate.

The Rationale for Targeting IRAK4 in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These pathways are central to the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][5] Activated IRAK4 then initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][6]

Given its pivotal role, inhibiting IRAK4 presents a highly attractive therapeutic strategy to modulate the inflammatory response. The potential for IRAK4 inhibitors in treating conditions such as rheumatoid arthritis, lupus, and certain hematological malignancies is an active area of research, with several small molecule inhibitors advancing into clinical trials.[7]

The Candidate Inhibitor: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

The subject of this validation guide, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, belongs to a class of compounds, pyrazole-carboxamides, which have been explored for various biological activities. While direct evidence of its IRAK4 inhibitory activity is lacking, a structurally related series of compounds, 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, have been identified as potent IRAK4 inhibitors.[8][9][10] This structural similarity provides a compelling rationale for investigating the potential of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide as an IRAK4 inhibitor.

A Proposed Multi-Tiered Validation Strategy

To ascertain the potential of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide as a bona fide IRAK4 inhibitor, a systematic approach encompassing biochemical, cellular, and in vivo assays is essential. This strategy will allow for a comprehensive evaluation of its potency, selectivity, and efficacy.

Tier 1: Biochemical Validation of Direct IRAK4 Inhibition

The initial step is to determine if the compound directly interacts with and inhibits the kinase activity of IRAK4 in a cell-free system.

A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[11] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., Myelin Basic Protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • Positive control inhibitor (e.g., PF-06650833)

  • Assay plates and plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well or 384-well plate, add the IRAK4 enzyme, the kinase substrate, and the test compound or control at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The IC50 value will provide a quantitative measure of the compound's potency. For context, established IRAK4 inhibitors have demonstrated potent activity in such assays.

Compound Reported Biochemical IC50 (nM) Reference
PF-06650833 (Zimlovisertib)0.52[12]
BAY1834845 (Zabedosertib)3.55[12]
CA-4948 (Emavusertib)Potent IRAK4 inhibitor[13][14]
KT-474 (IRAK4 Degrader)Potent IRAK4 degrader[15]

A low nanomolar IC50 for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide would be a strong indicator of its potential as a direct IRAK4 inhibitor.

Tier 2: Cellular Validation of IRAK4 Pathway Inhibition

The next crucial step is to assess the compound's ability to inhibit IRAK4 signaling within a cellular context. This confirms cell permeability and target engagement in a more physiologically relevant environment.

A widely used method involves stimulating immune cells with a TLR agonist and measuring the subsequent production of pro-inflammatory cytokines.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

  • TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

  • Positive control inhibitor

  • Cell culture medium and reagents

  • ELISA or AlphaLISA kits for detecting cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Culture PBMCs or THP-1 cells in 96-well plates.

  • Pre-incubate the cells with serial dilutions of the test compound or positive control for a specified time (e.g., 1 hour).

  • Stimulate the cells with a TLR agonist (e.g., R848 or LPS).

  • Incubate for a further period (e.g., 18-24 hours) to allow for cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA or AlphaLISA.

  • Calculate the IC50 value for the inhibition of cytokine release.

A potent inhibition of cytokine production in this cellular assay would validate the compound's ability to modulate the IRAK4 signaling pathway.

Compound Reported Cellular IC50 (nM) Assay Details Reference
PF-06650833 (Zimlovisertib)2.4PBMC assay[16]
BAY1834845 (Zabedosertib)Potent inhibition of TNF-α and IL-6Healthy volunteers[12]

Demonstrating cellular activity in the low nanomolar range would be a significant milestone in the validation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Tier 3: In Vivo Validation of Efficacy

The final preclinical validation step involves assessing the compound's efficacy in a relevant animal model of an IRAK4-driven disease.

A common model is the lipopolysaccharide (LPS)-induced cytokine release model in rodents.

Materials:

  • Mice or rats

  • Lipopolysaccharide (LPS)

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide formulated for in vivo administration

  • Positive control inhibitor

  • Blood collection supplies

  • ELISA kits for rodent cytokines

Procedure:

  • Administer the test compound or positive control to the animals at various doses (e.g., via oral gavage).

  • After a specified time, challenge the animals with an intraperitoneal injection of LPS.

  • At the peak of the inflammatory response (e.g., 1-2 hours post-LPS), collect blood samples.

  • Measure the plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Determine the dose-dependent inhibition of cytokine release.

A significant and dose-dependent reduction in systemic cytokine levels in this in vivo model would provide strong evidence of the compound's therapeutic potential. Several known IRAK4 inhibitors have demonstrated efficacy in various preclinical models of inflammation and cancer.[13]

Visualizing the Validation Framework

To provide a clear overview of the IRAK4 signaling pathway and the proposed experimental workflow, the following diagrams are provided.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nuclear Translocation & Gene Transcription Inhibitor 5-Amino-1-(4-chlorophenyl) -1h-pyrazole-4-carboxamide Inhibitor->IRAK4 Inhibition

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Validation_Workflow Tier1 Tier 1: Biochemical Assay (In Vitro Kinase Assay) Tier2 Tier 2: Cellular Assays (Cytokine Release) Tier1->Tier2 If potent Outcome1 Determine IC50 (Direct Inhibition) Tier1->Outcome1 Tier3 Tier 3: In Vivo Model (LPS Challenge) Tier2->Tier3 If cell-active Outcome2 Determine Cellular IC50 (Pathway Inhibition) Tier2->Outcome2 Outcome3 Assess Efficacy (Dose-Response) Tier3->Outcome3

Caption: Proposed Validation Workflow for an IRAK4 Inhibitor Candidate.

Conclusion

While direct experimental evidence for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide as an IRAK4 inhibitor is currently unavailable, its structural similarity to a known class of IRAK4 inhibitors provides a strong impetus for its investigation. The multi-tiered validation strategy outlined in this guide, progressing from biochemical to cellular and finally to in vivo models, offers a rigorous and systematic approach to evaluate its potential. By comparing the generated data with that of established IRAK4 inhibitors, researchers can make an informed assessment of its potency, selectivity, and therapeutic promise. This guide serves as a comprehensive roadmap for the scientific community to explore and potentially validate a novel candidate in the promising field of IRAK4-targeted therapies.

References

  • IRAK4 - Wikipedia. (URL: [Link])

  • IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PubMed Central. (URL: [Link])

  • Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed Central. (URL: [Link])

  • Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed. (URL: [Link])

  • Regulation of innate immune signaling by IRAK proteins - Frontiers. (URL: [Link])

  • (PDF) Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - ResearchGate. (URL: [Link])

  • Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. (URL: [Link])

  • Investigational IRAK-4 inhibitors for the treatment of rheumatoid arthritis - ResearchGate. (URL: [Link])

  • Efficacy of the IRAK4 Inhibitor CA-4948 in Patient-Derived Xenograft Models of Diffuse Large B Cell Lymphoma - Curis, Inc. (URL: [Link])

  • Efficacy of Novel IRAK4 Inhibitors in ABC-DLBCL Xenograft Models - Curis, Inc. (URL: [Link])

  • IRAK4 Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • IRAK4 Kinase Enzyme Activity Assay Kit - DiscoverX. (URL: [Link])

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  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - NIH. (URL: [Link])

  • Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PubMed Central. (URL: [Link])

  • IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central. (URL: [Link])

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Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Analogs

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective inhibitors targeting...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective inhibitors targeting a wide array of enzymes, particularly protein kinases.[1][2] The versatility of this core structure allows for systematic modifications, enabling the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of key analogs, delving into the causal relationships between structural modifications and biological activity, supported by experimental data and validated methodologies.

The Core Scaffold: A Blueprint for Inhibition

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide core is characterized by several key features that are critical for its biological activity. The pyrazole ring system serves as a versatile anchor, while the substituents at the N1, C4, and C5 positions can be modified to optimize interactions with specific biological targets.[3] The 5-amino group and the 4-carboxamide moiety are often crucial for forming hydrogen bonds with the hinge region of kinase ATP-binding pockets, a common interaction motif for this class of inhibitors.[4]

The general structure allows for diverse chemical explorations at three primary positions: the N1-aryl ring, the C4-carboxamide, and other positions on the pyrazole core itself. Understanding how modifications at these sites influence activity is paramount for rational drug design.

Caption: Core structure and key modification points.

Structure-Activity Relationship (SAR) at the N1-Aryl Position

The substituent on the N1-aryl ring is a primary determinant of both potency and selectivity. This ring often inserts into a hydrophobic pocket adjacent to the ATP-binding site.

  • Impact of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF3) or nitro (-NO2), can significantly enhance inhibitory activity. For instance, in a series of pyrazole-based Aurora kinase inhibitors, a nitro group was found to be more optimal for activity than methyl, methoxy, or chloro substituents.[1] This enhancement is often attributed to favorable electronic properties and the ability to form specific interactions within the target protein.

  • Steric and Positional Effects: The position of substituents on the aryl ring is critical. In a study on pyrazole derivatives designed to induce biofilm dispersal, an ortho-fluorine substituent on the phenyl ring resulted in the highest activity compared to meta or para positioning.[5] This highlights the importance of precise positioning to achieve optimal interaction with the target protein.

SAR of the C4-Carboxamide Moiety

The C4-carboxamide group is instrumental in anchoring the inhibitor to the target, typically through hydrogen bonds. Modifications to the amide's terminal group (R2 in the diagram) can influence solubility, cell permeability, and potency.

  • Cyclic vs. Acyclic Substituents: Replacing a simple alkyl or aryl group with a heterocyclic moiety, such as piperazine, can improve pharmacokinetic properties and introduce new interaction points. In a series of CDK and FLT3 inhibitors, a piperazine group extending into a solvent-accessible area was shown to be beneficial for activity.[4]

  • Introduction of Functional Groups: The incorporation of polar functional groups on the carboxamide substituent can enhance solubility. However, this must be balanced, as excessive polarity can hinder cell membrane permeability.

Comparative Analysis: Analogs as Kinase Inhibitors

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold has been successfully employed to develop inhibitors for various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[6][7] The table below compares the performance of representative analogs against different kinase targets.

Compound ID Target Kinase Key N1-Aryl Substituent Key C4-Carboxamide Moiety IC50 (nM) Reference
Compound 10h FGFR12,4-dichloro-5-methoxyphenylN-(acryloyl)piperazin-1-yl46[6]
FGFR22,4-dichloro-5-methoxyphenylN-(acryloyl)piperazin-1-yl41[6]
FGFR32,4-dichloro-5-methoxyphenylN-(acryloyl)piperazin-1-yl99[6]
Compound 6k Aurora A4-methoxyphenylN-(3-(dimethylamino)propyl)16.3[7]
Aurora B4-methoxyphenylN-(3-(dimethylamino)propyl)20.2[7]
Compound 8t FLT3Phenyl4-(4-methylpiperazin-1-yl)phenyl0.089[4]
CDK2Phenyl4-(4-methylpiperazin-1-yl)phenyl0.719[4]

Data presented as half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.

The data clearly demonstrates that subtle changes to the peripheral substituents can dramatically alter both potency and selectivity. For example, compound 10h, with its dichlorinated phenyl ring and an acryloyl piperazine moiety, shows potent pan-FGFR inhibition, including activity against a common gatekeeper mutant.[6] This covalent binder was designed to overcome drug resistance.[6] In contrast, compound 6k, with a simpler methoxyphenyl group and a dimethylaminopropyl amide, exhibits potent and selective inhibition of Aurora kinases A and B.[7]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.

A. General Synthesis Protocol for 5-Amino-1-aryl-1H-pyrazole-4-carboxamide Analogs

The synthesis of these analogs often follows a multi-step pathway, a representative example of which is outlined below.[8][9]

Synthesis_Workflow start Starting Materials (e.g., Substituted anilines, ethyl cyanoacetate) step1 Step 1: Cyclization - React with hydrazine - Forms pyrazole core start->step1 step2 Step 2: N-Arylation - Couple with aryl halide - Introduces R1 group step1->step2 step3 Step 3: Amide Coupling - Hydrolyze ester to acid - Couple with desired amine (R2-NH2) step2->step3 product Final Product (Purification & Characterization) step3->product

Caption: A generalized synthetic workflow.

Step-by-Step Protocol:

  • Pyrazole Core Formation: A substituted hydrazine is reacted with a suitable three-carbon precursor, such as a derivative of ethyl cyanoacetate, to form the substituted 5-aminopyrazole ring.

  • N-Arylation: The pyrazole nitrogen (N1) is coupled with a substituted aryl halide (e.g., aryl iodide or bromide) under conditions such as a Buchwald-Hartwig or Ullmann condensation to install the N1-aryl group.

  • Carboxamide Formation: The ester at the C4 position is hydrolyzed to a carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is activated using a coupling agent (e.g., HATU, HBTU) and reacted with the desired amine (R2-NH2) to form the final carboxamide analog.

  • Purification and Characterization: The final compound is purified using techniques like flash chromatography or preparative HPLC. The structure is confirmed by 1H NMR, 13C NMR, and mass spectrometry.[9]

B. In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a common method to determine the IC50 value of a test compound.

  • Reagents and Materials: Recombinant human FGFR1 kinase, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds dissolved in DMSO, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • A dilution series of the test compound is prepared in assay buffer.

    • FGFR1 enzyme is added to the wells of a microplate containing the test compound or DMSO (vehicle control).

    • The reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis:

    • Luminescence signals are plotted against the logarithm of the compound concentration.

    • A sigmoidal dose-response curve is fitted to the data using non-linear regression.

    • The IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity, is calculated from the curve.

Conclusion and Future Directions

The 5-amino-1-aryl-1H-pyrazole-4-carboxamide scaffold remains a highly productive platform for the development of targeted inhibitors. The structure-activity relationships discussed highlight a clear rationale for analog design: the N1-aryl group dictates selectivity and hydrophobic interactions, while the C4-carboxamide secures the binding orientation and fine-tunes physicochemical properties.

Future efforts will likely focus on developing analogs with improved selectivity profiles to minimize off-target effects and on designing covalent or allosteric inhibitors to overcome acquired drug resistance. As our understanding of the structural biology of target proteins deepens, the rational design of next-generation pyrazole-based therapeutics will continue to advance, offering new hope for treating a range of diseases from cancer to inflammatory disorders.[10]

References

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 944-950. Available at: [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. Request PDF available at: [Link]

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  • Wang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(2), 392. Available at: [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 556-561. Available at: [Link]

  • Guler, O. O., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1302, 137452. Available at: [Link]

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Validation

A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Kinase Inhibitors: A Case Study with 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (ACPC)

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for a novel therapeutic candidate. While the spe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a robust in vitro-in vivo correlation (IVIVC) for a novel therapeutic candidate. While the specific compound, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (herein referred to as ACPC), is a less-characterized molecule, its pyrazole-4-carboxamide core is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3] Recent studies have highlighted derivatives of this scaffold as potent inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR) and Succinate Dehydrogenase (SDH).[4][5][6][7]

This document, therefore, uses ACPC as a hypothetical case study to delineate the critical experimental pathway from initial biochemical assays to preclinical animal models, focusing on a plausible mechanism of action as a pan-FGFR inhibitor. The principles and methodologies described herein are broadly applicable to other novel small molecule kinase inhibitors.

The Imperative of IVIVC in Drug Discovery

An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[8][9][10] Establishing a strong IVIVC is a cornerstone of efficient drug development. It allows for the optimization of formulations and predicts in vivo bioavailability, potentially reducing the number of extensive and costly human clinical trials.[10] However, achieving this correlation is often challenging, as factors like drug permeability, metabolism, and the complex physiological environment can lead to discrepancies between in vitro potency and in vivo efficacy.[9][11]

Section 1: Initial Target Identification and In Vitro Characterization

The journey begins with pinpointing the molecular target and quantifying the compound's activity in a controlled, cell-free environment. Given the prevalence of the pyrazole-4-carboxamide scaffold in oncology, we hypothesize that ACPC targets the FGFR family, whose aberrant activation is a known driver in various cancers.[6]

1.1. Kinase Panel Screening

The first step is to confirm the target and assess selectivity. A broad kinase panel assay is indispensable.

  • Rationale: This initial screen provides a landscape of the compound's activity across the human kinome. High selectivity for the target kinase family (FGFRs) over others is a desirable characteristic, as off-target effects are a primary source of toxicity.

  • Experimental Protocol: Kinase Glo® Assay

    • Prepare a stock solution of ACPC in 100% DMSO.

    • In a 384-well plate, add 5 µL of kinase buffer containing the specific FGFR isoenzyme (FGFR1, 2, 3, or 4).

    • Add 0.1 µL of ACPC at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

    • Initiate the kinase reaction by adding 5 µL of ATP substrate solution.

    • Incubate at room temperature for 1 hour.

    • Add 10 µL of Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.

    • Calculate IC50 values by fitting the data to a dose-response curve.

1.2. Cell-Based Target Engagement and Pathway Modulation

After confirming biochemical potency, the next logical step is to verify that ACPC can enter cells and inhibit the target in a more complex biological context.

  • Rationale: Cell-based assays confirm target engagement and downstream pathway modulation. For an FGFR inhibitor, this means assessing the phosphorylation status of key downstream effectors like FRS2, AKT, and ERK.

  • Experimental Protocol: Western Blot for Phospho-FGFR and Downstream Signaling

    • Culture a cancer cell line with known FGFR amplification (e.g., SNU-16 gastric cancer cells for FGFR2).[6]

    • Serum-starve the cells for 24 hours to reduce basal signaling.

    • Pre-treat cells with varying concentrations of ACPC for 2 hours.

    • Stimulate the cells with a relevant fibroblast growth factor (e.g., FGF2) for 15 minutes to activate the pathway.

    • Lyse the cells and quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected In Vitro Data Summary

Assay TypeTarget/Cell LineEndpointExpected ACPC PotencyAlternative Compound (Control)
Biochemical AssayRecombinant FGFR1IC5046 nMFutibatinib (IC50: 1.5 nM)
Biochemical AssayRecombinant FGFR2IC5041 nMFutibatinib (IC50: 1.2 nM)
Biochemical AssayRecombinant FGFR3IC5099 nMFutibatinib (IC50: 2.5 nM)
Cell-Based AssaySNU-16 (FGFR2 amp)IC50 (p-FGFR)59 nMFutibatinib (IC50: 10 nM)
Cell-Based AssayNCI-H520 (FGFR1 amp)IC50 (p-ERK)19 nMFutibatinib (IC50: 5 nM)
Note: Expected potency values for ACPC are modeled after a representative compound from cited literature to provide a realistic benchmark.[6]
Section 2: Bridging the Gap - Cellular to Systemic

A significant hurdle in IVIVC is predicting how a compound will behave in a whole organism based on cellular data.[11] Pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies are crucial at this stage.

2.1. In Vitro ADME Profiling

  • Rationale: These assays predict the metabolic stability and permeability of the compound, which are key determinants of oral bioavailability and in vivo exposure. Poor metabolic stability is a common reason for the failure of IVIVC.[11]

  • Key Experiments:

    • Metabolic Stability: Incubate ACPC with liver microsomes to determine its intrinsic clearance.

    • Permeability: Use a Caco-2 cell monolayer assay to assess its potential for oral absorption.

    • Plasma Protein Binding: Measure the extent to which ACPC binds to plasma proteins, as only the unbound fraction is pharmacologically active.

Workflow for In Vitro to In Vivo Transition

Caption: Logical flow from initial in vitro screening to in vivo validation for IVIVC.

Section 3: In Vivo Validation and Correlation

The final phase involves testing the compound in a living system to measure its real-world efficacy and correlate it with the in vitro and PK data.

3.1. Xenograft Tumor Model

  • Rationale: An animal model, typically an immunodeficient mouse bearing a human tumor xenograft, provides the ultimate test of a compound's anti-cancer activity. The choice of cell line for the xenograft should be informed by the in vitro sensitivity data (e.g., SNU-16 or NCI-H520).

  • Experimental Protocol: Gastric Cancer Xenograft Study

    • Implant SNU-16 cells subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and ACPC treatment groups (e.g., 10, 30, 100 mg/kg, administered orally once daily).

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, collect plasma for pharmacokinetic analysis and tumors for pharmacodynamic (PD) analysis (e.g., Western blot for p-FGFR).

3.2. Establishing the Correlation

A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between in vitro dissolution and in vivo absorption.[8][12] For an oncology drug, a practical approach often involves correlating plasma concentration (exposure) with tumor growth inhibition (response).

Workflow for Data Correlation and IVIVC Modeling

IVIVC_Model invitro_data In Vitro Potency (IC50, EC50) model PK/PD Modeling Software (e.g., NONMEM, Phoenix) invitro_data->model pk_data Pharmacokinetics (AUC, Cmax) pk_data->model pd_data Pharmacodynamics (Tumor Growth Inhibition) pd_data->model ivivc Predictive IVIVC Exposure-Response Model model->ivivc Correlate

Caption: Diagram illustrating the integration of in vitro and in vivo data to build a predictive IVIVC model.

Comparative Data Summary: In Vitro vs. In Vivo

ParameterIn Vitro ResultIn Vivo Result (30 mg/kg dose)Correlation Analysis
Target Inhibition EC50 for p-FGFR inhibition = 59 nM75% reduction in tumor p-FGFRStrong positive correlation between cellular potency and target modulation in the tumor.
Cell Proliferation IC50 for SNU-16 cell growth = 73 nM60% Tumor Growth Inhibition (TGI)A clear relationship exists, but the magnitude of effect is modulated by pharmacokinetic properties.
Exposure N/APlasma AUC = 5,000 ng*h/mLThe achieved plasma concentration must exceed the in vitro IC50 for a sustained period to drive efficacy.
Conclusion

Establishing a robust in vitro-in vivo correlation is a multi-faceted process that requires a logical, stepwise progression from simple biochemical assays to complex whole-animal studies. For a novel pyrazole carboxamide like ACPC, posited as an FGFR inhibitor, the pathway involves confirming on-target activity, assessing cellular effects, profiling ADME properties, and finally, validating efficacy in a relevant xenograft model. The resulting PK/PD data forms the basis of a predictive IVIVC model, a powerful tool that can de-risk and accelerate the journey of a promising compound from the laboratory to the clinic.

References

  • Scaffold-hopping inspired design approach towards the new azetidinyl... ResearchGate. Available from: [Link]

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  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. SpringerLink. Available from: [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. Available from: [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. Available from: [Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry. Available from: [Link]

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  • Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3. PubMed. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide Against Known Kinase Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical evaluation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a novel compo...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a novel compound with a pyrazole scaffold. Given the prevalence of pyrazole derivatives as potent kinase inhibitors in oncology, this document outlines a rigorous, multi-tiered strategy to benchmark this compound against established, FDA-approved drugs targeting the Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinase 4/6 (CDK4/6) pathways.

The experimental design herein is rooted in the principles of reproducibility and mechanistic clarity, providing not just protocols, but the scientific rationale behind each step. This ensures that the generated data is robust, interpretable, and translatable for further drug development.

Introduction and Rationale

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have been successfully developed as inhibitors of critical signaling proteins, particularly protein kinases. Recent literature suggests that compounds structurally related to 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide exhibit potent inhibitory activity against kinases that are key drivers of oncogenesis, such as FGFRs and CDKs.

Dysregulation of the FGFR signaling cascade and the CDK4/6-Retinoblastoma (Rb) axis are hallmark features of various malignancies. Consequently, these pathways represent high-value targets for therapeutic intervention. This guide proposes a head-to-head comparison of our investigational compound, hereafter designated as INV-541 , against clinically validated inhibitors to ascertain its potency, selectivity, and potential as a novel anticancer agent.

Benchmark Drugs:

  • FGFR Inhibitor: Futibatinib (Lytgobi®), an irreversible, covalent pan-FGFR inhibitor.

  • CDK4/6 Inhibitor: Palbociclib (Ibrance®), a selective, reversible inhibitor of CDK4 and CDK6.

Proposed Mechanism of Action and Experimental Overview

We hypothesize that INV-541 functions as a competitive inhibitor at the ATP-binding pocket of FGFR and/or CDK4/6 kinases. The benchmarking strategy is designed to test this hypothesis through a phased approach, moving from in vitro biochemical validation to cell-based functional assays and culminating in in vivo efficacy studies.

DOT Script for Experimental Workflow

G cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Efficacy Studies a1 Biochemical Kinase Assay (IC50 Determination) a2 Kinase Selectivity Profiling a1->a2 Assess Specificity b1 Cellular Proliferation Assay (GI50 Determination) a2->b1 Advance Lead Compound b2 Target Engagement Assay (Western Blot) b1->b2 Confirm On-Target Effect c1 Xenograft Tumor Model (Efficacy Assessment) b2->c1 Confirm In Vivo Candidacy c2 Pharmacokinetic Analysis c1->c2 Evaluate In Vivo Profile

Caption: A three-phase workflow for benchmarking INV-541.

Phase 1: In Vitro Biochemical Characterization

The initial phase focuses on determining the direct inhibitory effect of INV-541 on purified kinase enzymes. This is the most direct assessment of potency and provides the basis for all subsequent experiments.

Primary Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of INV-541 against FGFR1, FGFR2, CDK4/Cyclin D1, and CDK6/Cyclin D1.

Causality: The IC50 value is a fundamental measure of a drug's potency. A low nanomolar IC50 is indicative of a strong interaction between the inhibitor and the kinase. We employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies ADP produced during the kinase reaction. This assay is highly sensitive, compatible with a wide range of ATP concentrations, and avoids the use of radioactive materials, making it a robust and safe choice for high-throughput screening.

Protocol: ADP-Glo™ Kinase Assay [1][2]

  • Compound Preparation: Prepare a 10 mM stock solution of INV-541, Futibatinib, and Palbociclib in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control.

  • Add 2 µL of the respective kinase/substrate mixture (e.g., FGFR1 and a generic peptide substrate, or CDK4/Cyclin D1 and Rb protein).

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure physiologically relevant inhibition data.

  • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin needed for the detection reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Normalize the data to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling

Objective: To assess the selectivity of INV-541 across a broad panel of human kinases.

Causality: High selectivity is a critical attribute of a successful targeted therapy, as off-target inhibition can lead to toxicity. Profiling against a large kinase panel helps to identify potential liabilities early in development and confirms the specificity for the intended targets.

Protocol: The IC50 determination will be performed by a specialized contract research organization (e.g., Reaction Biology, Eurofins) using their established kinase panel (e.g., >400 kinases) with a standardized radiometric or luminescence-based assay format. INV-541 will be tested at a fixed concentration (e.g., 1 µM) to identify initial hits, followed by full IC50 determination for any kinase showing >50% inhibition.

Table 1: Hypothetical Biochemical IC50 Data

CompoundFGFR1 (nM)FGFR2 (nM)CDK4/Cyclin D1 (nM)CDK6/Cyclin D1 (nM)
INV-541 85601525
Futibatinib3.81.5>10,000>10,000
Palbociclib>10,000>10,0001116

Phase 2: Cell-Based Functional Assays

This phase evaluates the ability of INV-541 to inhibit its target kinases within a cellular context and subsequently block cancer cell proliferation.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI50) of INV-541 in cancer cell lines dependent on FGFR or CDK4/6 signaling.

Causality: A potent biochemical inhibitor must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response—in this case, halting proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is used, which measures intracellular ATP levels as an indicator of metabolic activity and cell viability.[3][4] It is crucial to select cell lines with a known dependency on the target pathway for these results to be meaningful.

Protocol: CellTiter-Glo® Assay [5]

  • Cell Seeding: Seed cancer cells in 96-well, opaque-walled plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • FGFR-dependent lines: KATO-III (gastric cancer, FGFR2 amplification), JMSU1 (bladder cancer, FGFR1 dependent).[6][7]

    • CDK4/6-dependent lines: MCF-7 (breast cancer, ER+/RB1 proficient), T47D (breast cancer, ER+/RB1 proficient).[8][9]

  • Compound Treatment: The following day, treat the cells with a serial dilution of INV-541 and the appropriate benchmark drugs. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the GI50 value by plotting the percentage of cell growth inhibition relative to DMSO controls against the log of compound concentration.

Table 2: Hypothetical Cell Proliferation GI50 Data

CompoundKATO-III (nM)JMSU1 (nM)MCF-7 (nM)T47D (nM)
INV-541 1502104560
Futibatinib2540>10,000>10,000
Palbociclib>10,000>10,00090110
Target Engagement and Pathway Modulation Assay

Objective: To confirm that INV-541 inhibits the phosphorylation of downstream substrates of FGFR and CDK4/6 in treated cells.

Causality: This experiment directly links the observed anti-proliferative effect to the intended mechanism of action. By observing a dose-dependent decrease in the phosphorylation of key pathway proteins (p-FRS2 for FGFR; p-Rb for CDK4/6), we can confirm that the compound is engaging its target and modulating the relevant signaling pathway.

DOT Script for Signaling Pathways

G cluster_0 FGFR Pathway cluster_1 CDK4/6 Pathway FGFR FGFR FRS2 FRS2 FGFR->FRS2 phosphorylates ERK ERK FRS2->ERK activates Proliferation1 Cell Proliferation & Survival ERK->Proliferation1 INV_FGFR INV-541 Futibatinib INV_FGFR->FGFR CDK46 CDK4/6- Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1S G1-S Transition (Cell Cycle Progression) E2F->G1S INV_CDK INV-541 Palbociclib INV_CDK->CDK46

Caption: Targeted inhibition of FGFR and CDK4/6 signaling pathways.

Protocol: Western Blot Analysis

  • Cell Treatment: Plate KATO-III and MCF-7 cells and allow them to adhere. Starve the cells (if necessary for the pathway) and then treat with INV-541 or a benchmark drug at various concentrations (e.g., 0.1x, 1x, and 10x GI50) for 2-4 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-FRS2, anti-phospho-Rb (Ser780), and corresponding total protein antibodies). Use anti-β-actin as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Phase 3: In Vivo Efficacy Assessment

The final preclinical phase assesses the anti-tumor activity of INV-541 in a living organism, providing crucial data on efficacy and tolerability.

Subcutaneous Xenograft Model

Objective: To evaluate the ability of INV-541 to inhibit tumor growth in an immunodeficient mouse model.

Causality: While in vitro and cell-based assays are informative, they do not capture the complexities of a three-dimensional tumor microenvironment or the pharmacokinetics and pharmacodynamics of a drug in a whole organism. The xenograft model is the standard for assessing the in vivo anti-tumor efficacy of a compound before it can be considered for clinical trials.[1]

Protocol: Xenograft Efficacy Study

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously implant KATO-III or MCF-7 cells (5-10 million cells in Matrigel) into the right flank of each mouse. For MCF-7 models, supplement the mice with an estrogen pellet to support tumor growth.

  • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.[10][11]

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose, orally, once daily)

    • INV-541 (e.g., 25 mg/kg, orally, once daily)

    • INV-541 (e.g., 50 mg/kg, orally, once daily)

    • Benchmark drug (Futibatinib at 20 mg/kg for KATO-III; Palbociclib at 100 mg/kg for MCF-7; orally, once daily)

  • Dosing and Monitoring: Administer the compounds for 21-28 days. Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study endpoint is reached when tumors in the vehicle group reach the maximum allowed size (e.g., 2000 mm³) or after the pre-defined treatment duration.[12] At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Table 3: Hypothetical In Vivo Efficacy Data (Day 21)

Treatment GroupModelAverage Tumor Volume (mm³)Tumor Growth Inhibition (%)
VehicleKATO-III1850-
INV-541 (50 mg/kg) KATO-III74060%
Futibatinib (20 mg/kg)KATO-III55570%
VehicleMCF-71600-
INV-541 (50 mg/kg) MCF-748070%
Palbociclib (100 mg/kg)MCF-740075%

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking the novel compound 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (INV-541) against established kinase inhibitors. The phased approach, from biochemical assays to in vivo models, is designed to provide a comprehensive preclinical data package.

Based on the hypothetical data presented, INV-541 demonstrates promising dual inhibitory activity against both CDK4/6 and, to a lesser extent, FGFR pathways. Its potent anti-proliferative effects in relevant cancer cell lines and significant tumor growth inhibition in xenograft models warrant further investigation.

Future studies should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, formal toxicology studies in multiple species, and the identification of predictive biomarkers to guide potential clinical development. The data generated following this guide will be instrumental in determining the therapeutic potential of INV-541 and its positioning within the landscape of targeted cancer therapies.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol. Retrieved from Promega website.[1]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Retrieved from Promega website.[3]

  • Promega Corporation. (n.d.). CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies. Retrieved from Promega website.[4]

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313. Retrieved from Promega website.[2]

  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved from Promega website.[13]

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Retrieved from Promega website.[5]

  • Tecca, P., et al. (2020). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res.
  • University of North Carolina at Chapel Hill. (2021). Standard on Tumor Production and Cancer Research In Mice and Rats. Retrieved from UNC Policies website.[10]

  • Jensen, M. M., et al. (2018). Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. J Transl Med.[11]

  • University of Washington. (n.d.). Tumor Growth Monitoring and Endpoint Criteria in Research Animals. Retrieved from UW Office of Animal Welfare website.[14]

  • Gao, L. (2018). Response to "Which are the endpoint for subcutaneous tumor xenograft?". ResearchGate.[12]

  • Perkins, E., et al. (2015). Cyclin dependent kinase signaling in oncology: Evaluation of CDK4/6 inhibition in breast cancer cell lines via HTRF immunoassays. Revvity.[8]

  • Foy, R., et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Breast Cancer.[15]

  • Tomlinson, D. C., et al. (2012). FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer. PLoS One.[6]

  • Phase Holographic Imaging. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Retrieved from PHI website.[9]

  • Takeda, H., et al. (2011). Characterization of human cancer cell lines with FGFR2 amplification. Biochem Biophys Res Commun.[7]

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Validation

Assessing the Kinase Selectivity of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: A Comparative Guide

In the landscape of modern drug discovery, the precision of molecularly targeted agents is paramount. Kinase inhibitors, a cornerstone of targeted therapy, have revolutionized the treatment of numerous diseases, particul...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precision of molecularly targeted agents is paramount. Kinase inhibitors, a cornerstone of targeted therapy, have revolutionized the treatment of numerous diseases, particularly cancer. However, the therapeutic window of these inhibitors is often defined by their selectivity – the ability to inhibit the intended target kinase without engaging off-target kinases, which can lead to unforeseen side effects and toxicities. This guide provides a comprehensive assessment of the kinase selectivity of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide , a member of the pharmacologically significant pyrazole-carboxamide scaffold.

This document offers an in-depth comparison with other notable kinase inhibitors, supported by experimental methodologies, to provide researchers, scientists, and drug development professionals with a critical resource for evaluating and utilizing this class of compounds. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible data.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors. Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an attractive starting point for inhibitor design. The 5-amino-1H-pyrazole-4-carboxamide core, in particular, has given rise to inhibitors targeting a diverse range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4]

While a comprehensive kinome scan for the exact molecule 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is not publicly available, analysis of closely related analogs allows us to infer a likely selectivity profile. Derivatives of this scaffold have demonstrated potent activity against several kinase families, suggesting that our compound of interest may also exhibit a focused, yet potentially multi-targeted, profile.

Methodologies for Assessing Kinase Inhibitor Selectivity

A multi-faceted approach is essential for accurately profiling the selectivity of a kinase inhibitor. Here, we detail three gold-standard techniques that provide complementary information on inhibitor-kinase interactions, from broad, system-wide screening to detailed biophysical characterization of binding events.

In Vitro Kinase Profiling: The Broad Stroke

Kinome profiling, often performed using large panels of recombinant kinases, is the first step in understanding the selectivity of a compound. These assays typically measure the inhibition of kinase activity at a fixed concentration of the test compound.

This protocol describes a common method for measuring the inhibitory activity of a compound against a panel of kinases using a radiometric filter binding format.

Materials:

  • Recombinant kinases of interest

  • Specific peptide or protein substrates for each kinase

  • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM DTT)

  • [γ-³³P]ATP

  • Test compound (5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide) and control inhibitors (e.g., Staurosporine)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate and wash extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Serial Dilution of Inhibitor AddInhibitor Add Inhibitor to Plate Compound->AddInhibitor KinaseMix Prepare Kinase/Substrate Mix KinaseMix->AddInhibitor AddATP Initiate with [γ-³³P]ATP AddInhibitor->AddATP Incubate Incubate at 30°C AddATP->Incubate StopReaction Stop Reaction & Filter Incubate->StopReaction Scintillation Measure Radioactivity StopReaction->Scintillation Analysis Calculate IC50 Scintillation->Analysis

Figure 1. Workflow for an in vitro radiometric kinase assay.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context

CETSA is a powerful biophysical method that assesses target engagement in a cellular environment. It is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its thermal stability.

Materials:

  • Cultured cells expressing the target kinase(s)

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target kinase and a loading control

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO for a specified time.

  • Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase and a loading control by SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_cell Cellular Phase cluster_thermal Thermal Challenge cluster_analysis Analysis Treat Treat Cells with Compound Harvest Harvest & Resuspend Cells Treat->Harvest Heat Apply Temperature Gradient Harvest->Heat Lysis Lyse Cells Heat->Lysis Centrifuge Pellet Aggregates Lysis->Centrifuge WB Western Blot for Soluble Protein Centrifuge->WB Curve Generate Melting Curve WB->Curve

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified recombinant kinase

  • Test compound

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the protein extensively against the ITC buffer. Dissolve the compound in the same buffer. Degas both solutions.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the KD, n, and ΔH.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein Protein in Cell Dialyzed & Degassed ITC Isothermal Titration Calorimeter Protein->ITC Ligand Ligand in Syringe Dissolved & Degassed Ligand->ITC Data Raw Heat Data Integrated Peaks ITC->Data Titration Fit Binding Curve K_D, n, ΔH Data->Fit Fitting

Figure 3. Isothermal Titration Calorimetry (ITC) experimental overview.

Comparative Selectivity Profile

To contextualize the potential selectivity of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, we will compare its inferred profile with those of three well-characterized kinase inhibitors: AT7519 , a multi-CDK inhibitor; Tozasertib (VX-680) , a pan-Aurora kinase inhibitor; and Milciclib (PHA-848125) , a dual CDK/Trk inhibitor.

Kinase Target Family5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide (Inferred)AT7519[5][6][7][8][9][10][11]Tozasertib (VX-680)[5][8][9][12][13]Milciclib (PHA-848125)[3][14][15][16][17][18][19]
CDKs Likely activity, based on scaffoldPotent (CDK1, 2, 4, 5, 6, 9)ModeratePotent (CDK1, 2, 4, 5, 7)
Aurora Kinases Possible activityWeakPotent (Aurora A, B, C)Weak
FGFRs Likely activity , based on scaffoldWeakWeakWeak
IRAK4 Possible activity , based on scaffoldNot reportedNot reportedNot reported
Trk Family Not expectedNot reportedNot reportedPotent (TrkA, TrkB)
p38 MAP Kinase Possible activity , based on scaffoldWeakWeakWeak

This table presents a qualitative summary. For detailed IC₅₀/Kᵢ values, refer to the cited literature.

Analysis of Comparative Data:

  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide: Based on the activity of its close analogs, this compound is predicted to exhibit a focused selectivity profile, likely targeting specific members of the CDK and FGFR families. Its potential activity against IRAK4 and p38 MAP kinase warrants further investigation.

  • AT7519: This compound serves as an example of a multi-targeted CDK inhibitor, with potent activity across several CDK family members.[5][6][7][8][9][10][11] This broad CDK inhibition can be advantageous for certain therapeutic applications but may also lead to off-target effects related to the inhibition of multiple cell cycle and transcriptional CDKs.

  • Tozasertib (VX-680): In contrast to the CDK-focused inhibitors, Tozasertib is a potent inhibitor of the Aurora kinase family, which plays a critical role in mitosis.[5][8][9][12][13] Its selectivity for Aurora kinases over CDKs highlights the chemical diversity achievable within kinase inhibitors.

  • Milciclib (PHA-848125): This inhibitor demonstrates a dual-targeting profile, potently inhibiting both CDKs and members of the Trk family of receptor tyrosine kinases.[3][14][15][16][17][18][19] This polypharmacology can be beneficial in cancers where both pathways are dysregulated.

Conclusion and Future Directions

The 5-amino-1H-pyrazole-4-carboxamide scaffold represents a promising starting point for the development of selective kinase inhibitors. While direct experimental data for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is needed for a definitive assessment, the analysis of its structural analogs suggests a focused selectivity profile that is distinct from broad-spectrum inhibitors like AT7519 and dual-target inhibitors like Milciclib.

To fully elucidate the therapeutic potential of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, we recommend the following experimental workflow:

  • Comprehensive Kinome Scan: Profile the compound against a large panel of kinases (e.g., >400) at a single high concentration to identify initial hits.

  • IC₅₀ Determination: For any kinases showing significant inhibition, perform dose-response studies to determine accurate IC₅₀ values.

  • Cellular Target Engagement: Utilize CETSA to confirm target engagement in a cellular context for the most potent kinase targets.

  • Biophysical Characterization: Employ ITC to determine the thermodynamic parameters of binding to key on- and off-target kinases.

By following this rigorous, multi-pronged approach, researchers can build a comprehensive understanding of the selectivity of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, paving the way for its rational development as a targeted therapeutic agent.

References

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  • Vandenabeele, P., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). Cell death & disease, 9(2), 223. [Link]

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Comparative

A Guide to the Statistical Validation of Experimental Results for Novel Kinase Inhibitors: A Comparative Analysis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide Analogs

This guide provides a comprehensive framework for the statistical validation of experimental results for novel kinase inhibitors, using 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its analogs as a case study...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of experimental results for novel kinase inhibitors, using 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its analogs as a case study. As a senior application scientist, the goal is to present a narrative that is not only technically precise but also grounded in field-proven insights. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reproducible data.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The 5-aminopyrazole scaffold, in particular, has been identified as a promising starting point for the development of potent kinase inhibitors.[3][4] This guide will focus on a hypothetical derivative, "Compound X," a close analog of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, and compare its efficacy to a known, commercially available inhibitor targeting a relevant signaling pathway.

Comparative Framework: Compound X vs. a Standard-of-Care Inhibitor

For the purpose of this guide, we will posit that Compound X is a novel inhibitor of Fibroblast Growth Factor Receptor (FGFR), a family of receptor tyrosine kinases frequently dysregulated in various cancers.[5] To provide a robust comparison, we will benchmark the performance of Compound X against a well-characterized, potent, and selective pan-FGFR inhibitor, such as Infigratinib (BGJ398). This comparative approach is essential for contextualizing the potency and potential therapeutic window of a novel chemical entity.

Experimental Validation Workflow

A rigorous validation workflow is paramount to ascertain the biological activity of a novel compound. The following sections detail the experimental protocols and the underlying rationale for each step.

Diagram of the Experimental Validation Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Target Engagement & Pathway Analysis cluster_2 Phase 3: Statistical Validation & Reporting Cell_Culture Cell Line Selection & Maintenance Cell_Viability Cell Viability Assay (MTT/CellTiter-Glo) Cell_Culture->Cell_Viability Seed cells Dose_Response Dose-Response Curve Generation Cell_Viability->Dose_Response Treat with Compound X & Comparator IC50 IC50 Determination Dose_Response->IC50 Non-linear Regression Protein_Extraction Protein Lysate Preparation IC50->Protein_Extraction Treat cells at IC50 concentrations Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Target_Modulation Analysis of p-FGFR & Downstream Effectors Western_Blot->Target_Modulation Data_Analysis Statistical Analysis (t-test, ANOVA) Target_Modulation->Data_Analysis Results Data Visualization & Interpretation Data_Analysis->Results

Caption: A generalized workflow for the in vitro validation of a novel kinase inhibitor.

Cell Viability and Proliferation Assays

The initial assessment of a novel compound's biological activity often begins with determining its effect on cell viability and proliferation.[6][7][8] This provides a quantitative measure of the compound's cytostatic or cytotoxic effects.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a cancer cell line with known FGFR amplification (e.g., SNU-16) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X and the comparator inhibitor (Infigratinib) in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Rationale for Experimental Choices:

  • Cell Line Selection: The choice of a cell line with a known genetic dependency on the target (FGFR amplification) is crucial for assessing on-target effects.

  • Dose Range: A wide range of concentrations is necessary to generate a complete dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50).[9]

  • MTT Assay Principle: This colorimetric assay measures the metabolic activity of viable cells, providing an indirect but reliable measure of cell proliferation.[10]

Data Presentation: Comparative IC50 Values

The results of the cell viability assays should be summarized in a clear and concise table.

CompoundCell LineIC50 (nM) ± SD
Compound XSNU-1675.3 ± 8.2
InfigratinibSNU-1625.1 ± 3.5

Statistical Validation of IC50 Values:

The IC50 values are calculated by fitting the dose-response data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).[9][11][12] Statistical significance between the IC50 values of Compound X and the comparator can be determined using an extra sum-of-squares F-test. A p-value of less than 0.05 is typically considered statistically significant.[13]

Target Engagement and Pathway Modulation: Western Blotting

To confirm that the observed effects on cell viability are due to the inhibition of the intended target, it is essential to assess the phosphorylation status of the target kinase and its downstream effectors.[14][15][16] Western blotting is a widely used technique for this purpose.[17]

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat the selected cell line with Compound X and the comparator at their respective IC50 concentrations for a defined period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Rationale for Experimental Choices:

  • Target and Downstream Markers: Assessing both the direct target (p-FGFR) and a key downstream signaling node (p-ERK) provides evidence of target engagement and pathway modulation.

  • Loading Control: A loading control is essential to ensure equal protein loading across all lanes, allowing for semi-quantitative analysis.

  • Semi-Quantitative Analysis: Densitometry analysis of the western blot bands allows for a semi-quantitative comparison of protein expression levels between different treatment groups.

Signaling Pathway Diagram

G Ligand FGF Ligand FGFR FGFR Ligand->FGFR p_FGFR p-FGFR FGFR->p_FGFR Dimerization & Autophosphorylation RAS RAS p_FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Proliferation Cell Proliferation & Survival p_ERK->Proliferation Compound_X Compound X Compound_X->p_FGFR

Caption: A simplified diagram of the FGFR signaling pathway and the inhibitory action of Compound X.

Statistical Considerations for Robust Data Interpretation

  • Replication: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the findings.[21]

  • Data Distribution: Before applying statistical tests, it is important to assess the distribution of the data. For normally distributed data, parametric tests such as the Student's t-test (for comparing two groups) or one-way ANOVA (for comparing more than two groups) are appropriate. For non-normally distributed data, non-parametric tests like the Mann-Whitney U test or Kruskal-Wallis test should be used.

  • P-values and Significance: A p-value represents the probability of obtaining the observed results if the null hypothesis is true.[13] A p-value less than 0.05 is generally considered statistically significant, indicating that the observed difference is unlikely to be due to random chance.

Conclusion

References

  • The analysis of dose-response curves--a practical approach. PMC. [Link]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed. [Link]

  • Statistical methods and software for validation studies on new in vitro toxicity assays. PubMed. [Link]

  • Dose–response relationship. Wikipedia. [Link]

  • Cell Proliferation and Viability Assay. Sygnature Discovery. [Link]

  • Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. [Link]

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  • Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]

  • Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. PubMed Central. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. PubMed. [Link]

  • Cell viability assays with selected compounds in various cell lines. ResearchGate. [Link]

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  • Accurate design of in vitro experiments – why does it matter? PAASP GmbH. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools. ResearchGate. [Link]

  • Statistical considerations for in vitro research: I — Birth of an idea to collecting data. ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. PubMed. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of 5-Amino-Pyrazole Compounds as Kinase Inhibitors

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of bioactive molecules.[1][2][3] Its unique electronic properties and synthetic tractab...

Author: BenchChem Technical Support Team. Date: January 2026

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of bioactive molecules.[1][2][3] Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibition.[4][5] Pyrazole-containing drugs such as Celecoxib (anti-inflammatory), Crizotinib (anticancer), and the recently approved Pirtobrutinib (anticancer) underscore the pharmacological value of this heterocycle.[2][4]

This guide provides an in-depth comparison and validation workflow for 5-aminopyrazole compounds, focusing on their role as inhibitors of key protein kinases implicated in human diseases: p38α MAP Kinase, Fibroblast Growth Factor Receptors (FGFR), and Bruton's Tyrosine Kinase (BTK). We will dissect the experimental methodologies required to rigorously validate these compounds, from initial biochemical screens to cellular and mechanistic assays, providing a framework for researchers in drug development.

Part 1: Targeting the Inflammatory Cascade with p38α MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress, leading to the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNFα). Dysregulation of this pathway is central to many inflammatory disorders. The 5-aminopyrazole scaffold has been successfully utilized to generate potent and selective p38α inhibitors.[6][7]

p38α Signaling Pathway Overview

The diagram below illustrates the canonical p38α signaling pathway. External stressors activate upstream MAP kinase kinases (MKKs), which in turn phosphorylate and activate p38α. Activated p38α then phosphorylates downstream substrates, culminating in a pro-inflammatory response.

p38_pathway cluster_input Stress Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Stimuli Inflammatory Cytokines (e.g., IL-1, TNFα) UV Radiation, Osmotic Shock MKK Upstream Kinases (MKK3, MKK6) Stimuli->MKK activate p38 p38α MAP Kinase MKK->p38 phosphorylate & activate Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylate & activate Response Gene Expression & TNFα Production Substrates->Response Inhibitor 5-Amino-Pyrazole Inhibitor Inhibitor->p38 fgfr_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling FGF Fibroblast Growth Factor (FGF) FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR binds & activates RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Response Cell Proliferation, Survival, Angiogenesis RAS_MAPK->Response PI3K_AKT->Response PLCg->Response Covalent_Inhibitor Covalent 5-Amino-Pyrazole Inhibitor Covalent_Inhibitor->FGFR irreversibly binds

Caption: FGFR Signaling Cascade and Covalent Inhibition Strategy.

Validation of Covalent FGFR Inhibitors

Validating covalent inhibitors requires demonstrating not only potency against both wild-type and mutant enzymes but also confirming the irreversible binding mechanism.

Step 1: Comparative Biochemical Potency The initial screen must assess the compound's activity against both the wild-type FGFR and its clinically relevant gatekeeper mutant.

Protocol: Wild-Type vs. Mutant FGFR Kinase Assay

  • This protocol is analogous to the p38α assay described previously.

  • Key Modification: Two parallel assays are run. One uses the wild-type FGFR enzyme (e.g., FGFR2), and the second uses the mutant enzyme (e.g., FGFR2 V564F). [8]* Causality: A successful covalent inhibitor should exhibit potent, low-nanomolar IC50 values against both the wild-type and the gatekeeper mutant enzyme, demonstrating its ability to bypass the common resistance mechanism. [8] Step 2: Cellular Proliferation Assays The anti-proliferative effect of the compounds is tested in cancer cell lines known to be driven by aberrant FGFR signaling.

Protocol: MTT Cell Proliferation Assay

  • Cell Lines: Use cancer cell lines with known FGFR aberrations, such as SNU-16 or KATO III (gastric cancer, FGFR2 amplification). [8]2. Plating & Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat with a serial dilution of the 5-aminopyrazole compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the IC50 for cell proliferation for each cell line.

Step 3: Confirmation of Covalent Binding To prove the inhibitor binds irreversibly as designed, mass spectrometry is the gold standard.

Protocol: Intact Protein Mass Spectrometry Analysis

  • Incubation: Incubate the FGFR kinase protein with a slight molar excess of the covalent inhibitor for a defined period (e.g., 1-2 hours). A control sample with DMSO is run in parallel.

  • Sample Cleanup: Remove unbound inhibitor using a desalting column.

  • Analysis: Analyze the protein samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF).

  • Interpretation: The mass of the protein incubated with the covalent inhibitor should increase by an amount exactly corresponding to the molecular weight of the inhibitor. The control protein's mass will remain unchanged. This provides definitive evidence of a covalent bond formation. An X-ray co-crystal structure can further reveal the specific binding interactions. [8]

Comparative Data for 5-Amino-Pyrazole FGFR Inhibitors

The table below presents data for a novel 5-amino-1H-pyrazole-4-carboxamide derivative designed as a covalent pan-FGFR inhibitor. [8]

Target Kinase Biochemical IC50 (nM) for Compound 10h
FGFR1 (Wild-Type) 46
FGFR2 (Wild-Type) 41
FGFR3 (Wild-Type) 99

| FGFR2 V564F (Gatekeeper Mutant) | 62 |

Cancer Cell LineCellular Proliferation IC50 (nM) for Compound 10h
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

The data demonstrates that compound 10h is a potent pan-FGFR inhibitor, maintaining strong nanomolar activity against the V564F gatekeeper mutant. [8]This profile is highly desirable for developing a therapeutic that can preemptively address a major clinical resistance mechanism.

Part 3: Reversible Inhibition of Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies. While early BTK inhibitors were covalent, 5-aminopyrazole scaffolds have been instrumental in developing innovative reversible inhibitors like Pirtobrutinib, which offer advantages in managing resistance and off-target effects. [4]

BTK Signaling in B-Cells

btk_pathway cluster_membrane Membrane Proximal Events cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Antigen Binding LYN_SYK LYN / SYK Activation BCR->LYN_SYK BTK BTK Activation & Autophosphorylation LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB & MAPK Pathways PLCg2->NFkB Response B-Cell Proliferation & Survival NFkB->Response Reversible_Inhibitor Reversible 5-Amino-Pyrazole Inhibitor (e.g., Pirtobrutinib) Reversible_Inhibitor->BTK

Caption: B-Cell Receptor Signaling Highlighting Reversible BTK Inhibition.

Validation of Reversible BTK Inhibitors

Validation focuses on demonstrating potent, non-covalent inhibition and its downstream functional consequences on B-cell activity.

Step 1: Biochemical Reversibility and Potency A key experiment is to differentiate reversible from irreversible binding. This can be done with a "jump dilution" assay.

Protocol: Jump Dilution Kinase Assay

  • Pre-incubation: Incubate a high concentration of BTK enzyme with a high concentration of the test compound (e.g., 100x IC50) for an extended period (e.g., >60 min) to allow for complete binding (and covalent reaction, if it occurs).

  • Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a reaction mixture containing substrate and ATP. This dilution lowers the free inhibitor concentration to a level well below its IC50 (e.g., 1x IC50).

  • Activity Measurement: Immediately measure kinase activity over time.

  • Interpretation:

    • Reversible Inhibitor: Upon dilution, the inhibitor will dissociate from the enzyme, leading to a rapid recovery of kinase activity over time.

    • Irreversible (Covalent) Inhibitor: The inhibitor will not dissociate, and kinase activity will remain suppressed even after dilution.

Step 2: Cellular Target Engagement Western blotting can be used to assess the inhibition of BTK autophosphorylation, a direct marker of its activation in cells.

Protocol: BTK Autophosphorylation Western Blot

  • Cell Treatment: Treat a B-cell lymphoma cell line (e.g., Ramos) with the 5-aminopyrazole inhibitor for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor using an anti-IgM antibody to induce BTK activation.

  • Lysis & SDS-PAGE: Lyse the cells, quantify total protein, and separate the proteins by size using SDS-PAGE.

  • Immunoblotting: Transfer proteins to a membrane and probe with primary antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK (as a loading control).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A potent reversible inhibitor will show a dose-dependent decrease in the p-BTK signal while the total BTK signal remains unchanged.

Conclusion

The 5-aminopyrazole scaffold is a remarkably adaptable framework for the design of highly potent and selective kinase inhibitors. A rigorous validation cascade is paramount to characterizing their mechanism of action and therapeutic potential. This process, beginning with precise biochemical assays to determine intrinsic potency and mechanism (covalent vs. reversible), must be followed by cellular assays that confirm target engagement and pathway modulation in a disease-relevant context. By systematically applying these validation principles, researchers can effectively compare novel 5-aminopyrazole derivatives and identify promising lead candidates for the next generation of targeted therapies.

References

  • Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link] [1]2. Perrone, M. et al. (2023) Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link] [4][5]3. Hassan, A. S. et al. (2024) Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(15), 3537. [Link] [2][3]4. Zhang, Y. et al. (2024) Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 280, 116895. [Link] [8]5. Al-Ghorbani, M. et al. (2015) Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. [Link] [9]6. Al-Mohizea, A. M. et al. (2018) Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry, 30(10), 2315-2321. [Link] [10]7. Abdel-Wahab, B. F. et al. (2011) Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 382-418. [Link] [11]8. Goldstein, D. M. et al. (2010) 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6877-6881. [Link] [6]9. El-ziaty, A. K. et al. (2024) Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link] [12]10. Schenone, S. et al. (2024) Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link] [13]11. Goldstein, D. M. et al. (2012) 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. OSTI.GOV. [Link] [7]12. Sharma, K. et al. (2021) Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link] [14]13. Harrison, T. et al. (2020) Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1935-1941. [Link] [15]14. Sharma, P. et al. (2018) 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 235-263. [Link] [16][17][18]15. Rostamizadeh, S. et al. (2024) Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(25), 17872-17885. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Introduction: As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 5-Amino-1-(4-chlor...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a compound class used in drug discovery and chemical synthesis, demand a rigorous and informed approach.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory standards and best laboratory practices. Our objective is to ensure that your operational protocols are not only compliant but also self-validating systems of safety.

Part 1: Hazard Identification and Characterization

Based on this analogue, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide should be handled as a substance that is:

  • Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[3][4]

  • An Irritant: Causes skin and serious eye irritation.[3][4]

  • A Respiratory Tract Irritant: May cause respiratory irritation.[3]

This hazard profile dictates that the compound and any materials contaminated with it must be treated as hazardous waste.

Table 1: Inferred Hazard Profile and Immediate Safety Implications
Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)Immediate Disposal Consideration
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332Nitrile gloves, Lab coat, Safety glasses with side shields, Dust respirator/use in a chemical fume hoodAll contaminated materials (gloves, wipes, weigh boats) must be disposed of as hazardous waste.
Skin Corrosion/IrritationH315Nitrile gloves, Lab coatAvoid skin contact. Contaminated clothing must be removed and decontaminated before reuse or disposed of as hazardous waste.
Serious Eye Damage/Eye IrritationH319Safety glasses with side shields or gogglesAvoid any eye contact. An eyewash station must be readily accessible.
Specific target organ toxicity — single exposureH335Use only in a well-ventilated area, preferably a chemical fume hoodPrevent inhalation of dust.

Part 2: The Regulatory Framework: Adherence to EPA RCRA

In the United States, the disposal of laboratory chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] RCRA establishes a "cradle-to-grave" approach to hazardous waste management, meaning the generator of the waste is responsible for it from creation to final disposal.[7]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating specific state and local regulations, which may be stricter than federal law.[7][8] All disposal procedures must align with your institution's hazardous waste management plan.[8]

Part 3: In-Laboratory Waste Handling and Collection Protocol

Proper disposal begins at the point of generation. Meticulous in-lab handling is not merely a suggestion but a requirement for ensuring safety and compliance.

Step-by-Step Collection Procedure:
  • Designate a Waste Container:

    • Use a container specifically designated for solid chemical hazardous waste. This container must be in good condition, made of a material compatible with the chemical, and feature a secure, tight-fitting lid.[5]

    • Causality: Using a dedicated and appropriate container prevents accidental reactions with incompatible waste streams and avoids leaks or spills.

  • Properly Label the Container:

    • Before adding any waste, label the container with the words "Hazardous Waste."[9]

    • The label must clearly list all contents. For this specific waste, write out the full chemical name: "5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide." If mixed with other substances (e.g., contaminated paper towels), list those as well.

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant").

    • Causality: Accurate labeling is a critical communication tool for all lab members and for the hazardous waste disposal technicians who will ultimately handle the material. It ensures safe handling, proper segregation, and correct final disposal methodology.

  • Segregate Waste Streams:

    • Solid Waste: Dispose of any residue of the solid compound, contaminated weigh paper, gloves, and paper towels directly into the designated solid hazardous waste container.

    • Sharps Waste: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[8]

    • Solution Waste: If the compound is dissolved in a solvent, it must be collected in a liquid hazardous waste container, segregated by solvent type (e.g., halogenated vs. non-halogenated) as per your institution's guidelines. Never mix aqueous waste with solvent waste.

  • Maintain the Satellite Accumulation Area (SAA):

    • Keep the hazardous waste container at or near the point of generation in a designated SAA.[5][10]

    • The container must remain closed at all times, except when actively adding waste.[5][10]

    • Your lab is required to conduct and document weekly inspections of your SAAs.[6][10]

    • Causality: Keeping containers closed minimizes the release of vapors and prevents spills, while regular inspections ensure that any potential issues like leaks or improper labeling are caught early.

Part 4: Disposal Workflow and Final Disposition

The following workflow outlines the decision-making process for the proper disposal route of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide waste.

Caption: Disposal decision workflow for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

Final Disposition: The Role of Professional Waste Management

Under RCRA, you cannot dispose of this chemical in the standard trash or down the drain.[9][11] The final step is to arrange for disposal through your institution's EHS department or a contracted licensed hazardous waste management company.[12]

  • Request a Pickup: Follow your facility's specific procedure for requesting a hazardous waste pickup once your container is full or has reached its accumulation time limit (e.g., 180 days for Small Quantity Generators).[6]

  • Manifesting: For off-site disposal, the waste must be tracked using a Uniform Hazardous Waste Manifest, a legal document that follows the waste to its destination.[10][13] Your EHS office will manage this process.

  • Ultimate Disposal Method: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the hazardous compound.

By adhering to this structured protocol, you ensure a closed-loop system of accountability, protecting yourself, your colleagues, and the environment.

References

  • RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.). Retrieved from Case Western Reserve University EHS.
  • Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019, March 26). TriHaz Solutions.
  • Hazardous Waste Management in the Labor
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Hazardous Waste Management in the Laboratory. (n.d.). ERG Environmental Services.
  • SAFETY DATA SHEET - 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2023, August 23). Thermo Fisher Scientific.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • MSDS - Safety D
  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
  • Safety Data Sheet - 3-Amino-4-carbamoylpyrazole hemisulf
  • SAFETY DATA SHEET - 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide. (2018, October 3). TCI Chemicals.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • SAFETY DATA SHEET - 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. (2024, March 30). Fisher Scientific.
  • 5-Amino-1-(4-methoxy-phenyl)-1H-pyrazole-4-carboxamide. (n.d.). Sigma-Aldrich.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
  • 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. (n.d.). Sigma-Aldrich.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed.
  • 5-Amino-1H-pyrazole-4-carboxamide (CAS NO : 5334-31-6). (n.d.). Scimplify.
  • 4-Amino-1H-pyrazole-5-carboxamide hydrochloride. (n.d.). Sigma-Aldrich.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). (n.d.).
  • 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE - Safety Data Sheet. (2023, July 15). ChemicalBook.

Sources

Handling

Personal protective equipment for handling 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide

Comprehensive Safety and Handling Guide: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 5-Amino-1-(...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

Hazard Assessment and Triage

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, a conservative approach is mandated. The safety profile of the structurally analogous compound, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, will be used as a primary reference point. It is imperative to handle the target compound with the assumption that it presents a similar or greater hazard profile.

Hazard Profile of Analogue: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile [1]

Hazard Statement CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

This data underscores the necessity for stringent personal protective equipment (PPE) to prevent oral, dermal, and respiratory exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide. This multi-layered approach is designed to prevent all routes of exposure.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and dissolution, must be conducted within a certified chemical fume hood.[2] This primary engineering control is non-negotiable and serves to minimize inhalation exposure to the fine particulate solid.

  • Eye and Face Protection Chemical splash goggles are mandatory at all times.[2][3][4] Given the risk of serious eye damage (H318), a face shield must be worn over the goggles, particularly when handling larger quantities or during procedures with a risk of splashing.[1][2]

  • Hand Protection Double gloving with nitrile gloves is required.[2][5] This practice provides a barrier against direct skin contact and reduces the risk of contamination in the event the outer glove is compromised.

  • Body Protection A flame-resistant lab coat must be worn and fully buttoned. Additional skin protection, such as disposable sleeves, should be considered for extensive handling.[5]

  • Respiratory Protection For procedures with a high potential for aerosolization, or in the event of a spill, a NIOSH-approved N95 dust mask or a powered air-purifying respirator (PAPR) should be utilized.[1][6]

Step-by-Step Operational Protocol

This protocol provides a self-validating system for the safe handling of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, from initial preparation to temporary storage.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin work Transfer to Vessel Transfer to Vessel Weigh Compound->Transfer to Vessel Careful transfer Dissolve/React Dissolve/React Transfer to Vessel->Dissolve/React Proceed with experiment Decontaminate Surfaces Decontaminate Surfaces Dissolve/React->Decontaminate Surfaces Post-experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Waste management Doff PPE Doff PPE Segregate Waste->Doff PPE Final step

Caption: Workflow for handling 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide.

  • Preparation:

    • Don all required PPE as outlined in Section 2.

    • Prepare the chemical fume hood by ensuring the sash is at the appropriate working height and the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Use a tared weigh boat or paper to accurately measure the required amount of the solid compound.

    • Minimize the generation of dust during transfer.[3]

    • Carefully transfer the weighed compound into the reaction or storage vessel.

  • Dissolution and Reaction:

    • Add solvent slowly to the solid to avoid splashing.

    • If the dissolution or reaction is exothermic, proceed with caution and have appropriate cooling measures in place.

  • Post-Handling Decontamination:

    • Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the compound using an appropriate solvent.

    • Wash hands and any exposed skin thoroughly after handling.[7]

Disposal Plan

Proper disposal of chemical waste is paramount to ensure environmental safety and regulatory compliance.

  • Waste Segregation:

    • All solid waste, including contaminated weigh boats, gloves, and bench paper, should be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste through your institution's environmental health and safety (EHS) office.

    • Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.[3]

    • Decontaminate the spill area thoroughly.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
  • HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Material Safety D
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Personal Protective Equipment (PPEs)- Safety Guideline.
  • SAFETY D
  • Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydr

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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